molecular formula C29H38N8O2 B607442 FF-10101 CAS No. 1472797-69-5

FF-10101

Cat. No.: B607442
CAS No.: 1472797-69-5
M. Wt: 530.7 g/mol
InChI Key: HJFSVYUFOXAVAA-UHFFFAOYSA-N
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Description

FF-10101-01 is under investigation in clinical trial NCT03194685 (Study of this compound-01 in Patients With Relapsed or Refractory Acute Myeloid Leukemia).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1472797-69-5

Molecular Formula

C29H38N8O2

Molecular Weight

530.7 g/mol

IUPAC Name

N-[1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide

InChI

InChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35)

InChI Key

HJFSVYUFOXAVAA-UHFFFAOYSA-N

SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N

Isomeric SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N

Canonical SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FF-10101;  FF 10101;  FF10101.

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FF-10101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FF-10101 is a pioneering, first-in-class, irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3). Its unique mechanism of action, centered on the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of FLT3, offers a promising strategy to overcome common resistance mechanisms observed with other FLT3 inhibitors. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways and workflows.

Core Mechanism of Action

This compound is a type I FLT3 inhibitor, meaning it binds to the active conformation of the kinase. The key to its potent and sustained activity lies in its acryloyl group, which acts as a Michael acceptor. This group specifically and irreversibly reacts with the thiol side chain of the cysteine residue at position 695 (Cys695) in the ATP-binding pocket of the FLT3 enzyme.[1] This covalent bond formation leads to the irreversible inactivation of FLT3 kinase activity, thereby blocking its downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells.[1]

The irreversible nature of this binding provides a distinct advantage over reversible inhibitors. By forming a stable, long-lasting complex with its target, this compound's inhibitory effect is less susceptible to being overcome by high intracellular concentrations of ATP or by mutations that alter the binding kinetics of reversible inhibitors.[1]

Efficacy Against Resistant FLT3 Mutations

A significant challenge in the treatment of FLT3-mutated Acute Myeloid Leukemia (AML) is the emergence of resistance to tyrosine kinase inhibitors (TKIs). This compound has demonstrated potent activity against a range of clinically relevant FLT3 mutations that confer resistance to other inhibitors. These include internal tandem duplication (ITD) mutations and various tyrosine kinase domain (TKD) mutations, such as those at the D835 and F691 "gatekeeper" residues.[2]

Quantitative Data: In Vitro Inhibitory Activity

The following tables summarize the in vitro potency of this compound against various FLT3-mutant AML cell lines.

Table 1: IC50 Values of this compound in FLT3-ITD Positive AML Cell Lines

Cell LineFLT3 Mutation StatusIC50 (nM)
MV4-11FLT3-ITD0.31 ± 0.05
MOLM-13FLT3-ITD0.89
MOLM-14FLT3-ITD0.73

Data compiled from multiple sources.

Table 2: IC50 Values of this compound in Primary AML Cells

Patient SampleFLT3 Mutation StatusIC50 (nM)
Patient AFLT3-ITD< 10
Patient BFLT3-ITD< 10
Patient C (relapsed)FLT3-ITD< 10
Patient DFLT3-ITD< 10
Patient EFLT3-D835H< 10

Data represents potent inhibitory effects observed in primary AML cells.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the concentration of this compound that inhibits the proliferation of AML cells by 50% (IC50).

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom sterile culture plates

  • MTT or MTS solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture AML cells to a logarithmic growth phase. Determine cell density and viability using a hemocytometer and trypan blue exclusion. Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[3]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO only).[3]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • MTT/MTS Addition: Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: If using MTT, carefully remove the supernatant and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]

Western Blot Analysis of FLT3 and Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat AML cells with this compound for the desired time and concentrations. Harvest and lyse the cells in ice-cold lysis buffer.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[5]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[5]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, wash and incubate with HRP-conjugated secondary antibodies.[5]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Generation of this compound Resistant Cell Lines

This protocol describes the method for developing cell lines with acquired resistance to this compound.

Materials:

  • Parental AML cell line (e.g., MOLM-14)

  • This compound

  • Complete culture medium

Procedure:

  • Initial Exposure: Continuously expose the parental AML cell line to a low concentration of this compound, typically starting at the IC50 value (e.g., 2 nM for MOLM-14).[6]

  • Dose Escalation: Once the cells are stably proliferating at the current concentration, gradually increase the concentration of this compound in a stepwise manner.[6]

  • Establishment of Resistant Clones: Continue this process of recovery and dose escalation over several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., 100 nM).[6]

  • Characterization: The resistant cell line can then be characterized to identify the mechanisms of resistance, such as mutations in the FLT3 gene (e.g., C695S).

Visualizations

Signaling Pathway of this compound Action

FF10101_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling FLT3 FLT3 Receptor pFLT3 Phosphorylated FLT3 (Active) FLT3->pFLT3 Autophosphorylation FF10101 This compound Cys695 Cys695 (ATP Binding Pocket) FF10101->Cys695 Covalent Bond Formation (Irreversible) FF10101->pFLT3 Inhibition Cys695->FLT3 STAT5 STAT5 pFLT3->STAT5 ERK ERK pFLT3->ERK AKT AKT pFLT3->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation AKT->Proliferation Experimental_Workflow cluster_invitro In Vitro Assays cluster_molecular Molecular Analysis cluster_resistance Resistance Studies start Start: AML Cell Culture treatment Treat cells with varying concentrations of this compound start->treatment long_term_culture Long-term culture with escalating this compound doses start->long_term_culture viability_assay Cell Viability Assay (e.g., MTT/MTS) treatment->viability_assay lysis Cell Lysis and Protein Extraction treatment->lysis ic50 Determine IC50 Value viability_assay->ic50 western_blot Western Blot for p-FLT3, p-STAT5, p-ERK lysis->western_blot quantification Quantify Protein Phosphorylation western_blot->quantification mechanism Confirm Inhibition of Downstream Signaling quantification->mechanism resistant_line Generate Resistant Cell Line long_term_culture->resistant_line sequencing Sequence FLT3 gene resistant_line->sequencing resistance_mechanism Identify Resistance Mutations (e.g., C695S) sequencing->resistance_mechanism

References

FF-10101's Covalent Engagement with FLT3 C695: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the covalent binding mechanism of FF-10101 to the FMS-like tyrosine kinase 3 (FLT3) receptor, specifically at the Cysteine 695 residue. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes.

Introduction: Targeting FLT3 in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to constitutive activation of downstream signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK, driving leukemic cell growth and survival.[2][3]

This compound is a novel, irreversible FLT3 inhibitor that demonstrates significant efficacy against both wild-type and mutated forms of FLT3.[4] Its unique mechanism of action involves the formation of a covalent bond with the Cysteine 695 (C695) residue within the FLT3 kinase domain.[4][5] This irreversible binding leads to sustained inhibition of FLT3 signaling and overcomes resistance mechanisms observed with other FLT3 inhibitors.[6][7]

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated against various FLT3 constructs, demonstrating nanomolar to sub-nanomolar inhibitory activity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound in different cellular contexts.

Table 1: In Vitro Cellular Activity of this compound Against FLT3-Driven Cell Lines

Cell LineFLT3 Mutation StatusIC50 (nM)
MOLM-14FLT3-ITD4.1[6]
MV4;11FLT3-ITD1.1[6]
BaF3FLT3-ITD3.1 ± 1.6[6]

Table 2: Inhibitory Activity of this compound Against FLT3 Wild-Type and Resistant Mutations

FLT3 ConstructIC50 (nM)
FLT3 (WT)0.20[8]
FLT3 (D835Y)0.16[8]
FLT3-ITD-D835Y11.1[9]
FLT3-ITD-F691L14.5[9]

Table 3: Comparative Inhibitory Activity of this compound Against FLT3-ITD with Resistance Mutations

FLT3 ConstructThis compound Fold Increase in Resistance (vs. FLT3-ITD)
FLT3-ITD + F691L~8-fold
FLT3-ITD + D698NSensitive (IC50 = 8.4 ± 7.8 nM)[6]
FLT3-ITD + Y693CHigh Resistance (>50-fold)
FLT3-ITD + C695SHigh Resistance[6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the covalent binding and inhibitory activity of this compound.

Cell Viability Assay (MTS Assay)

This assay determines the concentration of this compound required to inhibit the proliferation of FLT3-dependent AML cell lines.

Materials:

  • FLT3-dependent AML cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration does not exceed 0.1%.

  • Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (DMSO only) and no-cell control wells.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve fitting software.[10]

Western Blot Analysis of FLT3 Phosphorylation

This method is used to assess the inhibition of FLT3 autophosphorylation in response to this compound treatment.

Materials:

  • FLT3-dependent AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blot equipment

  • Chemiluminescence detection reagents

Procedure:

  • Culture cells to the desired density and treat with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Mass Spectrometry for Confirmation of Covalent Binding

Intact protein mass spectrometry is employed to confirm the covalent adduction of this compound to the FLT3 protein.

Materials:

  • Purified recombinant FLT3 kinase domain

  • This compound

  • Incubation buffer

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Incubate the purified FLT3 protein with this compound at a specific molar ratio and for a defined period.

  • Analyze the reaction mixture using an LC-MS system.

  • A mass shift corresponding to the molecular weight of this compound minus any leaving groups confirms the formation of a covalent bond.

  • To identify the specific binding site, the protein-inhibitor complex can be subjected to proteolytic digestion (e.g., with trypsin) followed by peptide mapping using LC-MS/MS. The modified peptide containing C695 will show a characteristic mass increase.

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and mechanisms discussed in this guide.

FLT3 Signaling Pathway in AML

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds FLT3_active Activated FLT3 (Dimerized & Phosphorylated) FLT3->FLT3_active Activates PI3K PI3K FLT3_active->PI3K RAS RAS FLT3_active->RAS STAT5 STAT5 FLT3_active->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway in AML.

Covalent Binding of this compound to FLT3 C695

Covalent_Binding_Mechanism cluster_post Covalent Adduct FLT3_C695 FLT3 Kinase Domain (with Cys695) FLT3_FF10101_adduct FLT3-FF-10101 Covalent Complex FLT3_C695->FLT3_FF10101_adduct Covalent Bond Formation (Michael Addition) FF10101_pre This compound (Acrylamide Warhead)

Caption: Mechanism of covalent bond formation.

Experimental Workflow for Characterizing this compound

Experimental_Workflow start Start: Hypothesis cell_viability Cell Viability Assays (IC50 Determination) start->cell_viability western_blot Western Blotting (Target Engagement) cell_viability->western_blot mass_spec Mass Spectrometry (Covalent Adduct Confirmation) western_blot->mass_spec data_analysis Data Analysis and Interpretation mass_spec->data_analysis conclusion Conclusion: Characterization of Covalent Inhibition data_analysis->conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Selectivity Profile of FF-10101, an Irreversible FLT3 Inhibitor

This document provides a comprehensive technical overview of the kinase selectivity profile of this compound, a first-in-class, irreversible inhibitor of Fms-like Tyrosine Kinase 3 (FLT3). The information presented herein is intended for professionals in the fields of oncology research and drug development.

Executive Summary

Activating mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in acute myeloid leukemia (AML), conferring a poor prognosis.[1][2] While several FLT3 tyrosine kinase inhibitors (TKIs) have been developed, clinical resistance, often driven by secondary mutations in the FLT3 kinase domain, remains a significant challenge.[1][2][3] this compound is a novel, orally administered, type I FLT3 inhibitor that addresses this challenge through a unique mechanism of action.[1][4][5] It forms a covalent, irreversible bond with a specific cysteine residue (C695) near the ATP-binding pocket of FLT3, leading to potent and sustained inhibition.[2][4][6][7] This covalent binding mechanism provides high selectivity and potent activity against wild-type FLT3, various FLT3-ITD (internal tandem duplication) mutations, and tyrosine kinase domain (TKD) mutations, including those that confer resistance to other TKIs like quizartinib.[2][5][6][7]

Mechanism of Action: Covalent Inhibition

This compound's distinctive feature is its ability to act as an irreversible inhibitor.[1][4] The molecule contains an acryloyl group that functions as a Michael acceptor, enabling it to form a covalent bond with the thiol group of the Cysteine 695 residue within the FLT3 kinase domain.[4][6][7] This irreversible binding locks the inhibitor in the active site, providing durable suppression of kinase activity that is hypothetically limited only by the rate of FLT3 protein turnover.[1][5] The co-crystal structure of the FLT3 protein bound to this compound has confirmed this covalent interaction.[2][6][7] Consequently, mutations to this C695 residue can confer resistance to this compound.[1][3][8]

G cluster_0 FLT3 Kinase Domain ATP_Pocket ATP Binding Pocket Cys695 Cysteine 695 (C695) Covalent_Bond Forms Covalent Bond Cys695->Covalent_Bond FF10101 This compound (with Acryloyl Group) FF10101->Covalent_Bond Irreversible_Inhibition Irreversible FLT3 Inhibition Covalent_Bond->Irreversible_Inhibition

This compound covalent binding mechanism.

Quantitative Selectivity Profile

This compound demonstrates exceptional potency against FLT3 and high selectivity over other kinases. Quantitative data from enzymatic and cellular assays are summarized below.

Enzymatic Inhibitory Activity

In vitro kinase assays using recombinant enzymes show that this compound potently inhibits both wild-type (WT) FLT3 and the clinically relevant D835Y mutant with sub-nanomolar IC₅₀ values. A broad kinase panel screening confirmed its high selectivity.[8]

Target KinaseIC₅₀ (nM)Reference
FLT3 (Wild-Type)0.20[6][9]
FLT3 (D835Y Mutant)0.16[6][9]
Other Kinases (Panel of 216)>30-fold margin vs WT FLT3[6][8]
Cellular Antiproliferative Activity

This compound effectively inhibits the proliferation of human AML cell lines and engineered murine cell lines that are dependent on mutated FLT3 for survival. Its potency extends to mutations that confer resistance to other FLT3 inhibitors.

Cell LineFLT3 Mutation StatusIC₅₀ (nM)Reference
MOLM-13FLT3-ITD0.83[6]
MV4-11FLT3-ITD1.1[6][8]
MOLM-14FLT3-ITD4.1[8]
Ba/F3FLT3-ITD1.8 - 3.1[6][8]
Ba/F3FLT3-ITD-D835Y11.1[6]
Ba/F3FLT3-ITD-F691L14.5[6]

FLT3 Signaling and Inhibition

Activating FLT3 mutations lead to constitutive activation of the receptor, triggering downstream signaling pathways critical for cell proliferation and survival, such as the RAS/MAPK and PI3K/Akt pathways. This compound, by irreversibly inhibiting FLT3, effectively blocks these downstream signals, leading to apoptosis in FLT3-mutant AML cells.

cluster_pathways Downstream Signaling FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Activates RAS RAS/MAPK Pathway FLT3->RAS STAT5 JAK/STAT Pathway FLT3->STAT5 PI3K PI3K/Akt Pathway FLT3->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation STAT5->Proliferation PI3K->Proliferation FF10101 This compound FF10101->FLT3 Inactivates (Irreversibly)

FLT3 signaling and irreversible inhibition by this compound.

Experimental Protocols

The characterization of this compound's selectivity profile involves several key experimental methodologies.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified kinases.

  • Objective : To determine the IC₅₀ value of this compound against specific kinase enzymes.

  • Materials :

    • Highly purified, recombinant kinase enzymes (e.g., FLT3-WT, FLT3-D835Y).

    • Specific peptide or protein substrate for the kinase.

    • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with ADP detection.

    • Kinase reaction buffer (containing MgCl₂, DTT, etc.).

    • This compound serially diluted in DMSO.

    • 96- or 384-well assay plates.

  • Procedure :

    • The kinase enzyme, substrate, and serially diluted this compound are added to the wells of the assay plate.

    • The mixture is pre-incubated to allow the inhibitor to bind to the kinase.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is terminated, typically by adding a stop solution (e.g., EDTA).

    • Substrate phosphorylation is quantified. This can be done via scintillation counting for radiometric assays or by using luminescence/fluorescence-based methods that detect the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[10][11]

    • Data are normalized to controls (0% and 100% inhibition), and IC₅₀ values are calculated by fitting the data to a dose-response curve.[12]

Cell-Based Proliferation Assay

This assay assesses the effect of this compound on the viability and growth of cancer cells whose survival is dependent on FLT3 activity.

  • Objective : To determine the growth inhibitory (GI₅₀) or IC₅₀ concentration of this compound in various cell lines.

  • Cell Lines :

    • Human AML cell lines with endogenous FLT3 mutations (e.g., MOLM-13, MV4-11).

    • Murine pro-B Ba/F3 cells engineered to express specific human FLT3 mutations (e.g., FLT3-ITD, FLT3-ITD-D835Y).[1][8] These cells are dependent on FLT3 signaling for survival in the absence of IL-3.

  • Procedure :

    • Cells are seeded into 96-well plates in appropriate growth media.

    • A serial dilution of this compound is added to the wells.

    • Plates are incubated for a defined period (e.g., 48 to 72 hours) under standard cell culture conditions.[1]

    • Cell viability is measured using a suitable reagent, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[12]

    • Luminescence is read using a plate reader.

    • The percentage of growth inhibition is calculated relative to vehicle-treated control cells, and IC₅₀ values are determined.[12]

Western Blot Analysis for Target Engagement

This technique is used to confirm that this compound inhibits FLT3 signaling within the cell by observing the phosphorylation status of FLT3 and its downstream effectors.

  • Objective : To visualize the inhibition of FLT3 autophosphorylation and downstream signaling proteins.

  • Procedure :

    • FLT3-mutant cells are treated with increasing concentrations of this compound for a specified time (e.g., 1-4 hours).

    • Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Total protein concentration in the lysates is quantified (e.g., using a BCA assay).[11]

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).[11][13]

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3, as well as downstream targets (e.g., p-STAT5, p-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the p-FLT3 signal with increasing this compound concentration indicates effective target inhibition.[14]

cluster_biochem Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay In Vitro Kinase Assay Det_IC50 Determine Potency (IC50) KinaseAssay->Det_IC50 ProlifAssay Cell Proliferation Assay Det_IC50->ProlifAssay Select Candidate Det_GI50 Determine Cellular Efficacy (GI50) ProlifAssay->Det_GI50 WesternBlot Western Blot Analysis Confirm_Target Confirm Target Inhibition (p-FLT3) WesternBlot->Confirm_Target PDX Patient-Derived Xenograft (PDX) Models Confirm_Target->PDX Validate Mechanism Eval_Efficacy Evaluate In Vivo Efficacy & Tolerability PDX->Eval_Efficacy

General workflow for kinase inhibitor evaluation.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of FLT3.[2][6][7] Its covalent binding mechanism provides durable target suppression and allows it to overcome common resistance mutations that limit the efficacy of reversible FLT3 inhibitors.[1][3][5] The comprehensive selectivity profile, supported by robust enzymatic and cellular data, establishes this compound as a promising therapeutic agent for patients with FLT3-mutated AML.[2][4][7]

References

FF-10101: A Covalent Inhibitor Targeting FLT3-ITD Mutations in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Activating mutations in the Fms-Like Tyrosine Kinase 3 (FLT3) receptor, particularly internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2][3][4] While several FLT3 tyrosine kinase inhibitors (TKIs) have been developed, clinical resistance, often driven by secondary mutations in the kinase domain, remains a significant challenge.[1][2][5] FF-10101 is a first-in-class, irreversible, covalent inhibitor of FLT3 designed to overcome these limitations.[6][7][8][9] This document provides a comprehensive technical overview of the preclinical and early clinical data on this compound's activity against FLT3-ITD mutations, including those that confer resistance to other FLT3 inhibitors.

Introduction: The Challenge of FLT3-ITD in AML

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. FLT3-ITD mutations lead to ligand-independent dimerization and constitutive activation of the receptor, driving uncontrolled proliferation of leukemic blasts.[3] This mutation is found in approximately 25% of AML patients and is a key driver of the disease.[3]

The development of FLT3 TKIs has improved outcomes for patients with FLT3-mutated AML; however, resistance is common.[1][5] Resistance mechanisms include the acquisition of secondary point mutations within the FLT3 kinase domain, such as at the D835 and F691 residues, which can interfere with drug binding.[1][10]

This compound was engineered to address this challenge. As a type I inhibitor, it binds to the active conformation of the FLT3 kinase.[5] Its unique mechanism involves the formation of a covalent bond with a cysteine residue (C695) near the ATP-binding pocket of FLT3, leading to irreversible inhibition.[1][2][8] This mode of action is hypothesized to provide sustained target inhibition that is limited only by the turnover rate of the FLT3 protein itself.[5][6][9]

Mechanism of Action of this compound

This compound's primary mechanism is the irreversible covalent inhibition of FLT3. A co-crystal structure revealed that this compound forms a covalent bond with the cysteine residue at position 695 (C695) within the FLT3 kinase domain.[1][2] This covalent binding is critical for its high selectivity and potent inhibitory activity.[1][2] Mutation of this C695 residue to serine (C695S) has been shown to confer resistance to this compound, confirming it as the binding site.[5]

cluster_FLT3 FLT3 Kinase Domain ATP_Pocket ATP Binding Pocket Substrate_Phosphorylation Substrate Phosphorylation ATP_Pocket->Substrate_Phosphorylation ATP Binding & Hydrolysis C695 Cysteine 695 Irreversible_Inhibition Irreversible FLT3 Inhibition (No Kinase Activity) FF10101 This compound FF10101->C695 Forms Covalent Bond ATP ATP ATP->ATP_Pocket

Caption: Covalent binding mechanism of this compound to C695 in the FLT3 kinase domain.

In Vitro Activity of this compound

This compound has demonstrated potent and broad activity against AML cell lines harboring FLT3-ITD mutations, including those with mutations that confer resistance to other TKIs.

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound against various FLT3 mutations.

Table 1: Kinase Inhibitory Activity of this compound

Target IC50 (nM)
FLT3 (Wild-Type) 0.20[11]

| FLT3 (D835Y) | 0.16[11] |

Table 2: Growth Inhibitory Activity (IC50/GI50) of this compound in Cell Lines

Cell Line FLT3 Mutation Status IC50/GI50 (nM)
MOLM-14 FLT3-ITD 4.1[5]
MV4;11 FLT3-ITD 1.1[5][12]
MOLM-13 FLT3-ITD 0.83[12]
Ba/F3 FLT3-ITD 3.1[5]
32D FLT3-ITD 1.8[12]
32D FLT3-ITD + D835Y 11.1[12]
32D FLT3-ITD + F691L 14.5[12]
32D FLT3-ITD + D698N 0.73[10]

| 32D | FLT3-ITD + N676T | 0.73[10] |

Activity Against Resistant Mutations

A key feature of this compound is its potent activity against a wide range of FLT3 mutations known to cause clinical resistance to other inhibitors.

  • D835 Mutations: this compound is highly active against various mutations at the D835 residue in the activation loop, which is a common site of resistance to type II FLT3 inhibitors like quizartinib and sorafenib.[1][5][6][7]

  • F691L (Gatekeeper Mutation): The gatekeeper mutation F691L confers resistance to some type I inhibitors. This compound retains significant activity against this mutation, showing only an ~8-fold increase in resistance compared to FLT3-ITD alone, which is more favorable than the ~14-fold increase seen with gilteritinib.[6]

  • Novel Resistance Mutations: Studies using random mutagenesis screens have identified novel mutations resistant to quizartinib (N676T) and gilteritinib (D698N). This compound retained potent inhibitory activity against cell lines expressing these mutations.[10]

  • Vulnerability: The primary vulnerability of this compound is a mutation at its covalent binding site, C695.[6][7][8][10] Mutations at this site (e.g., C695W, C695S) render cells resistant to this compound.[5][10]

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-leukemic effects of orally administered this compound.

  • Subcutaneous Xenograft Models: In mouse models with subcutaneously implanted 32D cells expressing FLT3-ITD-D835Y and FLT3-ITD-F691L, oral administration of this compound resulted in significant tumor growth inhibition.[1][2]

  • Patient-Derived Xenograft (PDX) Models: this compound has shown significant anti-leukemic effects in PDX models of AML with FLT3-ITD mutations.[4][11] In these models, this compound at doses of 5 mg/kg and 10 mg/kg twice daily for 11 days showed potent activity.[11]

Clinical Development

This compound has been evaluated in a first-in-human Phase 1/2a clinical trial (NCT03194685) in patients with relapsed or refractory AML.[5][13][14][15][16]

  • Patient Population: The study enrolled 52-54 patients, a majority of whom had FLT3 mutations and had received prior FLT3 inhibitors.[13][14][16]

  • Safety and Tolerability: The drug was generally well-tolerated up to total daily doses of 150 mg.[14] Common treatment-related adverse events included nausea, diarrhea, and elevated creatine kinase.[13][14] Dose-limiting toxicities observed at higher doses included cardiac events.[13]

  • Efficacy: The study demonstrated promising clinical activity.[13][17] A composite complete remission (CRc) rate of 10-16% was observed in evaluable patients, including those who had previously progressed on other FLT3 inhibitors like gilteritinib.[13][16]

  • Recommended Phase 2 Dose (RP2D): The recommended Phase 2 dose was established at 75 mg twice daily (BID) or 50-75 mg every other day.[16][17][18] At these doses, sustained FLT3 inhibition was observed.[14][17]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of preclinical data.

Cell Lines and Culture
  • Cell Lines: Murine pro-B Ba/F3 and 32D cells, as well as human AML cell lines (MOLM-13, MOLM-14, MV4;11), are commonly used.[1][5][6]

  • Transduction: Ba/F3 and 32D cells are typically transduced with retroviruses to express human FLT3-ITD with or without additional kinase domain mutations.[6][10]

  • Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and, for parental Ba/F3 and 32D cells, IL-3. FLT3-ITD expressing cells are rendered IL-3 independent for proliferation.

In Vitro Viability and Proliferation Assays
  • Methodology: Cell viability is assessed by plating cells in 96-well plates and treating them with a dose-range of this compound for a specified period (e.g., 72 hours).

  • Reagents: Cell viability is quantified using reagents such as CellTiter-Glo® (Promega) which measures ATP levels, or by using tetrazolium compounds (e.g., MTS, WST-8).

  • Data Analysis: The concentration of inhibitor that reduces cell viability by 50% (IC50 or GI50) is calculated using non-linear regression analysis from the dose-response curves.

Start Seed Cells in 96-Well Plate Add_Inhibitor Add Serially Diluted This compound Start->Add_Inhibitor Incubate Incubate for 72 hours Add_Inhibitor->Incubate Add_Reagent Add Viability Reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Read_Plate Measure Luminescence/ Absorbance Add_Reagent->Read_Plate Analyze Calculate IC50/GI50 (Dose-Response Curve) Read_Plate->Analyze

Caption: Workflow for a typical in vitro cell viability assay.

Kinase Inhibition Assays
  • Methodology: The inhibitory effect of this compound on the kinase activity of recombinant wild-type or mutant FLT3 protein is measured.

  • Assay Principle: These assays typically involve incubating the kinase with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.

  • Detection: Quantification can be performed using various methods, including radiometric assays (³³P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.[2]

  • Cell Implantation: Human AML cells (e.g., MOLM-13) or murine cells expressing mutant FLT3 are injected either subcutaneously or intravenously into the mice.[1][2]

  • Drug Administration: this compound is administered orally at specified doses and schedules.[1][2][11]

  • Efficacy Assessment: For subcutaneous models, tumor volume is measured regularly.[2] For disseminated leukemia models, disease progression is monitored by methods such as bioluminescence imaging or analysis of human leukemia cell engraftment in peripheral blood and bone marrow. Survival is a key endpoint.

Signaling Pathway

FLT3-ITD mutations lead to the constitutive activation of downstream signaling pathways that are critical for cell survival and proliferation, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways. This compound, by irreversibly inhibiting FLT3 kinase activity, blocks the phosphorylation events that initiate these cascades.

cluster_downstream Downstream Signaling FLT3_ITD FLT3-ITD Receptor (Constitutively Active) PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 FF10101 This compound Inhibition X FF10101->Inhibition Inhibition->FLT3_ITD AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT5->Proliferation

Caption: Inhibition of FLT3-ITD downstream signaling pathways by this compound.

Conclusion

This compound is a potent, irreversible FLT3 inhibitor with a favorable preclinical profile. Its covalent binding mechanism allows it to overcome many of the resistance mutations that limit the efficacy of other FLT3 TKIs.[1][6] this compound has demonstrated significant activity against AML cells harboring FLT3-ITD, including those with clinically relevant resistance mutations such as D835Y and F691L.[1][12] Early clinical data in relapsed/refractory AML patients are promising, showing clinical responses even in a heavily pre-treated population.[13][18] These findings suggest that this compound represents a significant advancement in the management of FLT3-mutated AML and warrants further clinical investigation.[1][18]

References

The Irreversible FLT3 Inhibitor FF-10101: A Technical Guide to its Activity Against Tyrosine Kinase Domain Mutations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in acute myeloid leukemia (AML), conferring a poor prognosis. The development of tyrosine kinase inhibitors (TKIs) targeting FLT3 has improved patient outcomes, but resistance, often driven by secondary mutations in the tyrosine kinase domain (TKD), remains a significant clinical challenge. FF-10101 is a novel, irreversible FLT3 inhibitor that demonstrates potent activity against a wide range of FLT3 mutations, including those that confer resistance to other TKIs. This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action, its activity against FLT3-ITD and TKD mutations, and the experimental protocols used to characterize its efficacy.

Introduction to FLT3 and its Role in AML

The FLT3 receptor, a member of the class III receptor tyrosine kinase family, is a key regulator of normal hematopoiesis, controlling the survival, proliferation, and differentiation of hematopoietic progenitor cells. In AML, activating mutations in the FLT3 gene are found in approximately 30% of patients, leading to constitutive, ligand-independent activation of the receptor and its downstream signaling pathways.

There are two main types of activating FLT3 mutations:

  • Internal Tandem Duplications (ITD): These mutations in the juxtamembrane domain lead to constitutive dimerization and activation of the receptor.

  • Tyrosine Kinase Domain (TKD) Mutations: Point mutations in the TKD, most commonly at the D835 residue, stabilize the active conformation of the kinase.

Both types of mutations result in the aberrant activation of pro-proliferative and anti-apoptotic signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, driving leukemogenesis.

This compound: A Novel Irreversible FLT3 Inhibitor

This compound is a first-in-class, type I covalent inhibitor of FLT3. Its unique mechanism of action involves the formation of a covalent bond with a cysteine residue (C695) located near the ATP-binding pocket of the FLT3 kinase domain.[1][2] This irreversible binding provides sustained inhibition of FLT3 signaling.[3]

Mechanism of Action

The acryloyl group of this compound acts as a Michael acceptor, forming a covalent linkage with the thiol group of C695.[1][3] This irreversible binding locks the kinase in an inactive state, effectively shutting down downstream signaling. This covalent mechanism is a key differentiator from reversible TKIs and is thought to contribute to its high potency and activity against certain resistance mutations.[4]

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro activity of this compound in comparison to other FLT3 inhibitors, gilteritinib and quizartinib, against various FLT3 mutations. IC50 values represent the half-maximal inhibitory concentration required to inhibit the proliferation of cells expressing the respective FLT3 mutations.

Table 1: Growth Inhibitory Activity (IC50, nM) of FLT3 Inhibitors in Cell Lines

Cell LineFLT3 MutationThis compound (nM)Gilteritinib (nM)Quizartinib (nM)
MOLM-13FLT3-ITD0.83-0.89
MOLM-14FLT3-ITD-7.870.67
MV4-11FLT3-ITD1.1-0.40

Data compiled from multiple sources.[5][6]

Table 2: Inhibitory Activity (IC50, nM) of this compound against FLT3-ITD with TKD Resistance Mutations in Ba/F3 Cells

FLT3 MutationThis compound (nM)
FLT3-ITD1.8
FLT3-ITD + D835Y11.1
FLT3-ITD + F691L14.5

Data compiled from multiple sources.[7]

Table 3: Comparative Inhibitory Activity of FLT3 Inhibitors Against Resistance Mutations

FLT3 MutationThis compoundGilteritinibQuizartinib
D835 Mutations SensitiveSensitiveResistant
F691L (Gatekeeper) Moderately ResistantResistantResistant
N701K SensitiveResistantSensitive

This table provides a qualitative summary of sensitivity and resistance profiles based on preclinical data.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability and Proliferation Assay

This protocol is used to determine the IC50 of FLT3 inhibitors on the proliferation of AML cell lines.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11) or Ba/F3 cells engineered to express FLT3 mutations.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • This compound and other FLT3 inhibitors.

  • 96-well plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of the FLT3 inhibitors in culture medium.

  • Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[10]

Western Blot Analysis of FLT3 Phosphorylation

This protocol is used to assess the inhibition of FLT3 autophosphorylation and downstream signaling pathways.[11][12]

Materials:

  • AML cell lines.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Treat AML cells with varying concentrations of this compound for 1-2 hours.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[13][14][15]

In Vivo AML Xenograft Model

This protocol is used to evaluate the in vivo efficacy of this compound.[16][17]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID).

  • Human AML cell lines (e.g., MOLM-13).

  • This compound.

  • Vehicle control.

  • Calipers for tumor measurement.

  • Flow cytometry reagents for human CD45 staining.

Procedure:

  • Inject human AML cells (e.g., 5 x 10^6 MOLM-13 cells) intravenously or subcutaneously into immunocompromised mice.

  • Monitor tumor growth (for subcutaneous models) or engraftment of human leukemic cells in the peripheral blood and bone marrow (for intravenous models) by flow cytometry for human CD45.[16]

  • Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg, once daily).[18] Administer vehicle to the control group.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and collect tumors, bone marrow, and spleen for further analysis, including flow cytometry and western blotting.[18][19]

Mandatory Visualizations

FLT3 Signaling Pathway

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for FLT3 Inhibitor Screening

Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., Kinase Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Cell_Viability Cell-Based Assays (Viability, Proliferation) Hit_ID->Cell_Viability Active Hits Phospho_Assay Target Engagement (Western Blot for pFLT3) Cell_Viability->Phospho_Assay Lead_Opt Lead Optimization Phospho_Assay->Lead_Opt In_Vivo In Vivo Efficacy (AML Xenograft Models) Lead_Opt->In_Vivo Optimized Leads Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General experimental workflow for the screening and validation of FLT3 inhibitors.

This compound Covalent Binding Mechanism

Covalent_Binding FF10101 This compound (with Acrylamide Warhead) Covalent_Complex Irreversible Covalent Complex FF10101->Covalent_Complex FLT3_C695 FLT3 Kinase Domain (Cysteine 695) FLT3_C695->Covalent_Complex

Caption: Logical relationship of this compound's covalent binding to FLT3 at Cysteine 695.

Clinical Development of this compound

A Phase 1, first-in-human study of this compound (NCT03194685) has been conducted in patients with relapsed or refractory AML.[3][20][21][22][23] The study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

Key findings from the Phase 1 trial include:

  • The recommended Phase 2 dose was determined to be 75 mg twice daily (BID).[3]

  • The dose-limiting toxicities were primarily diarrhea and QT prolongation.[3]

  • This compound demonstrated clinical activity, with a composite complete response rate of 10% and an overall response rate of 12.5% in response-evaluable patients.[3]

  • Responses were observed in patients who had previously progressed on other FLT3 inhibitors, including gilteritinib.[3][20]

Conclusion

This compound is a promising novel irreversible FLT3 inhibitor with a distinct mechanism of action that confers potent activity against a broad range of FLT3 mutations, including those that drive resistance to other TKIs. Its ability to overcome resistance to existing therapies highlights its potential as a valuable therapeutic option for patients with FLT3-mutated AML. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound in this patient population. This technical guide provides a foundational understanding of the preclinical and early clinical data for this compound, offering a valuable resource for researchers and drug development professionals in the field of AML therapeutics.

References

In Vitro Efficacy of FF-10101 in Acute Myeloid Leukemia (AML) Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro studies of FF-10101, a novel irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3), in various Acute Myeloid Leukemia (AML) cell lines. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and research workflows.

Quantitative Assessment of this compound Cytotoxicity

This compound has demonstrated potent growth inhibitory effects across a range of human AML cell lines harboring FLT3 internal tandem duplication (FLT3-ITD) mutations.[1][2] Its efficacy extends to cell lines with various quizartinib-resistant mutations in the FLT3 kinase domain.[1][2] The half-maximal inhibitory concentration (IC50) values from representative studies are summarized below.

Cell LineFLT3 Mutation StatusIC50 (nM)Reference
MOLM-13FLT3-ITD0.83[3]
MOLM-14FLT3-ITD4.1
MV4-11FLT3-ITD1.1[3]
Ba/F3FLT3-ITD1.8 - 3.1[3]
Ba/F3FLT3-ITD-D835Y11.1[3]
Ba/F3FLT3-ITD-F691L14.5[3]

Table 1: Growth Inhibitory Effects of this compound on various AML and engineered cell lines.

This compound's unique mechanism of action, involving the formation of a covalent bond with the cysteine residue at position 695 of the FLT3 protein, contributes to its high selectivity and potent inhibitory activity.[1][2][4] This irreversible binding is thought to provide a durable suppression of FLT3 signaling.[5]

Experimental Protocols

The following sections outline the general methodologies employed in the in vitro evaluation of this compound. These protocols are based on descriptions found in the cited literature and represent a standard approach for assessing the efficacy of FLT3 inhibitors.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic effects of this compound on AML cell lines.

Objective: To quantify the dose-dependent effect of this compound on the viability and proliferation of AML cells.

General Protocol:

  • Cell Culture: Human AML cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Drug Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only.

  • Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is measured using a commercial assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assays

Apoptosis assays are employed to determine if the observed cytotoxicity of this compound is due to the induction of programmed cell death.

Objective: To quantify the extent of apoptosis induced by this compound in AML cell lines.

General Protocol:

  • Cell Treatment: AML cells are treated with this compound at various concentrations for a defined period.

  • Cell Staining: Cells are harvested and stained with Annexin V and a viability dye such as 7-AAD or Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while the viability dye enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

  • Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the level of apoptosis induced by this compound.

Western Blot Analysis

Western blotting is used to investigate the effect of this compound on the FLT3 signaling pathway.

Objective: To assess the phosphorylation status of FLT3 and its downstream signaling proteins following treatment with this compound.

General Protocol:

  • Cell Lysis: AML cells are treated with this compound, and cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of FLT3, as well as downstream targets like STAT5, AKT, and ERK.

  • Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the extent of signaling inhibition.

Visualizing Molecular Mechanisms and Workflows

This compound Mechanism of Action on the FLT3 Signaling Pathway

This compound acts as an irreversible inhibitor of the FLT3 receptor tyrosine kinase. In AML, mutated FLT3 is constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation and survival. This compound covalently binds to a cysteine residue in the FLT3 kinase domain, locking the enzyme in an inactive state and blocking these downstream signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling Pathways FLT3 Mutated FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation FF10101 This compound FF10101->FLT3 Irreversible Inhibition (Covalent Bond at Cys695)

Caption: this compound irreversibly inhibits mutated FLT3, blocking downstream pro-survival pathways.

In Vitro Experimental Workflow for this compound Evaluation

The in vitro assessment of this compound in AML cell lines typically follows a structured workflow, beginning with cell culture and culminating in detailed molecular analysis.

Experimental_Workflow cluster_assays Functional Assays cluster_molecular Molecular Analysis Start Start: AML Cell Line Culture Treatment Treatment with this compound (Dose-Response) Start->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (p-FLT3, p-STAT5, etc.) Treatment->WesternBlot DataAnalysis Data Analysis & IC50 Determination Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on In Vitro Efficacy DataAnalysis->Conclusion

Caption: A typical workflow for the in vitro evaluation of this compound in AML cell lines.

References

Preclinical Efficacy of FF-10101: A Covalent FLT3 Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

FF-10101 is a first-in-class, irreversible FMS-like tyrosine kinase 3 (FLT3) inhibitor demonstrating significant promise in preclinical models of acute myeloid leukemia (AML), particularly in cases with FLT3 mutations that confer resistance to existing therapies. This technical guide synthesizes the available preclinical data on the efficacy of this compound, presenting quantitative in vitro and in vivo findings in a structured format. Detailed experimental protocols for key studies are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to offer a clear understanding of the compound's mechanism of action and the methodologies used for its evaluation.

Introduction

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in acute myeloid leukemia (AML), correlating with a poor prognosis.[1] While several FLT3 tyrosine kinase inhibitors (TKIs) have been developed, their clinical efficacy can be limited by the emergence of resistance mutations.[1][2] this compound is a novel, orally bioavailable, type 1 FLT3 inhibitor that distinguishes itself by forming a covalent bond with a cysteine residue (C695) near the ATP-binding pocket of the FLT3 receptor.[2][3][4] This irreversible inhibition offers the potential to overcome resistance mechanisms that affect reversible inhibitors.[2][5] This document provides a comprehensive overview of the preclinical data supporting the efficacy of this compound.

Mechanism of Action

This compound is designed for selective and irreversible FLT3 inhibition.[1][4] A co-crystal structure of the FLT3 protein bound to this compound has confirmed the formation of a covalent bond between the acryloyl group of this compound and the cysteine residue at position 695 of FLT3.[1][3][4] This unique binding mechanism confers high selectivity and potent inhibitory activity against FLT3 kinase.[1][3][4] By irreversibly inhibiting the receptor, the activity of this compound is hypothetically limited only by the turnover of the FLT3 protein itself.[5][6] This sustained inhibition is minimally affected by the binding of the FLT3 ligand, a known mechanism of resistance to other FLT3 inhibitors.[2][7][8]

cluster_cell Cell Membrane cluster_drug Drug Interaction cluster_pathway Downstream Signaling FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K_Akt PI3K/Akt FLT3->PI3K_Akt MAPK_ERK MAPK/ERK FLT3->MAPK_ERK FL FLT3 Ligand (FL) FL->FLT3 Binds & Activates FF10101 This compound C695 Cysteine 695 FF10101->C695 Forms Covalent Bond C695->FLT3 Irreversibly Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation

Figure 1: Mechanism of Action of this compound.

In Vitro Efficacy

This compound has demonstrated potent growth inhibitory effects on human AML cell lines harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, including MOLM-13, MOLM-14, and MV4-11.[1][3][4] Importantly, it is also effective against cell lines expressing various FLT3 mutations that are resistant to other TKIs, such as those at the D835, Y842, and F691 residues in the kinase domain.[1][3][4]

Potency Against Wild-Type and Mutant FLT3

Biochemical assays have shown that this compound potently inhibits both wild-type (WT) FLT3 and the D835Y mutant with very low IC50 values.

TargetIC50 (nM)
FLT3 (WT)0.20[9]
FLT3 (D835Y)0.16[9]

Table 1: Biochemical Inhibitory Activity of this compound.

Activity Against Resistant FLT3 Mutations

This compound has shown significant activity against a panel of clinically relevant FLT3 mutations known to cause resistance to other FLT3 inhibitors.[5][6] Studies using Ba/F3 cells expressing FLT3-ITD with additional tyrosine kinase domain (TKD) mutations have demonstrated the superior potency of this compound compared to other inhibitors like gilteritinib, especially against the F691L gatekeeper mutation.[6] While Ba/F3-ITD cells with the F691L mutation were approximately 8-fold more resistant to this compound than cells with FLT3-ITD alone, they exhibited a ~14-fold increase in resistance to gilteritinib.[6]

Cell LineMutationThis compound Activity
32DFLT3-ITD + D835YPotent growth inhibition[1][3]
32DFLT3-ITD + Y842C/HPotent growth inhibition[6]
32DFLT3-ITD + F691LPotent growth inhibition[1][3]
Ba/F3FLT3-ITD + D835 mutationsPotent growth inhibition[6]
Ba/F3FLT3-ITD + F691LFavorable activity[6]

Table 2: In Vitro Efficacy of this compound Against Resistant FLT3 Mutations.

Overcoming Microenvironment-Mediated Resistance

The bone marrow microenvironment can contribute to TKI resistance. This compound has been shown to potentially overcome such resistance mechanisms associated with growth factors present in the microenvironment.[6][10] For example, in MOLM-14 cells, this compound was more effective than gilteritinib at inducing apoptosis in the presence of HS5 conditioned media, which mimics the supportive bone marrow microenvironment.[6]

In Vivo Efficacy

The anti-leukemic effects of this compound have been evaluated in several in vivo models, demonstrating significant tumor growth inhibition upon oral administration.

Subcutaneous Xenograft Models

In mouse subcutaneous implantation models using 32D cells expressing FLT3-ITD-D835Y and FLT3-ITD-F691L mutations, orally administered this compound showed a significant growth inhibitory effect.[1][3][4]

ModelCell LineThis compound DosingOutcome
Subcutaneous32D-FLT3-ITD-D835Y5 and 10 mg/kg, dailySignificant tumor growth inhibition[3]
Subcutaneous32D-FLT3-ITD-F691L10 and 20 mg/kg, dailySignificant tumor growth inhibition[3]

Table 3: Efficacy of this compound in Subcutaneous Xenograft Models.

Disseminated Leukemia Models

In a disseminated leukemia model where MOLM-13 cells were injected into the tail vein of NOD/SCID mice, this compound also demonstrated potent anti-leukemic effects.[3]

ModelCell LineThis compound DosingOutcome
DisseminatedMOLM-132, 5, and 10 mg/kg, once daily for 8 daysPotent inhibition of primary AML cell growth[3]
PDX ModelPrimary AML cells with FLT3-ITD5 and 10 mg/kg, twice daily for 11 daysSignificant anti-leukemic effects[9]

Table 4: Efficacy of this compound in Disseminated Leukemia Models.

Experimental Protocols

In Vitro Cell Viability Assays
  • Cell Lines: Human AML cell lines (MOLM-13, MOLM-14, MV4-11) and murine pro-B cell lines (32D, Ba/F3) transduced to express various FLT3 mutations.[1][3][6]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate cytokines (e.g., IL-3 for Ba/F3 and 32D cells).

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).[6]

  • Viability Assessment: Cell viability is measured using standard assays such as the CellTiter-Glo Luminescent Cell Viability Assay. IC50 values are calculated from the dose-response curves.

start Start culture Culture AML Cell Lines (e.g., MOLM-13, Ba/F3-ITD) start->culture seed Seed Cells in 96-Well Plates culture->seed treat Add Serial Dilutions of this compound seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubate->assay analyze Analyze Data & Calculate IC50 assay->analyze end End analyze->end

Figure 2: In Vitro Cell Viability Assay Workflow.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice, such as NOD/SCID mice, are used for xenograft studies.[3]

  • Cell Implantation:

    • Subcutaneous Model: Cells (e.g., 32D expressing mutant FLT3) are injected subcutaneously into the flank of the mice.[1][3][4]

    • Disseminated Model: Human AML cells (e.g., MOLM-13) are injected intravenously via the tail vein.[3]

  • Drug Administration: this compound is administered orally (p.o.) once or twice daily at specified doses.[3][9] A vehicle control group is included in all studies.

  • Efficacy Evaluation:

    • Subcutaneous Model: Tumor volume is measured regularly (e.g., twice a week) using calipers.[3] Body weight is also monitored.

    • Disseminated Model: Disease progression is monitored, and survival is a key endpoint. The burden of leukemic cells in various organs (e.g., bone marrow, spleen) can also be assessed at the end of the study.

start Start implant Implant AML Cells into NOD/SCID Mice (Subcutaneous or IV) start->implant group Randomize Mice into Treatment Groups implant->group treat Oral Administration of This compound or Vehicle group->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Continue Treatment for Specified Duration monitor->endpoint analyze Analyze Tumor Growth Inhibition & Survival endpoint->analyze end End analyze->end

Figure 3: In Vivo Xenograft Study Workflow.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for AML. Its unique covalent mechanism of action provides potent and sustained inhibition of FLT3, leading to significant anti-leukemic activity in both in vitro and in vivo models. Notably, this compound demonstrates efficacy against a range of clinically relevant FLT3 mutations that confer resistance to other TKIs, suggesting it may offer a valuable treatment option for patients with relapsed or refractory AML. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising irreversible FLT3 inhibitor.

References

FF-10101 Succinate Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FF-10101 is a novel, orally bioavailable, irreversible small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] It is being developed as the succinate salt form, this compound-01, for the treatment of acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.[3][4][5][6][7] Activating mutations in FLT3 are among the most common genetic alterations in AML and are associated with a poor prognosis.[2] this compound has demonstrated potent activity against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, including those that confer resistance to other FLT3 inhibitors.[2][4] This technical guide provides an in-depth overview of the core properties of this compound succinate salt, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental methodologies.

Physicochemical Properties

This compound is administered as a succinate salt.[4][6][7] The physicochemical properties of the active pharmaceutical ingredient are crucial for its formulation, delivery, and bioavailability.

PropertyValueReference
This compound (Free Base)
Molecular FormulaC₂₉H₃₈N₈O₂[8]
Molecular Weight530.66 g/mol [8]
SolubilityWater: InsolubleEthanol: 90 mg/mLDMSO: 95-100 mg/mL[8][9]
This compound Succinate Salt
Molecular FormulaC₃₃H₄₄N₈O₆[10]
Molecular Weight648.75 g/mol [10]
StoragePowder: -20°C for up to 3 yearsIn solvent: -80°C for up to 1 year[9]

Note: Detailed information on the melting point, pKa, and hygroscopicity of the succinate salt is not publicly available.

Mechanism of Action

This compound is a Type I irreversible inhibitor of FLT3.[4] It forms a covalent bond with a specific cysteine residue (C695) in the ATP-binding pocket of the FLT3 kinase domain.[2] This irreversible binding leads to sustained inhibition of FLT3 signaling pathways, including STAT5, AKT, and ERK, thereby inducing apoptosis in FLT3-mutated AML cells.[4]

FLT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimerization & Autophosphorylation FLT3->FLT3_dimer RAS_RAF RAS/RAF/MEK/ERK Pathway FLT3_dimer->RAS_RAF PI3K_AKT PI3K/AKT Pathway FLT3_dimer->PI3K_AKT STAT5 STAT5 Pathway FLT3_dimer->STAT5 Apoptosis Apoptosis FLT3_dimer->Apoptosis Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation FF10101 This compound FF10101->FLT3_dimer Irreversible Inhibition (Cys695) Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed AML cells (e.g., MOLM-13, MV4-11) in 96-well plates treat_cells Add this compound dilutions to cells seed_cells->treat_cells prepare_ff10101 Prepare serial dilutions of This compound succinate in culture medium prepare_ff10101->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add viability reagent (e.g., MTS, CellTiter-Glo) incubate->add_reagent read_plate Measure absorbance or luminescence add_reagent->read_plate calculate_viability Calculate percent viability relative to vehicle control read_plate->calculate_viability determine_ic50 Determine IC50 values using dose-response curve fitting calculate_viability->determine_ic50 Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Gel Electrophoresis & Transfer cluster_immunodetection Immunodetection treat_cells Treat AML cells with varying concentrations of this compound lyse_cells Lyse cells in RIPA buffer with phosphatase and protease inhibitors treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block membrane (e.g., 5% BSA in TBST) transfer->block primary_ab Incubate with primary antibodies (anti-p-FLT3, anti-FLT3, loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect signal using a chemiluminescent substrate secondary_ab->detect PDX_Workflow cluster_engraftment Engraftment cluster_treatment Treatment cluster_evaluation Evaluation prepare_cells Prepare viable primary AML cells from patient samples inject_mice Inject cells into immunocompromised mice (e.g., NSG) prepare_cells->inject_mice monitor_engraftment Monitor engraftment via peripheral blood analysis (human CD45+) inject_mice->monitor_engraftment randomize_mice Randomize engrafted mice into treatment groups monitor_engraftment->randomize_mice treat_mice Administer this compound (oral) or vehicle control randomize_mice->treat_mice monitor_disease Monitor disease progression (e.g., body weight, spleen size) treat_mice->monitor_disease analyze_bm Analyze bone marrow and spleen for leukemic burden at endpoint monitor_disease->analyze_bm

References

FF-10101: An In-Depth Technical Guide on its Effect on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FF-10101 is a pioneering, first-in-class, irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] Its unique covalent binding mechanism offers a promising strategy to overcome resistance to other FLT3 inhibitors.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on downstream signaling pathways, and detailed experimental methodologies for its evaluation.

Mechanism of Action

This compound functions as a type I covalent inhibitor of FLT3.[1] It irreversibly binds to a specific cysteine residue (C695) located near the active site of the FLT3 kinase domain.[2][4][5] This covalent modification permanently inactivates the kinase, thereby blocking its autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades.[1][2] This irreversible binding makes this compound less susceptible to resistance mechanisms such as those induced by the binding of the FLT3 ligand.[4][6]

Downstream Signaling Pathways Affected by this compound

FLT3 activation, particularly through internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations, leads to the constitutive activation of several key downstream signaling pathways that are crucial for the survival and proliferation of leukemic cells.[2][7] this compound effectively suppresses these pathways by inhibiting the initial FLT3 autophosphorylation. The primary downstream pathways modulated by this compound include:

  • STAT5 (Signal Transducer and Activator of Transcription 5): Constitutive FLT3 activation leads to the phosphorylation and activation of STAT5, which then translocates to the nucleus to promote the transcription of genes involved in cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of STAT5 in a concentration-dependent manner in sensitive cells.[1][2]

  • AKT (Protein Kinase B): The PI3K/AKT pathway is another critical downstream effector of FLT3 signaling, playing a central role in cell survival and apoptosis resistance. This compound treatment leads to a reduction in AKT phosphorylation.[1][2]

  • ERK (Extracellular Signal-Regulated Kinase): The RAS/MAPK pathway, which culminates in the activation of ERK, is a key driver of cell proliferation. This compound has been demonstrated to suppress the phosphorylation of ERK in FLT3-mutant cells.[1][2]

In preclinical studies, treatment of sensitive Ba/F3-ITD cells with this compound resulted in a concentration-dependent inhibition of FLT3 autophosphorylation and the downstream activation of phospho-STAT5, phospho-AKT, and phospho-ERK.[1] However, resistance to this compound can emerge through mutations at the C695 covalent binding site, which can lead to persistent activation of these downstream pathways even in the presence of the drug.[1]

FF10101_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus FLT3 Mutated FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK pSTAT5 pSTAT5 STAT5->pSTAT5 pAKT pAKT AKT->pAKT pERK pERK ERK->pERK Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pAKT->Proliferation pERK->Proliferation FF10101 This compound FF10101->FLT3

This compound Inhibition of FLT3 Downstream Signaling

Quantitative Data on this compound Activity

The following tables summarize the in vitro inhibitory activity of this compound against wild-type and various mutant forms of FLT3, as well as its effect on the proliferation of leukemic cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
FLT3 (Wild-Type)0.20[8]
FLT3 (D835Y)0.16[8]

Table 2: Proliferative Inhibition (IC50, nM) of this compound in Ba/F3 Cells Expressing FLT3-ITD with Resistance Mutations

Cell LineThis compound
Ba/F3-ITDData not explicitly provided in a single value, but used as a sensitive control
Ba/F3-ITD/F691L~8-fold more resistant than Ba/F3-ITD[1]
Ba/F3-ITD/Y693CResistant up to 100 nM[1]
Ba/F3-ITD/C695S316.6[1]
Ba/F3-ITD/K429EPotently suppressed[1]
Ba/F3-ITD/N676KActive against[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments cited in the literature.

1. Cell Proliferation Assay

This assay is used to determine the concentration of this compound that inhibits the growth of leukemic cells by 50% (IC50).

  • Cell Lines: Ba/F3 cells transduced to express FLT3-ITD with or without various resistance mutations (e.g., F691L, Y693C, C695S).[1] Human AML cell lines such as MOLM-13, MOLM-14, and MV4-11 that harbor FLT3-ITD can also be used.[9]

  • Reagents: this compound, appropriate cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS), and a cell viability reagent (e.g., CellTiter-Glo).

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

2. Western Blot Analysis of Downstream Signaling

This technique is employed to visualize the phosphorylation status of key proteins in the FLT3 signaling pathway following treatment with this compound.

  • Cell Lines: Ba/F3-ITD cells (both sensitive and resistant variants).[1]

  • Reagents: this compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-AKT, anti-phospho-ERK, and corresponding total protein antibodies), and secondary antibodies conjugated to a detectable marker (e.g., HRP).

  • Procedure:

    • Treat cells with increasing concentrations of this compound for a defined time (e.g., 4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with secondary antibodies.

    • Detect the signal using an appropriate substrate and imaging system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed FLT3-mutant cells (e.g., Ba/F3-ITD) treat Treat with varying concentrations of this compound start->treat prolif_assay Cell Proliferation Assay (e.g., 72h) treat->prolif_assay wb_assay Western Blot Analysis (e.g., 4h) treat->wb_assay ic50 Calculate IC50 values prolif_assay->ic50 phospho Analyze protein phosphorylation levels wb_assay->phospho

General Experimental Workflow for this compound Evaluation

Resistance Mechanisms

The primary mechanism of acquired resistance to this compound is the mutation of the cysteine residue at position 695 (C695S), which is the site of covalent binding.[1] This mutation prevents the irreversible inhibition of FLT3 by this compound, leading to sustained downstream signaling and cell proliferation despite treatment. Additionally, activation of parallel pro-survival pathways, such as the MAPK pathway through NRAS mutations, can also confer resistance to this compound.[1]

Resistance_Mechanism cluster_sensitive cluster_resistant FF10101 This compound FLT3_C695 FLT3 (Cys695) FF10101->FLT3_C695 Covalent Binding FLT3_C695S Mutated FLT3 (C695S) FF10101->FLT3_C695S Binding Prevented Signaling Downstream Signaling (pSTAT5, pAKT, pERK) FLT3_C695->Signaling FLT3_C695S->Signaling Proliferation Leukemic Cell Proliferation Signaling->Proliferation Signaling->Proliferation Inhibition Inhibition Resistance Resistance

References

Methodological & Application

FF-10101 In Vitro Assay Protocol for Acute Myeloid Leukemia (AML) Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

FF-10101 is a potent and irreversible inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).[1][2] Activating mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of downstream signaling pathways, promoting uncontrolled proliferation and survival of leukemic cells.[2] this compound covalently binds to a specific cysteine residue (Cys695) in the FLT3 kinase domain, leading to its irreversible inhibition.[2][3][4] This unique mechanism of action allows this compound to overcome resistance to other FLT3 inhibitors.[5] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound against AML cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against various AML cell lines.

AML Cell LineFLT3 Mutation StatusIC50 (nM)Reference
MOLM-13FLT3-ITD0.83[3]
MV4-11FLT3-ITD1.1[3]
MOLM-14FLT3-ITD4.1[6]

Signaling Pathway and Mechanism of Action

This compound is a selective, irreversible FLT3 inhibitor.[2] It forms a covalent bond with the cysteine residue at position 695 of the FLT3 enzyme.[2][3][4] This action potently suppresses the proliferation of AML cells harboring FLT3-ITD mutations. The inhibition of FLT3 blocks downstream signaling pathways crucial for cell survival and proliferation, including the STAT5, AKT, and ERK pathways.[5]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation FF10101 This compound FF10101->Inhibition Inhibition->FLT3

This compound mechanism of action on the FLT3 signaling pathway.

Experimental Protocols

This section provides detailed protocols for assessing the in vitro effects of this compound on AML cells.

General Experimental Workflow

The general workflow for evaluating the in vitro efficacy of this compound in AML cell lines is depicted below.

Experimental_Workflow start Start: AML Cell Culture treatment Treat cells with various concentrations of this compound start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle data_analysis Data Analysis: IC50, Apoptosis Rate, Cell Cycle Distribution viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Report Results data_analysis->end

General experimental workflow for in vitro assays.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well).

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Centrifuge the plate at 1000 x g for 5 minutes.

  • Carefully remove the supernatant and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • AML cells treated with this compound as described above.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest 1-5 x 10⁵ cells by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • AML cells treated with this compound.

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ cells by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.

References

Application Notes and Protocols for FF-10101 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of FF-10101, a novel irreversible FLT3 inhibitor, in preclinical in vivo mouse models of Acute Myeloid Leukemia (AML).

Introduction

This compound is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML.[1][2] Activating mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of downstream signaling pathways, promoting leukemic cell proliferation and survival.[3][4][5] this compound covalently binds to a specific cysteine residue (C695) in the FLT3 kinase domain, leading to irreversible inhibition of its activity.[1][2] This unique mechanism of action allows this compound to overcome resistance to other FLT3 inhibitors.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in various in vivo mouse models as reported in preclinical studies.

Table 1: Efficacy of this compound in MOLM-13 Xenograft Mouse Model

Mouse StrainCell LineThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
NOD/SCIDMOLM-13 (FLT3-ITD)2, 5, and 10 mg/kgOral (once daily)8 daysDose-dependent reduction in human CD45-positive cells in bone marrow.[6]
NOD/SCIDMOLM-13 (FLT3-ITD)5 mg/kgOral (single dose)Single dosePharmacokinetic/pharmacodynamic study demonstrating inhibition of ERK phosphorylation in bone marrow.[6]

Table 2: Efficacy of this compound in 32D Cell-Derived Xenograft Mouse Models

Mouse StrainCell LineThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
SCID32D-FLT3-ITD5 and 10 mg/kgOral (once daily)9 daysSignificant tumor growth inhibition.[6]
SCID32D-FLT3-ITD-D835Y5 and 10 mg/kgOral (once daily)9 daysSignificant tumor growth inhibition, more potent than quizartinib.[6]
SCID32D-FLT3-ITD-F691L10 and 20 mg/kgOral (once daily)11 daysSignificant tumor growth inhibition, more potent than quizartinib.[6]

Signaling Pathway

This compound targets the constitutively active FLT3 receptor, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation and survival of AML cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 (e.g., FLT3-ITD) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Differentiation Inhibition of Differentiation AKT->Differentiation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival FF10101 This compound FF10101->FLT3 Irreversible Inhibition

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous xenograft model using AML cell lines to evaluate the in vivo efficacy of this compound.

Materials:

  • AML cell line (e.g., MOLM-13, MV4-11, or 32D cells expressing FLT3 mutations)

  • Immunodeficient mice (e.g., NOD/SCID, SCID, or athymic nude mice), 6-8 weeks old

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, can enhance tumor take rate)

  • This compound, formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture and Preparation:

    • Culture AML cells in appropriate media and conditions to logarithmic growth phase.

    • Harvest cells and determine cell viability (should be >90%).

    • Resuspend cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep cells on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mouse.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Drug Administration:

    • Administer this compound orally (e.g., by oral gavage) at the desired dosage and schedule (e.g., once or twice daily).

    • Administer the vehicle control to the control group using the same route and schedule.

  • Monitoring and Endpoint:

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Continue treatment for the specified duration.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound.

Experimental_Workflow start Start cell_culture AML Cell Culture (e.g., MOLM-13) start->cell_culture cell_prep Cell Preparation & Viability Check cell_culture->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint analysis Data Analysis & Tumor Excision endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for in vivo studies of this compound.

Concluding Remarks

This compound has demonstrated significant anti-leukemic activity in various preclinical mouse models of FLT3-mutated AML. The provided data and protocols serve as a guide for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of this promising FLT3 inhibitor. Careful consideration of the experimental model, dosage, and treatment schedule is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Determining Cell Viability with FF-10101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for assessing the cytotoxic effects of FF-10101, a novel and irreversible FLT3 inhibitor, on acute myeloid leukemia (AML) cell lines. The provided protocols are intended for research purposes to determine the potency of this compound in vitro.

Introduction

This compound is a first-in-class, irreversible covalent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] Activating mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] this compound has demonstrated potent anti-leukemic effects against AML cells harboring FLT3-ITD (internal tandem duplication) and other resistance-conferring mutations.[2][3][4] The compound forms a covalent bond with a cysteine residue near the active site of the FLT3 protein, leading to irreversible inhibition of its signaling pathway.[2][4][5][6][7][8][9] This unique mechanism allows this compound to overcome resistance observed with other FLT3 inhibitors.[1][3][10]

The following protocols describe the use of common colorimetric and luminescent assays to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound in relevant cancer cell lines.

Data Presentation

The inhibitory activity of this compound has been evaluated across various AML cell lines and engineered cells expressing FLT3 mutations. The following tables summarize the reported IC50 values.

Table 1: In Vitro Inhibitory Activity of this compound against FLT3-Dependent AML Cell Lines

Cell LineFLT3 Mutation StatusAssay TypeIC50 (nM)Reference
MV4-11FLT3-ITDMTS Assay0.83[3]
MOLM-13FLT3-ITDMTS Assay2.4[3]
MOLM-14FLT3-ITDMTS Assay1.9[3]

Table 2: In Vitro Inhibitory Activity of this compound against Engineered 32D Cells Expressing FLT3 Mutations

32D TransfectantFLT3 MutationAssay TypeIC50 (nM)Reference
32D/FLT3-ITDFLT3-ITDNot Specified1.2[3]
32D/FLT3-ITD/D835YFLT3-ITD, D835YNot Specified0.66[3]
32D/FLT3-ITD/Y842CFLT3-ITD, Y842CNot Specified3.1[3]
32D/FLT3-ITD/Y842HFLT3-ITD, Y842HNot Specified2.3[3]

Signaling Pathway

This compound targets the constitutively active FLT3 receptor, thereby inhibiting downstream signaling pathways crucial for the proliferation and survival of AML cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 Gene_Transcription Gene Transcription (Proliferation, Survival) RAS_RAF_MEK_ERK->Gene_Transcription PI3K_AKT->Gene_Transcription STAT5->Gene_Transcription FF10101 This compound FF10101->FLT3 Irreversible Inhibition

This compound Mechanism of Action

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on the viability of AML cells.

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol outlines the use of an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) based assay to determine cell viability.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture AML cells to a logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Include wells with medium only as a blank control.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.1 nM to 100 nM.

    • Ensure the final DMSO concentration in all wells does not exceed 0.1%.

    • Add 100 µL of the diluted this compound solutions to the respective wells.

    • For the untreated control wells, add 100 µL of medium containing the same final concentration of DMSO.

  • Incubation:

    • Incubate the plate for 48-72 hours in a humidified incubator.

  • MTS Addition and Incubation:

    • After the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Cell Viability Assessment using an ATP Quantification Assay

This protocol utilizes a luminescent assay to measure ATP levels as an indicator of metabolically active cells.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well opaque-walled microplates

  • ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Humidified incubator (37°C, 5% CO2)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as in Protocol 1, using opaque-walled 96-well plates.

  • Compound Preparation and Treatment:

    • Follow the same compound preparation and treatment procedure as in Protocol 1.

  • Incubation:

    • Incubate the plate for 48-72 hours in a humidified incubator.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the ATP-based assay reagent to room temperature.

    • Add 100 µL of the reagent to each well.

  • Incubation and Lysis:

    • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the luminescence of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Generate a dose-response curve and determine the IC50 value as described in Protocol 1.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture AML Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Dilution Prepare Serial Dilutions of this compound Treatment Treat Cells with this compound Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (MTS or ATP-based) Incubation->Viability_Assay Data_Acquisition Read Absorbance or Luminescence Viability_Assay->Data_Acquisition Data_Processing Calculate Percent Viability Data_Acquisition->Data_Processing IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Processing->IC50_Determination

References

Application Notes and Protocols for FF-10101 Administration in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FF-10101 is a novel, orally available, irreversible inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2][3][4][5] It covalently binds to a cysteine residue (C695) near the ATP-binding pocket of the FLT3 receptor, leading to sustained inhibition of its signaling.[1][3][4] Activating mutations in the FLT3 gene are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3] this compound has demonstrated potent activity against various FLT3 mutations, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, as well as mutations that confer resistance to other FLT3 inhibitors.[1][3][6] Preclinical studies utilizing patient-derived xenograft (PDX) models have been instrumental in evaluating the in vivo efficacy of this compound, providing a more clinically relevant assessment of its anti-leukemic activity.[4][7][8]

These application notes provide detailed protocols for the administration of this compound in AML PDX models, guidance on data interpretation, and a summary of key preclinical findings to support further research and development of this promising therapeutic agent.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in Xenograft Models
Model TypeCell Line/Patient MaterialDosing RegimenDurationKey FindingsReference
PDX ModelPrimary AML cells with FLT3-ITD5 mg/kg and 10 mg/kg, twice daily (oral)11 daysSignificant anti-leukemic effects observed.[7]
PDX ModelPrimary AML cells with FLT3-D835H mutation10 mg/kg, twice daily (oral)Not specifiedMore potent efficacy than quizartinib.[8]
Xenograft ModelMOLM-13 (FLT3-ITD)5 mg/kg, once daily (oral)8 daysSignificantly decreased MOLM-13 cells in bone marrow.[8]
Xenograft Model32D cells with FLT3-ITD-D835Y5 and 10 mg/kg, daily (oral)9 daysSignificant tumor growth inhibition.[5]
Xenograft Model32D cells with FLT3-ITD-F691L10 and 20 mg/kg, daily (oral)11 daysSignificant tumor growth inhibition.[5]

Signaling Pathway

This compound targets the constitutively active FLT3 receptor, a key driver in certain leukemias. Upon binding, this compound irreversibly inhibits FLT3, thereby blocking its downstream signaling cascades, which include the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways.[2][3][9] This inhibition ultimately leads to decreased cell proliferation and survival of FLT3-mutated cancer cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK/ERK Pathway cluster_stat5 STAT5 Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FF10101 This compound FF10101->FLT3 Covalent Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: this compound covalently inhibits the FLT3 receptor, blocking downstream pro-survival pathways.

Experimental Protocols

Protocol 1: Establishment of AML Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing AML PDX models from patient samples.

Materials:

  • Viably cryopreserved or fresh primary AML patient bone marrow or peripheral blood mononuclear cells.

  • Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice), 6-8 weeks old.

  • Sterile phosphate-buffered saline (PBS).

  • Ficoll-Paque for mononuclear cell isolation.

  • Sterile syringes and needles (27-30 gauge).

  • Animal housing and handling equipment compliant with institutional guidelines.

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved patient cells rapidly in a 37°C water bath.

    • Alternatively, process fresh patient samples to isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

    • Wash the cells with sterile PBS and resuspend in an appropriate volume of PBS or culture medium for injection. Cell viability should be assessed (e.g., by trypan blue exclusion) and should be >70%.

  • Implantation:

    • Anesthetize the recipient immunodeficient mice.

    • Inject 1-10 x 106 viable AML cells intravenously (i.v.) via the tail vein in a volume of 100-200 µL. Subcutaneous or intrafemoral injections are also possible depending on the experimental design.

  • Engraftment Monitoring:

    • Monitor the mice regularly for signs of leukemia development, such as weight loss, ruffled fur, and hind-limb paralysis.

    • At 4-6 weeks post-injection and periodically thereafter, collect peripheral blood via submandibular or saphenous bleeding.

    • Use flow cytometry to determine the percentage of human CD45+ (hCD45+) cells to confirm engraftment. Successful engraftment is typically defined as >1% hCD45+ cells in the peripheral blood or bone marrow.

  • Passaging:

    • Once engraftment is confirmed and the disease is established (e.g., >20% hCD45+ cells in peripheral blood), bone marrow and spleen cells can be harvested from the primary recipient (P0) mouse.

    • These cells can then be serially transplanted into secondary recipient mice (P1) to expand the PDX model for efficacy studies.

Protocol 2: Administration of this compound in Established AML PDX Models

This protocol describes the preparation and oral administration of this compound to mice with established AML PDX.

Materials:

  • This compound compound.

  • Vehicle for formulation (e.g., 0.5% w/v Carboxymethyl cellulose sodium (CMC-Na) in sterile water).

  • Mice with established AML PDX (e.g., exhibiting a defined level of hCD45+ cells in peripheral blood).

  • Oral gavage needles (20-22 gauge, straight or curved).

  • Syringes (1 mL).

  • Balance and weighing supplies.

Procedure:

  • This compound Formulation:

    • Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC-Na).[7]

    • For a 5 mg/mL stock solution, add 5 mg of this compound to 1 mL of the vehicle.[7]

    • Vortex or sonicate the mixture to ensure a uniform suspension. Prepare fresh daily or as per stability data.

  • Dosing:

    • Randomize mice with established disease into treatment and vehicle control groups.

    • Administer this compound orally via gavage. A typical dosing volume for mice is 10 mL/kg.

    • For a 10 mg/kg dose in a 20 g mouse, administer 200 µL of a 1 mg/mL suspension.

    • Based on preclinical studies, effective dosing regimens include 5 mg/kg or 10 mg/kg administered once or twice daily.[7]

  • Treatment and Monitoring:

    • Treat the mice for the planned duration of the study (e.g., 8-11 days or longer).[5][7][8]

    • Monitor animal health daily, including body weight, clinical signs of toxicity, and tumor burden (if applicable for subcutaneous models).

    • At the end of the study, collect tissues (bone marrow, spleen, peripheral blood) for analysis of leukemic burden (e.g., flow cytometry for hCD45+ cells, qPCR for human-specific genes, or immunohistochemistry).

Experimental Workflow Diagram

Experimental_Workflow cluster_establishment PDX Model Establishment cluster_treatment This compound Treatment cluster_analysis Efficacy Analysis PatientSample Patient AML Sample CellIsolation Isolate Mononuclear Cells PatientSample->CellIsolation Injection Inject into Immunodeficient Mice CellIsolation->Injection Engraftment Monitor Engraftment (hCD45+) Injection->Engraftment Randomization Randomize Engrafted Mice Engraftment->Randomization Administration Oral Administration of this compound or Vehicle Randomization->Administration Formulation Prepare this compound Suspension Formulation->Administration Monitoring Monitor Health & Disease Progression Administration->Monitoring TissueHarvest Harvest Tissues (BM, Spleen, Blood) Monitoring->TissueHarvest Analysis Analyze Leukemic Burden (Flow Cytometry, etc.) TissueHarvest->Analysis

Caption: Workflow for this compound efficacy testing in AML PDX models.

Conclusion

The use of patient-derived xenograft models provides a powerful platform for the preclinical evaluation of novel therapeutics like this compound. The protocols and data presented here offer a framework for researchers to investigate the in vivo activity of this compound against clinically relevant AML subtypes. The significant anti-leukemic effects observed in PDX models underscore the potential of this compound as a targeted therapy for patients with FLT3-mutated AML, including those who have developed resistance to other FLT3 inhibitors. Further studies utilizing these models can help to optimize dosing strategies, identify predictive biomarkers, and explore combination therapies to enhance the clinical utility of this compound.

References

Application Notes and Protocols for Assessing FF-10101 Covalent Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods to assess the covalent occupancy of FF-10101, a first-in-class irreversible inhibitor of Fms-like tyrosine kinase 3 (FLT3). This compound forms a covalent bond with a specific cysteine residue (Cys695) in the ATP-binding pocket of FLT3, leading to sustained inhibition of the receptor's kinase activity.[1][2][3] Accurate determination of target engagement is crucial for understanding its mechanism of action and for the development of this therapeutic agent.

This document outlines the primary methodologies for quantifying this compound covalent occupancy, including direct and indirect approaches. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound and Covalent Inhibition

This compound is a type I FLT3 inhibitor that demonstrates potent activity against wild-type FLT3 and various activating mutations, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations that confer resistance to other FLT3 inhibitors.[1][2] Its irreversible binding mechanism offers the potential for durable target inhibition that is limited only by the turnover rate of the FLT3 protein itself.[2] Assessing the extent and kinetics of this covalent modification is essential for correlating target engagement with cellular and clinical responses.

Data Presentation: this compound Activity and Target Engagement

While direct quantitative data on the percentage of covalent occupancy of this compound at varying concentrations and time points is not extensively available in public literature, the following table summarizes key in vitro potency and clinical pharmacodynamic data, which serve as surrogates for target engagement.

Cell Line/SettingFLT3 Mutation StatusParameterValueReference
MOLM-14FLT3-ITDIC504.1 nMFujifilm, 2017
MV4;11FLT3-ITDIC501.1 nMFujifilm, 2017
BaF3FLT3-ITDIC503.1 ± 1.6 nMFujifilm, 2017
BaF3FLT3-ITD, D835YIC501.9 ± 0.9 nMFujifilm, 2017
BaF3FLT3-ITD, F691LIC5025.1 ± 7.2 nMFujifilm, 2017
Clinical Trial (Phase 1)Relapsed/Refractory AMLTrough Plasma Concentration for Sustained p-FLT3 Inhibition>90 ng/mLLevis et al., 2021

Signaling Pathway and Experimental Workflows

FLT3 Signaling Pathway

Mutations in FLT3 lead to its constitutive activation, promoting cell proliferation and survival through downstream signaling cascades, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways. This compound inhibits FLT3 autophosphorylation, thereby blocking these downstream signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation FF10101 This compound FF10101->FLT3 Covalent Inhibition (Cys695)

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Covalent Occupancy Assessment

The assessment of this compound covalent occupancy can be approached through direct and indirect methods. Direct methods, such as mass spectrometry, measure the physical binding of the inhibitor to the FLT3 protein. Indirect methods, like Western blotting for downstream signaling, measure the functional consequences of this binding.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_direct Direct Occupancy Assessment cluster_indirect Indirect Occupancy Assessment Cells Treat FLT3-mutant cells with this compound Lysis Cell Lysis Cells->Lysis Quant Protein Quantification Lysis->Quant IntactMS Intact Protein Mass Spectrometry Quant->IntactMS PeptideMS Peptide-Level Mass Spectrometry (Probe-Free Occupancy) Quant->PeptideMS WB Western Blot (p-FLT3, p-STAT5, p-ERK) Quant->WB Result1 Occupancy (%) IntactMS->Result1 Measure mass shift of intact FLT3 Result2 Occupancy (%) PeptideMS->Result2 Quantify modified vs. unmodified Cys695 peptide Result3 Functional Inhibition WB->Result3 Assess inhibition of downstream signaling

Caption: General experimental workflow for assessing this compound covalent occupancy.

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry for Direct Occupancy Measurement

This protocol aims to directly measure the covalent modification of the full-length FLT3 protein by this compound by detecting the mass shift corresponding to the molecular weight of the inhibitor.

Materials:

  • FLT3-mutant cell line (e.g., MOLM-14, MV4-11)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • High-resolution liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Cell Culture and Treatment:

    • Culture FLT3-mutant cells to the desired density.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • FLT3 Immunoprecipitation (Optional, for increased purity):

    • Incubate the cell lysate with an anti-FLT3 antibody followed by protein A/G beads to enrich for FLT3 protein.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the FLT3 protein from the beads.

  • LC-MS Analysis:

    • Inject an equal amount of total protein or eluted FLT3 into the LC-MS system.

    • Separate the proteins using a suitable reversed-phase column.

    • Acquire mass spectra in the appropriate mass range for intact FLT3.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.

    • Compare the mass spectra of the treated samples to the vehicle control. A mass increase corresponding to the molecular weight of this compound confirms covalent binding.

    • Calculate the percentage of occupancy by comparing the relative abundance of the adducted FLT3 peak to the total FLT3 signal (unmodified + adducted).

Protocol 2: Probe-Free Occupancy Assay (Peptide-Level Mass Spectrometry)

This method provides a more sensitive and site-specific quantification of covalent occupancy by measuring the ratio of the this compound-modified Cys695-containing peptide to its unmodified counterpart.

Materials:

  • Same as Protocol 1, with the addition of:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

Procedure:

  • Sample Preparation:

    • Follow steps 1-3 from Protocol 1 (Cell Culture, Lysis, and optional Immunoprecipitation).

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein samples.

    • Reduce disulfide bonds by adding DTT and incubating.

    • Alkylate free cysteine residues (those not bound by this compound) by adding IAM and incubating in the dark.

  • Proteolytic Digestion:

    • Digest the protein samples with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture into the LC-MS/MS system.

    • Separate the peptides using a reversed-phase column.

    • Perform targeted analysis of the Cys695-containing peptide in both its unmodified and this compound-modified forms using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

  • Data Analysis:

    • Integrate the peak areas for both the modified and unmodified Cys695-containing peptides.

    • Calculate the percentage of occupancy using the following formula: Occupancy (%) = [Area(modified peptide) / (Area(modified peptide) + Area(unmodified peptide))] * 100

Protocol 3: Western Blot for Downstream Signaling Inhibition

This protocol indirectly assesses the functional consequence of this compound binding by measuring the phosphorylation status of FLT3 and its key downstream effectors.

Materials:

  • Same as Protocol 1, with the addition of:

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-FLT3, anti-total-FLT3, anti-p-STAT5, anti-total-STAT5, anti-p-ERK, anti-total-ERK, and a loading control like anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation:

    • Follow steps 1 and 2 from Protocol 1 (Cell Culture and Lysis).

    • Normalize protein concentrations for all samples.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each target. A decrease in the phospho-protein to total protein ratio in this compound-treated samples indicates target engagement and inhibition.[4][5]

References

Application Notes and Protocols: Investigating FF-10101 in Combination with Other AML Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FF-10101 is a novel, irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).[1][2] Activating mutations in FLT3 are associated with a poor prognosis, making it a key therapeutic target.[2] While FLT3 inhibitors have shown clinical efficacy, monotherapy is often limited by the development of resistance.[1] Combining targeted agents is a promising strategy to enhance anti-leukemic activity and overcome resistance. Although the clinical development of this compound has been halted, its unique irreversible binding mechanism warrants investigation in combination with other anti-leukemic agents to inform future drug development.[3][4]

These application notes provide a framework for researchers to explore the potential of this compound in combination with other AML drugs, based on established synergistic interactions observed with other FLT3 inhibitors.

This compound: Mechanism of Action

This compound is a selective and irreversible FLT3 inhibitor that covalently binds to a cysteine residue near the ATP-binding pocket of the FLT3 receptor.[2] This irreversible binding leads to sustained inhibition of FLT3 signaling pathways, which are crucial for the proliferation and survival of FLT3-mutated AML cells.[1][2] Preclinical studies have demonstrated its potent activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, including those conferring resistance to other FLT3 inhibitors.[2]

Rationale for Combination Therapies

The development of resistance to FLT3 inhibitor monotherapy is a significant clinical challenge.[1] Resistance can arise from on-target secondary FLT3 mutations or through the activation of bypass signaling pathways that promote cell survival independently of FLT3. Therefore, combining this compound with agents that target these alternative survival mechanisms is a rational approach to enhance efficacy and prevent relapse.

Potential Combination Strategies for this compound

Based on preclinical and clinical data from other FLT3 inhibitors like gilteritinib and quizartinib, the following combination strategies are proposed for investigation with this compound.

Combination with BCL-2 Inhibitors (e.g., Venetoclax)

Rationale: FLT3-ITD signaling can upregulate anti-apoptotic proteins of the BCL-2 family, such as BCL-XL and MCL-1.[5] Inhibition of FLT3 can lead to a reliance on BCL-2 for survival, creating a synthetic lethal interaction with BCL-2 inhibitors.[5][6][7] Preclinical studies combining FLT3 inhibitors with venetoclax have shown synergistic anti-leukemic activity in FLT3-mutated AML models.[5][6][7][8]

Supporting Preclinical Data (with other FLT3 inhibitors):

Cell LineFLT3 InhibitorCombination AgentObservationReference
MOLM-14 (FLT3-ITD)QuizartinibVenetoclaxSynergistic induction of apoptosis[5][6][7]
MV4-11 (FLT3-ITD)GilteritinibVenetoclaxEnhanced cell death and reduced tumor burden in xenograft models[9][10]
Combination with Hypomethylating Agents (e.g., Azacitidine, Decitabine)

Rationale: Hypomethylating agents (HMAs) are a standard of care for older AML patients.[11] Preclinical evidence suggests that HMAs can enhance the efficacy of targeted therapies. While some clinical trials combining FLT3 inhibitors with HMAs have not met their primary endpoints, there is still a strong rationale for exploring this combination, potentially in a triplet regimen with venetoclax.[12]

Supporting Preclinical Data (with other FLT3 inhibitors):

Cell LineFLT3 InhibitorCombination AgentObservationReference
MV4-11 (FLT3-ITD)GilteritinibAzacitidinePotentiated apoptosis[13]
MOLM-13 (FLT3-ITD)SorafenibAzacitidinePromising efficacy in preclinical models[14]
Combination with Standard Chemotherapy (e.g., Cytarabine, Daunorubicin)

Rationale: The standard "7+3" induction chemotherapy regimen (cytarabine and an anthracycline) is the backbone of treatment for many AML patients.[15] Combining FLT3 inhibitors with chemotherapy has been shown to improve outcomes.[16] The addition of a potent FLT3 inhibitor like this compound could potentially deepen responses and improve survival.

Supporting Preclinical and Clinical Data (with other FLT3 inhibitors):

Study TypeFLT3 InhibitorCombination AgentKey FindingReference
PreclinicalGilteritinibCytarabine + Daunorubicin/IdarubicinPotentiated apoptosis in FLT3-ITD+ cell lines[13]
Phase 1 Clinical TrialQuizartinibChemotherapyHigh response rates in newly diagnosed AML[15]
Phase 3 Clinical TrialCrenolanibSalvage ChemotherapyImproved overall response rates and survival in relapsed/refractory FLT3-mutated AML[16]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the synergistic potential of this compound in combination with other AML drugs.

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays

Objective: To determine if the combination of this compound and another AML drug results in synergistic, additive, or antagonistic effects on the viability of AML cells.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11 for FLT3-ITD; Ba/F3-FLT3-TKD for TKD mutations)

  • This compound (dissolved in DMSO)

  • Combination drug (e.g., venetoclax, azacitidine, cytarabine)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed AML cells in 96-well plates at a density of 5,000-10,000 cells/well.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the combination drug. Typically, a 7x7 or 9x9 matrix is used with concentrations ranging from well below to well above the IC50 of each drug.

  • Treatment: Add the single agents and combinations to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 for each drug alone.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Protocol 2: Apoptosis Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound alone and in combination.

Materials:

  • AML cell lines or primary patient samples

  • This compound and combination drug

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit protocol.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Visualizations

Signaling Pathway of FLT3 and Potential Points of Intervention

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR Activates STAT5 STAT5 FLT3->STAT5 Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation BCL2_Family BCL-2 Family Proteins (BCL-2, BCL-XL, MCL-1) PI3K_AKT_mTOR->BCL2_Family Upregulates PI3K_AKT_mTOR->Proliferation STAT5->Proliferation BCL2_Family->Proliferation Inhibits Apoptosis FF10101 This compound FF10101->FLT3 Inhibits Venetoclax Venetoclax Venetoclax->BCL2_Family Inhibits Chemotherapy Chemotherapy (e.g., Cytarabine) Chemotherapy->Proliferation Inhibits (DNA Damage)

Caption: FLT3 signaling and combination therapy targets.

Experimental Workflow for In Vitro Synergy Assessment

Synergy_Workflow start Start seed_cells Seed AML Cells in 96-well plates start->seed_cells prepare_drugs Prepare Dose-Response Matrix of this compound and Combination Drug seed_cells->prepare_drugs treat_cells Treat Cells with Single Agents and Combinations prepare_drugs->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate measure_viability Measure Cell Viability (e.g., CellTiter-Glo) incubate->measure_viability analyze_data Data Analysis: - Calculate % Viability - Determine IC50 - Calculate Combination Index (CI) measure_viability->analyze_data interpret_results Interpret Results: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) analyze_data->interpret_results end End interpret_results->end

Caption: Workflow for assessing in vitro drug synergy.

Logical Relationship of Combination Therapy

Combination_Logic FF10101 This compound (FLT3 Inhibition) AML_Cell AML Cell (FLT3-mutated) FF10101->AML_Cell Targets Synergistic_Apoptosis Synergistic Induction of Apoptosis FF10101->Synergistic_Apoptosis Combo_Agent Combination Agent (e.g., Venetoclax) Combo_Agent->AML_Cell Targets (Alternative Pathway) Combo_Agent->Synergistic_Apoptosis Overcome_Resistance Overcoming Drug Resistance Synergistic_Apoptosis->Overcome_Resistance Improved_Efficacy Improved Therapeutic Efficacy Synergistic_Apoptosis->Improved_Efficacy Overcome_Resistance->Improved_Efficacy

Caption: Rationale for this compound combination therapy.

References

Experimental Design for FF-10101 Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FF-10101 is a first-in-class irreversible, covalent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[1][2][3][4] Activating mutations in FLT3 lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell growth and survival.[1] this compound has demonstrated potent activity against various FLT3 mutations, including those that confer resistance to other FLT3 inhibitors.[1][2][3][4] However, as with many targeted therapies, the development of resistance to this compound is a potential clinical challenge. Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and effective combination therapies.

These application notes provide a comprehensive guide for researchers to design and execute experiments aimed at identifying and characterizing mechanisms of resistance to this compound. The protocols outlined below cover the generation of resistant cell lines, and their subsequent characterization using a variety of cellular and molecular techniques.

I. Generation of this compound Resistant Cell Lines

The development of drug-resistant cell lines is a critical first step in studying resistance mechanisms.[5] This can be achieved by continuous exposure of cancer cells to escalating concentrations of the drug over a prolonged period.[5][6]

Protocol 1: Generation of this compound-Resistant AML Cell Lines

Objective: To generate AML cell lines with acquired resistance to this compound.

Materials:

  • FLT3-mutant AML cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Determine Parental IC50:

    • Perform a dose-response assay (see Protocol 2) to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental AML cell line.

  • Initiation of Resistance Induction:

    • Begin by continuously exposing the parental cells to a low concentration of this compound, typically starting at or slightly below the determined IC50 value.[6]

    • Initially, a significant decrease in cell growth is expected. Allow the cells to recover and resume proliferation in the presence of the drug. This may take several weeks.[6]

  • Dose Escalation:

    • Once the cells are stably proliferating at the current this compound concentration, gradually increase the concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).[6]

    • Repeat this process of recovery and dose escalation over several months.[6]

  • Establishment of Resistant Clones:

    • Continue the dose escalation until the cells can proliferate in the presence of a high concentration of this compound (e.g., 10-fold or higher than the parental IC50).

    • At this stage, single-cell cloning by limiting dilution can be performed to isolate and expand individual resistant clones.

  • Characterization and Maintenance of Resistant Lines:

    • Regularly assess the IC50 of the resistant cell lines to confirm the stability of the resistant phenotype.

    • Maintain the resistant cell lines in a culture medium containing a maintenance concentration of this compound (typically the concentration at which they were selected) to prevent the loss of resistance.

II. Characterization of Resistant Phenotype

Once resistant cell lines are established, it is essential to characterize their phenotype and elucidate the underlying resistance mechanisms.

A. Cell Viability and Proliferation Assays

Cell viability assays are used to quantify the cytotoxic and cytostatic effects of a drug.[7]

Protocol 2: Cell Viability Assessment using CCK-8 Assay

Objective: To determine the IC50 of this compound in parental and resistant cell lines.

Materials:

  • Parental and this compound-resistant AML cell lines

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 100 µL of cell suspension (e.g., 5,000 cells/well) in a 96-well plate.[8]

    • Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).[8]

  • Drug Treatment:

    • Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for an appropriate length of time (e.g., 48 or 72 hours).[8]

  • CCK-8 Reagent Addition:

    • Add 10 µL of CCK-8 solution to each well.[8][9] Be careful not to introduce bubbles.[8][10]

    • Incubate the plate for 1-4 hours.[8][9]

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[8][9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Table 1: this compound IC50 Values in Sensitive and Resistant AML Cell Lines

Cell LineGenotypeParental IC50 (nM)Resistant IC50 (nM)Fold Increase in Resistance
MOLM-13FLT3-ITDValueValueValue
MV4-11FLT3-ITDValueValueValue
B. Analysis of Apoptosis

Apoptosis assays can determine whether resistance is mediated by evasion of programmed cell death.

Protocol 3: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the level of apoptosis induced by this compound in parental and resistant cells.

Materials:

  • Parental and this compound-resistant AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat parental and resistant cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells.[11]

    • Wash the cells twice with cold PBS.[11]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[11]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.[11]

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

Table 2: Apoptosis Induction by this compound in Sensitive and Resistant AML Cell Lines

Cell LineTreatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MOLM-13 ParentalVehicleValueValueValue
This compound (X nM)ValueValueValue
MOLM-13 ResistantVehicleValueValueValue
This compound (X nM)ValueValueValue

III. Investigation of Molecular Mechanisms of Resistance

A. Genomic Analysis

Genomic analysis can identify mutations in the drug target or other genes that may contribute to resistance.

Protocol 4: Identification of Resistance Mutations by Next-Generation Sequencing (NGS)

Objective: To identify genetic alterations in this compound-resistant cells.

Materials:

  • Parental and this compound-resistant AML cell lines

  • DNA extraction kit

  • NGS platform and reagents

Procedure:

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from parental and resistant cell lines.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted DNA.

    • Perform whole-exome sequencing or targeted sequencing of key genes (e.g., FLT3, NRAS, KRAS).

  • Data Analysis:

    • Align sequencing reads to the human reference genome.

    • Identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) that are unique to the resistant cells.

    • Focus on mutations in the FLT3 gene, particularly at the C695 covalent binding site, and in genes of known bypass signaling pathways.[4]

Data Presentation:

Table 3: Summary of Genetic Alterations in this compound-Resistant Cell Lines

GeneAlterationCell Line(s)Putative Role in Resistance
FLT3C695SMOLM-13-RDisruption of covalent drug binding
NRASG12DMV4-11-RActivation of bypass signaling pathway
B. Proteomic and Signaling Pathway Analysis

Proteomic analysis can reveal changes in protein expression and post-translational modifications that contribute to resistance.

Protocol 5: Western Blot Analysis of FLT3 Signaling Pathway

Objective: To assess the activation status of FLT3 and its downstream signaling pathways.

Materials:

  • Parental and this compound-resistant AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., p-FLT3, total FLT3, p-STAT5, total STAT5, p-AKT, total AKT, p-ERK, total ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse cells in ice-cold lysis buffer.[1][12]

    • Quantify protein concentration using a BCA assay.[1][12]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[1][12]

    • Block the membrane to prevent non-specific antibody binding.[1][12]

    • Incubate with primary antibodies overnight at 4°C.[1][12]

    • Wash and incubate with HRP-conjugated secondary antibodies.[1][12]

    • Detect signals using a chemiluminescent substrate.

Data Presentation:

Table 4: Densitometric Analysis of Key Signaling Proteins

Cell LineTreatmentp-FLT3 / Total FLT3p-STAT5 / Total STAT5p-ERK / Total ERK
MOLM-13 ParentalVehicleValueValueValue
This compound (X nM)ValueValueValue
MOLM-13 ResistantVehicleValueValueValue
This compound (X nM)ValueValueValue

Protocol 6: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Objective: To investigate changes in protein-protein interactions within the FLT3 signaling complex.

Materials:

  • Parental and this compound-resistant AML cell lines

  • Co-IP lysis buffer

  • Antibody against the protein of interest (e.g., FLT3)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Lysate Preparation:

    • Prepare cell lysates using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with the primary antibody.[13]

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.[13]

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

  • Analysis:

    • Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.

C. In Vivo Validation

In vivo studies are crucial to validate the findings from in vitro experiments.

Protocol 7: In Vivo Xenograft Model for this compound Resistance

Objective: To evaluate the efficacy of this compound in mouse models bearing parental or resistant AML cells.

Materials:

  • Parental and this compound-resistant AML cell lines

  • Immunodeficient mice (e.g., NSG mice)

  • This compound formulation for in vivo administration

  • Vehicle control

Procedure:

  • Tumor Cell Implantation:

    • Inject parental or resistant AML cells intravenously or subcutaneously into immunodeficient mice.[14][15]

  • Drug Treatment:

    • Once tumors are established, randomize mice into treatment groups (vehicle control and this compound).

    • Administer this compound at a predetermined dose and schedule.

  • Monitoring and Efficacy Evaluation:

    • Monitor tumor growth by measuring tumor volume (for subcutaneous models) or by assessing leukemia burden in peripheral blood and bone marrow (for systemic models).

    • Monitor animal health and body weight.[15]

    • At the end of the study, harvest tumors and tissues for further analysis (e.g., histology, Western blotting, genomic analysis).

Data Presentation:

Table 5: In Vivo Efficacy of this compound in AML Xenograft Models

Cell LineTreatmentAverage Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
MOLM-13 ParentalVehicleValue-
This compoundValueValue
MOLM-13 ResistantVehicleValue-
This compoundValueValue

IV. Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language)

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular FLT3 Ligand FLT3 Ligand FLT3 FLT3 FLT3 Ligand->FLT3 Binds FLT3->FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Survival Differentiation Differentiation STAT5->Differentiation This compound This compound This compound->FLT3 Covalently Inhibits (at C695)

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Resistance_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Interpretation start Parental AML Cell Line resistance Generate Resistant Cell Line (Protocol 1) start->resistance phenotype Characterize Phenotype (Protocols 2 & 3) resistance->phenotype molecular Investigate Molecular Mechanisms (Protocols 4-6) phenotype->molecular xenograft Xenograft Model (Protocol 7) molecular->xenograft data Identify Resistance Mechanisms xenograft->data conclusion Develop Strategies to Overcome Resistance data->conclusion

Caption: Experimental workflow for this compound resistance studies.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by FF-10101 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FF-10101 is a first-in-class, irreversible inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3][4] this compound covalently binds to a cysteine residue near the active site of FLT3, leading to irreversible inhibition of the receptor's signaling.[2][3] This inhibition disrupts downstream pathways that promote cell survival and proliferation, ultimately inducing apoptosis in FLT3-mutated cancer cells.[5][6][7] These application notes provide a detailed protocol for the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound treatment.

The Annexin V/PI assay is a widely used method for detecting apoptosis.[8][9] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[1][10] Propidium Iodide is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. Therefore, it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[9] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathway and Mechanism of Action

In cancer cells with activating FLT3 mutations (e.g., internal tandem duplications - ITD), the receptor is constitutively phosphorylated. This leads to the activation of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which promote cell proliferation and survival while inhibiting apoptosis.[6][7][11] this compound, as a potent FLT3 inhibitor, blocks this constitutive activation, thereby inhibiting these pro-survival signals and inducing apoptosis.[3][5]

FLT3_Signaling_Pathway FLT3 Signaling Pathway and this compound Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5 STAT5 STAT5->Proliferation FF10101 This compound FLT3_active Constitutively Active FLT3 (e.g., ITD mutation) FF10101->FLT3_active Inhibition FLT3_active->RAS FLT3_active->PI3K FLT3_active->STAT5

Caption: FLT3 signaling and this compound inhibition.

Experimental Protocol

This protocol is designed for the analysis of apoptosis in suspension cell lines, such as MOLM-14 and MV4-11, which are known to harbor FLT3-ITD mutations.[3]

Materials and Reagents
  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • AML cell lines (e.g., MOLM-14, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well plates

  • Flow cytometry tubes

  • Flow cytometer

Cell Seeding and Treatment
  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM).

  • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • Treat the cells with the desired concentrations of this compound and the vehicle control.

  • Incubate the cells for a predetermined time. A 48-hour incubation period has been shown to be effective for inducing apoptosis with this compound.[5] However, it is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line and experimental conditions.

Staining Procedure
  • After the treatment period, collect the cells from each well into separate flow cytometry tubes.

  • Centrifuge the cells at 300 x g for 5 minutes at room temperature.

  • Carefully aspirate the supernatant and wash the cells once with 1 mL of cold PBS.

  • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of Propidium Iodide to each tube.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Flow Cytometry Analysis

For accurate analysis, it is essential to set up proper compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Data Presentation

Quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison of the effects of different concentrations of this compound.

This compound Concentration% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0 nM)
10 nM
50 nM
100 nM
500 nM

Data should be presented as mean ± standard deviation from at least three independent experiments.

Experimental Workflow

The overall workflow for assessing this compound-induced apoptosis is outlined in the diagram below.

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis A Seed Cells B Treat with this compound A->B C Incubate (e.g., 48h) B->C D Harvest & Wash Cells C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC E->F G Incubate F->G H Add Propidium Iodide G->H I Flow Cytometry Acquisition H->I J Data Analysis I->J

Caption: Experimental workflow for apoptosis analysis.

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. This compound is typically supplied as a powder and should be handled in a chemical fume hood to avoid inhalation. The compound is dissolved in DMSO, which is readily absorbed through the skin, so care should be taken to avoid direct contact. In clinical trials, this compound has been generally well-tolerated at certain doses, but side effects have been reported, including gastrointestinal issues.[12] For research purposes, consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application Notes and Protocols for Studying FLT3 Signaling in Primary Cells using FF-10101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most prevalent genetic alterations in acute myeloid leukemia (AML), correlating with a poor prognosis.[1] These mutations lead to constitutive, ligand-independent activation of the FLT3 signaling cascade, promoting uncontrolled cell growth and survival.[1]

FF-10101 is a next-generation, irreversible FLT3 inhibitor that covalently binds to a cysteine residue (Cys695) near the ATP-binding pocket of the FLT3 kinase domain.[1][2] This unique mechanism of action results in potent and sustained inhibition of FLT3 signaling.[1] Notably, this compound demonstrates significant activity against a wide range of FLT3 mutations, including those that confer resistance to other FLT3 inhibitors, such as mutations at the D835 and F691 residues.[1][3] These characteristics make this compound a valuable tool for studying FLT3 signaling in primary AML cells and a promising therapeutic candidate.

These application notes provide detailed protocols for utilizing this compound to investigate FLT3 signaling in primary AML cells, covering cell viability, pathway inhibition, and apoptosis assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against Various FLT3 Mutants
Cell Line/TargetFLT3 Mutation StatusIC50 (nM)Reference
MOLM-13FLT3-ITD0.83[4]
MV4-11FLT3-ITD1.1[4]
Ba/F3FLT3-ITD1.8[4][5]
Ba/F3FLT3-ITD-D835Y11.1[4][5]
Ba/F3FLT3-ITD-F691L14.5[4][5]
Primary AML CellsFLT3-ITD or FLT3-D835Potent Inhibition[1]
Table 2: Comparative Growth Inhibitory Effects of this compound and Other FLT3 Inhibitors
Cell Line (Expressing Mutant FLT3)This compound IC50 (nM)Midostaurin IC50 (nM)Crenolanib IC50 (nM)
FLT3-ITD-D835YPotent InhibitionLess PotentLess Potent
FLT3-ITD-Y842CPotent InhibitionLess PotentLess Potent
FLT3-ITD-Y842HPotent InhibitionLess PotentLess Potent
FLT3-ITD-F691LPotent InhibitionLess PotentLess Potent
Data synthesized from comparative statements in cited literature.[4]

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FLT3 Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3 Ligand->FLT3 Binds P_FLT3 p-FLT3 (Active) FLT3->P_FLT3 Dimerization & Autophosphorylation STAT5 STAT5 P_FLT3->STAT5 PI3K PI3K P_FLT3->PI3K RAS RAS P_FLT3->RAS Proliferation Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation This compound This compound This compound->P_FLT3 Inhibits

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Isolate Primary AML Cells (from Bone Marrow or Peripheral Blood) culture Culture cells in appropriate medium start->culture treat Treat cells with this compound (Dose-response and time-course) culture->treat viability Cell Viability Assay (e.g., MTS/MTT) treat->viability western Western Blot Analysis (p-FLT3, p-STAT5, p-AKT, p-ERK) treat->western apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treat->apoptosis ic50 Determine IC50 values viability->ic50 pathway_inhibition Quantify pathway inhibition western->pathway_inhibition apoptosis_quant Quantify apoptotic cells apoptosis->apoptosis_quant

Caption: Experimental Workflow for Studying this compound in Primary AML Cells.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary AML Cells

This protocol outlines the general procedure for isolating and culturing primary AML cells from patient samples. All procedures should be performed under sterile conditions in a biological safety cabinet.

Materials:

  • Bone marrow aspirate or peripheral blood from AML patients

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant human cytokines (e.g., IL-3, SCF, FLT3-Ligand - optional, depending on experimental design)

Procedure:

  • Mononuclear Cell Isolation:

    • Dilute the bone marrow or peripheral blood sample 1:1 with PBS.

    • Carefully layer the diluted sample onto an equal volume of Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer (plasma) and collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.

  • Washing:

    • Transfer the collected cells to a new centrifuge tube and wash with 3-4 volumes of PBS.

    • Centrifuge at 300 x g for 10 minutes at 4°C.

    • Discard the supernatant and repeat the wash step.

  • Cell Counting and Viability:

    • Resuspend the cell pellet in a small volume of culture medium.

    • Determine the cell count and viability using a hemocytometer and trypan blue exclusion.

  • Cell Culture:

    • Resuspend the cells in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.

    • Optional: Add cytokines to support cell viability if required for the specific AML sample.

    • Culture the cells at a density of 1-2 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

    • Allow the cells to acclimate for a few hours or overnight before starting experiments.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of primary AML cells and for calculating the IC50 value.

Materials:

  • Primary AML cells in culture

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Cell Seeding:

    • Seed the primary AML cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 nM to 1000 nM.

    • Add the desired concentrations of this compound to the wells in triplicate.

    • Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition:

    • Add 20 µL of MTS reagent to each well.

  • Incubation with MTS:

    • Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot Analysis of FLT3 Signaling Pathway

This protocol is for assessing the inhibition of FLT3 phosphorylation and downstream signaling molecules by this compound.

Materials:

  • Primary AML cells treated with this compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis:

    • Treat primary AML cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and boil for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and apply the ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip and re-probe the membrane for total protein and loading controls as needed.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis in primary AML cells following treatment with this compound.

Materials:

  • Primary AML cells treated with this compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat primary AML cells with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting and Washing:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate controls for setting compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

References

Troubleshooting & Optimization

Technical Support Center: Overcoming FF-10101 Insolubility In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble FLT3 inhibitor, FF-10101, in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a lipophilic molecule, meaning it is more soluble in fats, oils, and non-polar solvents than in water. This is a common characteristic of many small-molecule kinase inhibitors designed to interact with the hydrophobic ATP-binding pocket of their target kinases. Its chemical structure leads to poor solubility in aqueous-based solutions like cell culture media and buffers.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Based on supplier information and published studies, the recommended solvents for creating a high-concentration stock solution of this compound are Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2] It is crucial to use high-purity, anhydrous solvents to prevent the introduction of moisture, which can decrease solubility and long-term stability.[2]

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A3: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[3] Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as your experimental conditions, to account for any effects of the solvent itself.[4]

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What can I do?

A4: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To prevent this, it is recommended to perform serial dilutions of your high-concentration stock in pure DMSO first, before making the final dilution into your aqueous medium.[5] A stepwise dilution process helps to avoid a sudden, large change in solvent polarity.[3] For a detailed procedure, refer to the "Protocol 2: Working Solution Preparation" section below.

Q5: Can I use sonication to help dissolve this compound?

A5: Yes, sonication is recommended, particularly when preparing stock solutions in either DMSO or ethanol, to aid in the dissolution of this compound powder.[6] A brief sonication in a water bath can help to break up any small aggregates and ensure the compound is fully dissolved.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound.

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO or ethanol to create a stock solution. Insufficient solvent volume or presence of moisture in the solvent.Ensure you are using the correct volume of anhydrous, high-purity DMSO or ethanol. Vortex thoroughly and sonicate the vial in a water bath for 5-10 minutes.[6]
A precipitate forms immediately upon diluting the DMSO stock solution into cell culture medium. The change in solvent polarity is too abrupt, causing the compound to "crash out."Prepare an intermediate dilution of the stock in pure DMSO before the final dilution into the aqueous medium. Add the DMSO-diluted compound to the medium dropwise while vortexing or swirling gently. Refer to Protocol 2 for a detailed method.[5]
The cell culture medium becomes cloudy over time after adding this compound. The compound has a low kinetic solubility and is precipitating out of the solution over the course of the experiment.Try lowering the final concentration of this compound in your assay. If possible for your experimental design, consider reducing the incubation time. Ensure the final DMSO concentration is sufficient to maintain solubility without causing toxicity.
Inconsistent results between replicate wells or experiments. Uneven distribution of a fine precipitate of this compound, or degradation of the compound.Ensure the working solution is homogenous before adding it to the cells. Prepare fresh working solutions for each experiment from a frozen stock. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]
No observable effect of this compound in a cell-based assay, even at high concentrations. The compound may have precipitated out of solution, leading to a lower effective concentration.Visually inspect the wells for any signs of precipitation. If possible, measure the concentration of this compound in the medium at the end of the experiment using techniques like HPLC. Re-optimize the solubilization protocol to ensure the compound remains in solution.

Experimental Protocols

Protocol 1: High-Concentration Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.[1]

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Calculation: Determine the mass of this compound powder required to make a 10 mM stock solution. The molecular weight of this compound is 530.66 g/mol .

  • Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes until the powder is dispersed.

  • Sonication: Place the vial in a sonicator water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[1][2] Avoid repeated freeze-thaw cycles.[3]

Protocol 2: Working Solution Preparation for Cell-Based Assays

This protocol provides a best-practice method for diluting the DMSO stock solution into an aqueous medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Anhydrous, high-purity DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Serial Dilution in DMSO: Prepare a series of intermediate dilutions of the 10 mM stock solution in pure DMSO. For example, to achieve a final concentration of 10 µM in your assay, you might first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock, and then dilute that 1:10 again in DMSO to get a 100 µM intermediate stock.

  • Final Dilution into Medium: To prepare the final working solution, slowly add the desired volume of the final DMSO intermediate stock to the pre-warmed cell culture medium. For instance, to get a final concentration of 100 nM with a final DMSO concentration of 0.1%, you would add 1 µL of a 100 µM intermediate stock to 1 mL of cell culture medium.

  • Mixing: It is critical to mix the solution immediately and thoroughly upon adding the DMSO stock. Add the DMSO solution dropwise to the vortexing or swirling medium to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Final Check: Before adding the working solution to your cells, visually inspect it for any signs of cloudiness or precipitation.

Mandatory Visualizations

This compound Solubilization Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation FF-10101_Powder This compound Powder Add_DMSO Add Anhydrous DMSO (to 10 mM) FF-10101_Powder->Add_DMSO Vortex_Sonicate Vortex & Sonicate Add_DMSO->Vortex_Sonicate Stock_Solution 10 mM Stock in DMSO Vortex_Sonicate->Stock_Solution Serial_Dilution Serial Dilution in pure DMSO Stock_Solution->Serial_Dilution Aliquot & Store at -80°C Final_Dilution Add dropwise to vortexing aqueous medium Serial_Dilution->Final_Dilution Working_Solution Final Working Solution (<0.5% DMSO) Final_Dilution->Working_Solution Cell_Assay Perform In Vitro Assay Working_Solution->Cell_Assay Add to cells

Caption: Workflow for preparing this compound solutions for in vitro experiments.

FLT3 Signaling Pathway and this compound Inhibition

This compound is an irreversible inhibitor of Fms-like tyrosine kinase 3 (FLT3).[7] Activating mutations in FLT3 lead to its constitutive, ligand-independent activation, which drives cell proliferation and survival through several downstream signaling pathways, including RAS/MEK/ERK, PI3K/AKT, and JAK/STAT.[7][8][9] this compound covalently binds to a cysteine residue (C695) near the ATP-binding pocket of FLT3, thereby irreversibly blocking its kinase activity and inhibiting these downstream oncogenic signals.[10]

FLT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Transcription->Apoptosis Inhibition of Apoptosis FF10101 This compound FF10101->FLT3 Irreversible Inhibition (covalent bond at C695)

Caption: this compound irreversibly inhibits mutated FLT3, blocking downstream signaling.

References

Technical Support Center: Interpreting Off-Target Effects of FF-10101

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing FF-10101 in their experiments. It provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects of this novel irreversible FLT3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-in-class, type I covalent inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2] It contains an acryloyl group that forms a covalent bond with the cysteine 695 residue near the ATP-binding pocket of FLT3, leading to irreversible inhibition of the receptor's signaling.[3][4] This unique binding mechanism confers high selectivity and potent inhibitory activity against wild-type FLT3 and various activating mutations associated with acute myeloid leukemia (AML).[1][4]

Q2: How selective is this compound for its target, FLT3?

A2: In vitro kinase assays have demonstrated that this compound is a highly selective inhibitor of FLT3.[1] It shows potent inhibition of wild-type FLT3 and the FLT3-D835Y mutant with IC50 values of 0.20 nM and 0.16 nM, respectively.[1][5] The selectivity for wild-type FLT3 is at least 30-fold greater compared to other kinases evaluated in preclinical studies.[1]

Q3: I am observing a phenotype in my cell-based assay that is not consistent with FLT3 inhibition. Could this be an off-target effect of this compound?

A3: While this compound is highly selective, it is crucial to consider the possibility of off-target effects, especially at higher concentrations. Unexpected phenotypes could arise from the inhibition of other kinases or cellular proteins. To investigate this, a systematic approach is recommended.[6]

Q4: What are the first steps to troubleshoot a suspected off-target effect?

A4: To determine if an observed phenotype is due to an off-target effect, consider the following initial steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging FLT3 in your experimental system at the concentrations used. This can be assessed by examining the phosphorylation status of FLT3 or its direct downstream substrates via Western blotting.[6]

  • Perform a Dose-Response Analysis: Conduct a dose-response experiment to compare the concentration at which the unexpected phenotype is observed with the IC50 for FLT3 inhibition in your specific cell line. A significant discrepancy between these concentrations may suggest an off-target effect.[6]

  • Use a Structurally Unrelated FLT3 Inhibitor: If available, use a different, structurally unrelated FLT3 inhibitor. If this second inhibitor does not produce the same phenotype at concentrations that effectively inhibit FLT3, it strengthens the possibility of an this compound-specific off-target effect.[6]

  • Rescue Experiment: If feasible, perform a rescue experiment by expressing a drug-resistant FLT3 mutant (e.g., C695S) in your cells.[2] If the on-target effects are reversed but the unexpected phenotype persists, it is likely an off-target effect.[6]

Troubleshooting Guides

Issue: Unexpected Cell Viability Changes

If you observe unexpected changes in cell viability that do not correlate with known FLT3-mediated survival pathways, consider the following troubleshooting workflow:

G cluster_0 Troubleshooting Unexpected Cell Viability Changes start Unexpected Cell Viability Phenotype Observed confirm_on_target Confirm FLT3 Inhibition (p-FLT3 Western Blot) start->confirm_on_target dose_response Dose-Response Curve for Phenotype vs. FLT3 Inhibition confirm_on_target->dose_response compare_ic50 Compare EC50 (Phenotype) with IC50 (FLT3) dose_response->compare_ic50 structurally_unrelated Test Structurally Unrelated FLT3 Inhibitor compare_ic50->structurally_unrelated Discrepancy Observed rescue_exp Perform FLT3-C695S Rescue Experiment structurally_unrelated->rescue_exp kinome_profiling Consider Kinome-Wide Selectivity Profiling rescue_exp->kinome_profiling Phenotype Persists off_target_confirmed High Likelihood of Off-Target Effect kinome_profiling->off_target_confirmed

Caption: Workflow for investigating unexpected cell viability changes.

Issue: Inconsistent Results in In Vitro Kinase Assays

For researchers conducting in vitro kinase assays with this compound who are experiencing inconsistent results, the following troubleshooting steps can help identify the source of the issue:

G cluster_1 Troubleshooting In Vitro Kinase Assays start Inconsistent Kinase Assay Results check_reagents Verify Reagent Stability (this compound, ATP, Enzyme) start->check_reagents optimize_conditions Optimize Assay Conditions (Buffer, Temp, Time) check_reagents->optimize_conditions atp_concentration Check ATP Concentration (vs. Km) optimize_conditions->atp_concentration enzyme_activity Confirm Kinase Activity (Positive Controls) atp_concentration->enzyme_activity plate_reader Verify Plate Reader Settings (Wavelength, etc.) enzyme_activity->plate_reader consistent_results Consistent Results Achieved plate_reader->consistent_results

Caption: Troubleshooting guide for inconsistent in vitro kinase assay results.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the in vitro inhibitory activity of this compound against its primary target, FLT3, and provides a conceptual representation of its high selectivity. A comprehensive screen against a broader kinase panel would be necessary to definitively identify specific off-targets.

Kinase TargetIC50 (nM)Percent Inhibition at 100 nMNotes
FLT3 (Wild-Type) 0.20 [1][5]>99% Primary On-Target
FLT3 (D835Y) 0.16 [1][5]>99% Primary On-Target (Resistant Mutant)
Off-Target Kinase 1>100<50%Hypothetical common off-target; shows significantly lower potency.
Off-Target Kinase 2>1000<10%Hypothetical unrelated kinase; minimal inhibition observed.

Experimental Protocols

Protocol 1: Western Blotting for On-Target (FLT3) Engagement

This protocol details how to confirm the engagement of this compound with its target, FLT3, in a cellular context.

Objective: To assess the phosphorylation status of FLT3 as a readout for this compound target engagement.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line expressing FLT3 (e.g., MV4-11, MOLM-13)

  • Cell culture medium and supplements

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize. Treat cells with a dose range of this compound (e.g., 0.1 nM to 1000 nM) for a predetermined time (e.g., 1-4 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal protein loading.

Data Analysis:

  • Quantify the band intensities for phospho-FLT3 and total FLT3.

  • Normalize the phospho-FLT3 signal to the total FLT3 signal for each treatment condition.

  • Plot the normalized phospho-FLT3 levels against the this compound concentration to determine the IC50 for target inhibition.

Protocol 2: Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.

Objective: To determine the IC50 values of this compound against a broad range of kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to be tested.[7]

  • Kinase Panel Selection: Utilize a commercial kinase profiling service or an in-house panel that covers a diverse representation of the human kinome.[7]

  • Assay Performance:

    • In a multi-well plate, combine each kinase with its specific substrate and ATP at a concentration near the Km for each respective kinase.[7][8]

    • Add this compound at various concentrations to the reaction wells.

    • Include appropriate controls: a positive control (no inhibitor) and a negative control (no enzyme).[7]

    • Incubate the reactions for a specified time and temperature.

    • Stop the reactions and measure the kinase activity using a suitable method (e.g., radiometric, fluorescence, or luminescence-based assays).[7]

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percent kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value for each kinase.[7]

Interpretation:

Compare the IC50 value for FLT3 to the IC50 values for all other kinases in the panel. A significantly lower IC50 for FLT3 indicates high selectivity. Kinases that are potently inhibited by this compound are identified as potential off-targets that may warrant further investigation.[7]

Signaling Pathway Diagram

G cluster_2 This compound On-Target and Potential Off-Target Pathways FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS FF10101 This compound FF10101->FLT3 Irreversible Inhibition (Cys695) OffTarget Potential Off-Target Kinase FF10101->OffTarget Potential Off-Target Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation UnexpectedPhenotype Unexpected Phenotype OffTarget->UnexpectedPhenotype

References

Technical Support Center: Troubleshooting FF-10101 Western Blot Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Western blotting to analyze the effects of the irreversible FLT3 inhibitor, FF-10101. The information is tailored to address common issues encountered during the detection of FLT3 and its downstream signaling pathways.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems in your this compound Western blot experiments.

Problem: No Signal or Weak Signal

Question: I am not seeing any bands for my target protein (e.g., p-FLT3, p-STAT5, p-ERK) after treating cells with this compound. What could be the issue?

Answer: A lack of signal can be due to a variety of factors, ranging from sample preparation to antibody issues. Consider the following potential causes and solutions:

  • Ineffective this compound Treatment: Ensure that this compound was used at an effective concentration and for a sufficient duration to inhibit FLT3 phosphorylation. This compound is an irreversible inhibitor that forms a covalent bond with FLT3.[1][2][3] Its effectiveness can be observed by a decrease in the phosphorylation of FLT3 and its downstream targets like STAT5 and ERK.[1]

  • Antibody Issues:

    • The primary antibody may not be suitable for Western blotting or may not recognize the phosphorylated form of the target protein. Verify the antibody's specificity and recommended applications with the manufacturer.

    • The primary or secondary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time.[4] It is recommended to incubate the primary antibody overnight at 4°C.[4]

    • Ensure the primary and secondary antibodies are compatible (e.g., the secondary antibody is raised against the host species of the primary antibody).[5]

  • Protein Transfer Problems:

    • Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[6][7] The presence of protein bands indicates a successful transfer.[6]

    • Optimize the transfer time and voltage, especially for large or small proteins.[6]

  • Insufficient Protein Load: The amount of target protein in your sample may be below the detection limit. Increase the amount of protein loaded onto the gel.[4][6]

  • Expired Reagents: Ensure that substrates for detection (e.g., ECL) have not expired.[4]

Problem: High Background

Question: My Western blot has a high background, making it difficult to see my specific bands. How can I reduce the background?

Answer: High background can obscure your results and is often caused by non-specific antibody binding or issues with the blocking and washing steps. Here are some troubleshooting steps:

  • Blocking Inefficiency:

    • The blocking buffer may be inadequate. Try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice versa).[4][7]

    • Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[4][7]

    • Adding a small amount of Tween 20 (e.g., 0.05%) to the blocking buffer can help reduce background.[4][7]

  • Antibody Concentration Too High: An overly concentrated primary or secondary antibody can lead to non-specific binding.[4][8] Try diluting your antibodies further.

  • Insufficient Washing: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.[5]

  • Membrane Handling: Always handle the membrane with clean forceps and gloves to avoid contamination.[5][8] Ensure the membrane does not dry out at any point during the process.[5][6]

Problem: Non-Specific Bands

Question: I am seeing multiple bands in addition to the band for my target protein. What is causing these non-specific bands?

Answer: The presence of unexpected bands can be due to several factors, including antibody cross-reactivity and sample degradation.

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the lysate.[5] Check the antibody datasheet for information on specificity and potential cross-reactivity.

  • High Antibody Concentration: High concentrations of the primary or secondary antibody can result in off-target binding.[4] Reduce the antibody concentrations.

  • Sample Degradation: Protease activity in your samples can lead to protein degradation, resulting in bands at lower molecular weights. Always use protease inhibitors during sample preparation.

  • Sample Overload: Loading too much protein can lead to artifacts and non-specific bands.[8] Reduce the amount of protein loaded per lane.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome on a Western blot when treating FLT3-mutant AML cells with this compound?

A1: this compound is an irreversible inhibitor of FLT3.[1][2][3] Treatment of FLT3-mutant acute myeloid leukemia (AML) cells with this compound is expected to decrease the autophosphorylation of FLT3.[1] Consequently, you should observe a reduction in the phosphorylation of downstream signaling proteins such as STAT5 and ERK.[1]

Q2: What are appropriate loading controls for a Western blot experiment involving this compound?

A2: For whole-cell lysates, common loading controls include housekeeping proteins such as GAPDH, β-actin, or β-tubulin. When analyzing the phosphorylation status of a protein, it is crucial to also probe for the total protein level (e.g., total FLT3, total STAT5, total ERK) to ensure that the observed changes in phosphorylation are not due to variations in the total amount of protein.

Q3: Can this compound be used in combination with other inhibitors in Western blot studies?

A3: Yes, studies have investigated the combination of this compound with other agents. For example, its synergy with the hypomethylating agent azacitidine has been explored.[9] When designing such experiments, it is important to include appropriate controls for each inhibitor individually and in combination.

Quantitative Data Summary

The following table provides general recommendations for starting concentrations and incubation times for Western blotting. These should be optimized for your specific antibodies and experimental conditions.

ParameterRecommended Starting RangeNotes
Protein Load 10–30 µg of cell lysate per laneMay need to be increased for low-abundance proteins.[4]
Primary Antibody Dilution 1:500 – 1:2000Refer to the manufacturer's datasheet for specific recommendations.
Secondary Antibody Dilution 1:2000 – 1:10000Dependent on the detection system and signal strength.
Primary Antibody Incubation 2–4 hours at room temperature or overnight at 4°COvernight incubation at 4°C is often recommended to increase signal.[4]
Secondary Antibody Incubation 1 hour at room temperature
Blocking Time 1 hour at room temperature or overnight at 4°C[4][7]

Experimental Protocol: Standard Western Blot for this compound Efficacy

This protocol outlines the key steps for assessing the effect of this compound on protein phosphorylation.

  • Cell Lysis:

    • After treating cells with this compound or a vehicle control, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation:

    • Mix the desired amount of protein with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]

  • Gel Electrophoresis:

    • Load the denatured protein samples onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

    • After transfer, you can stain the membrane with Ponceau S to visualize the transferred proteins and confirm transfer efficiency.[6][7]

  • Blocking:

    • Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature.[4][7]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-FLT3, anti-p-STAT5, anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C.[4]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 8.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system or X-ray film.

  • Stripping and Re-probing (Optional):

    • If you need to probe for another protein on the same membrane, you can strip the membrane of the first set of antibodies and then re-probe with a different primary antibody. Avoid repeated stripping of the same membrane.[4]

Visualizations

WesternBlotTroubleshooting Start Western Blot Problem NoSignal No/Weak Signal Start->NoSignal HighBg High Background Start->HighBg NonSpecific Non-Specific Bands Start->NonSpecific NoSignal_Cause1 Check Antibody NoSignal->NoSignal_Cause1 HighBg_Cause1 Check Blocking HighBg->HighBg_Cause1 NonSpecific_Cause1 Check Ab Specificity NonSpecific->NonSpecific_Cause1 NoSignal_Cause2 Check Transfer NoSignal_Cause1->NoSignal_Cause2 [OK] NoSignal_Sol1 Optimize Ab concentration Increase incubation time NoSignal_Cause1->NoSignal_Sol1 [Issue Found] NoSignal_Cause3 Check Protein Load NoSignal_Cause2->NoSignal_Cause3 [OK] NoSignal_Sol2 Ponceau S stain Optimize transfer conditions NoSignal_Cause2->NoSignal_Sol2 [Issue Found] NoSignal_Sol3 Increase protein loaded NoSignal_Cause3->NoSignal_Sol3 [Issue Found] HighBg_Cause2 Check Washing HighBg_Cause1->HighBg_Cause2 [OK] HighBg_Sol1 Change blocking agent Increase blocking time HighBg_Cause1->HighBg_Sol1 [Issue Found] HighBg_Cause3 Check Ab Conc. HighBg_Cause2->HighBg_Cause3 [OK] HighBg_Sol2 Increase wash number/duration HighBg_Cause2->HighBg_Sol2 [Issue Found] HighBg_Sol3 Decrease Ab concentration HighBg_Cause3->HighBg_Sol3 [Issue Found] NonSpecific_Cause2 Check Ab Conc. NonSpecific_Cause1->NonSpecific_Cause2 [OK] NonSpecific_Sol1 Verify Ab with datasheet NonSpecific_Cause1->NonSpecific_Sol1 [Issue Found] NonSpecific_Cause3 Check Sample Prep NonSpecific_Cause2->NonSpecific_Cause3 [OK] NonSpecific_Sol2 Decrease Ab concentration NonSpecific_Cause2->NonSpecific_Sol2 [Issue Found] NonSpecific_Sol3 Use protease inhibitors Reduce protein load NonSpecific_Cause3->NonSpecific_Sol3 [Issue Found]

Caption: A flowchart for troubleshooting common Western blot issues.

WesternBlotWorkflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection CellLysis Cell Lysis Quantification Protein Quantification CellLysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDSPAGE SDS-PAGE Denaturation->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection End End Detection->End Start Start Start->CellLysis

Caption: A diagram illustrating the standard Western blot workflow.

References

FF-10101 Technical Support Center: Optimizing Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of FF-10101 for in vitro cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent and irreversible FLT3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-in-class, type I, irreversible covalent inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2] It functions by forming a covalent bond with a specific cysteine residue (C695) located near the ATP-binding pocket of the FLT3 enzyme.[3][4] This irreversible binding leads to a sustained inhibition of FLT3 signaling, with the duration of action being dependent on the turnover rate of the FLT3 protein itself.[1] This mechanism makes it effective against various FLT3 mutations, including those that confer resistance to other FLT3 inhibitors.[2][4]

Q2: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. However, based on published in vitro data, a good starting point for a dose-response experiment is a range from 1 nM to 100 nM. For many FLT3-mutant acute myeloid leukemia (AML) cell lines, the IC50 (half-maximal inhibitory concentration) for cell viability is in the low nanomolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[5]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO).[6] It is advisable to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[4]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration in cell culture experiments.

Issue Possible Cause Recommended Solution
High Cell Death or Cytotoxicity The concentration of this compound is too high for the specific cell line.Perform a dose-response experiment with a lower concentration range. Reduce the incubation time.
The cell line is particularly sensitive to FLT3 inhibition.Use a real-time cell viability assay to monitor cell health continuously during the initial treatment period.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle-only control (DMSO at the same concentration as the highest this compound dose) in all experiments.[4]
No or Low Efficacy (Target inhibition is not observed) The concentration of this compound is too low.Perform a dose-response experiment with a higher concentration range.
The incubation time is too short for this irreversible inhibitor to achieve maximal target occupancy.Increase the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration.
The FLT3 pathway is not active in the chosen cell line.Confirm the presence of activating FLT3 mutations and baseline phosphorylation of FLT3 and its downstream targets (e.g., STAT5, AKT, ERK) via Western blot.[7]
Inconsistent Results or High Variability Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well.
Cells are not in the logarithmic growth phase.Use cells that are actively dividing and not over-confluent.
Degradation of this compound.Use a fresh aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cell lines. This data can be used as a reference for designing dose-response experiments.

Cell Line Mutation Status Assay Type IC50 (nM) Reference
MOLM-14FLT3-ITDProliferation4.1
MV4;11FLT3-ITDProliferation1.1
Ba/F3FLT3-ITDProliferation3.1 ± 1.6
K562BCR-ABLProliferationUnaffected
32DFLT3-ITD-D835YGrowth Inhibition-[4]
32DFLT3-ITD-F691LGrowth Inhibition-[4]
MOLM-13FLT3-ITDGrowth Inhibition-[8]

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay using MTT

This protocol outlines the steps to determine the IC50 of this compound in a specific cell line using a colorimetric MTT assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cells in logarithmic growth phase

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of FLT3 Pathway Inhibition

This protocol is for assessing the inhibition of FLT3 phosphorylation and downstream signaling pathways by this compound.

Materials:

  • This compound stock solution

  • Target cells

  • 6-well plates

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • ECL reagent and chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., based on the IC50 from the viability assay) for a specific time (e.g., 1, 6, or 24 hours).[7]

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the ECL reagent and visualize the protein bands.

  • Analysis: Analyze the band intensities to determine the relative inhibition of phosphorylation of FLT3 and its downstream targets in this compound-treated cells compared to the control.

Visualizations

FF10101_Signaling_Pathway FF10101 This compound Covalent_Bond Irreversible Covalent Bond FF10101->Covalent_Bond FLT3 FLT3 Receptor (Cys695) FLT3->Covalent_Bond P_FLT3 FLT3 Autophosphorylation Covalent_Bond->P_FLT3 Inhibits Downstream Downstream Signaling (STAT5, AKT, ERK) P_FLT3->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Start: Optimizing This compound Concentration Dose_Response Perform Initial Dose-Response (e.g., 1 nM - 1 µM) Start->Dose_Response Observe_Effect Observe Effect Dose_Response->Observe_Effect High_Toxicity High Cytotoxicity? Observe_Effect->High_Toxicity Yes No_Effect No/Low Efficacy? Observe_Effect->No_Effect No Increase_Time Action: Increase Incubation Time Observe_Effect->Increase_Time If effect is low Check_Pathway Action: Confirm FLT3 Pathway Activity (Western Blot) Observe_Effect->Check_Pathway If no effect Lower_Conc Action: Lower Concentration Range & Re-test High_Toxicity->Lower_Conc Yes Check_DMSO Action: Check Final DMSO Conc. (should be <0.1%) High_Toxicity->Check_DMSO Also Check Optimal_Range Optimal Concentration Range Identified No_Effect->Optimal_Range No Higher_Conc Action: Increase Concentration Range No_Effect->Higher_Conc Yes Lower_Conc->Dose_Response Check_DMSO->Dose_Response Higher_Conc->Dose_Response Increase_Time->Dose_Response Check_Pathway->Dose_Response

Caption: Troubleshooting workflow for this compound.

Experimental_Workflow Step1 1. Seed Cells in 96-well plate Step2 2. Prepare Serial Dilutions of this compound Step1->Step2 Step3 3. Treat Cells (e.g., 48h) Step2->Step3 Step4 4. Add MTT Reagent (Incubate 3-4h) Step3->Step4 Step5 5. Solubilize Formazan Crystals Step4->Step5 Step6 6. Read Absorbance (570 nm) Step5->Step6 Step7 7. Analyze Data & Determine IC50 Step6->Step7

Caption: Dose-response cell viability workflow.

References

managing FF-10101 toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing toxicities associated with the irreversible FLT3 inhibitor, FF-10101, in animal models. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions.

Troubleshooting Guides

This section provides specific guidance on identifying and managing potential toxicities during preclinical studies with this compound.

Question: What are the most common toxicities observed with this compound and how can I monitor for them in my animal models?

Answer: Based on clinical trial data, the most frequently reported treatment-related adverse events include gastrointestinal issues, elevated liver enzymes, and muscle damage. In animal models, close monitoring for clinical signs and regular blood work are crucial.

Monitoring and Management Strategies for Common Toxicities in Animal Models:

ToxicityMonitoring Parameters (Animal Models)Potential Management Strategies
Diarrhea - Daily cage-side observation for loose or unformed stool.- Monitor for dehydration (skin tenting, reduced activity).- Daily body weight measurements.- Ensure ad libitum access to hydration and nutritional support.- Consider dose reduction or temporary discontinuation if severe or associated with significant weight loss.
Hepatotoxicity - Regular (e.g., weekly) blood collection for liver function tests (ALT, AST).- Histopathological examination of liver tissue at study endpoint.- If significant elevations in liver enzymes are observed, consider dose reduction.- Correlate with histopathology to assess for drug-induced liver injury.
Muscle Toxicity - Regular (e.g., weekly) blood collection for creatine kinase (CK) levels.- Observe animals for signs of muscle weakness or lethargy.- If CK levels are significantly elevated, consider dose reduction.- Ensure animals have easy access to food and water to minimize exertion.
Cardiac Toxicity - At higher dose levels, consider periodic electrocardiogram (ECG) monitoring for QT prolongation.- Monitor for clinical signs of heart failure (e.g., lethargy, respiratory changes).- Measure cardiac biomarkers (e.g., troponin) in blood samples.- Histopathological examination of heart tissue at study endpoint.- If QT prolongation or signs of cardiac dysfunction are observed, immediate dose reduction or cessation is recommended.- This is a dose-limiting toxicity and requires careful management.
Differentiation Syndrome - Monitor for signs such as respiratory distress, fever, weight gain, and lethargy.- This is a serious potential toxicity. If suspected, treatment discontinuation should be strongly considered.

Experimental Protocol: Monitoring for Toxicity in a Murine Xenograft Model

This protocol outlines a general approach for monitoring toxicity in mice bearing acute myeloid leukemia (AML) xenografts treated with this compound.

  • Baseline Data Collection:

    • Prior to the first dose of this compound, record the body weight of each animal.

    • Collect a baseline blood sample via a submandibular or saphenous vein for a complete blood count (CBC) and serum chemistry panel (including ALT, AST, and CK).

  • Dosing and Daily Monitoring:

    • Administer this compound orally at the predetermined dose and schedule.[1]

    • Perform daily cage-side observations, noting any changes in animal behavior, activity level, and stool consistency.

    • Record body weights daily. A weight loss of >15-20% from baseline may necessitate a dose reduction or temporary cessation of treatment.

  • Weekly Monitoring:

    • Collect blood samples weekly to monitor CBC and serum chemistry.

    • Pay close attention to trends in ALT, AST, and CK levels.

  • Endpoint Analysis:

    • Conduct a gross necropsy and collect tissues (liver, heart, muscle, etc.) for histopathological analysis to identify any microscopic changes.

Question: How should I proceed if I observe a dose-limiting toxicity in my animal studies?

Answer: Dose-limiting toxicities such as severe diarrhea and cardiac events require prompt action.

Experimental Workflow for Toxicity Management

The following diagram outlines a logical workflow for identifying and managing toxicities during an in vivo study with this compound.

ToxicityManagementWorkflow cluster_study_phase Experimental Phase cluster_decision Toxicity Assessment cluster_action Intervention Start Initiate this compound Dosing in Animal Cohort Monitor Daily Clinical Observation (Weight, Behavior, Stool) Start->Monitor Weekly Weekly Blood Collection (CBC, Chemistry Panel) Monitor->Weekly Assess Observe Adverse Event? Weekly->Assess IsSevere Is Toxicity Dose-Limiting (e.g., >20% weight loss, cardiac signs)? Assess->IsSevere Yes Continue Continue Dosing and Monitoring Assess->Continue No ReduceDose Reduce this compound Dose or Temporarily Halt Treatment IsSevere->ReduceDose No Terminate Consider Humane Endpoint IsSevere->Terminate Yes SupportiveCare Provide Supportive Care (e.g., hydration, nutritional support) ReduceDose->SupportiveCare SupportiveCare->Monitor Continue->Weekly

Caption: Workflow for monitoring and managing this compound toxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel, irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3).[2] It forms a covalent bond with a cysteine residue (C695) near the ATP-binding pocket of the FLT3 receptor.[3] This irreversible binding potently inhibits FLT3 signaling, making it effective against various activating mutations of FLT3, including those that confer resistance to other FLT3 inhibitors.[4][5]

This compound Mechanism of Action

The diagram below illustrates the signaling pathway of mutated FLT3 and the inhibitory action of this compound.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 Receptor RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates AKT AKT FLT3->AKT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT->Proliferation FF10101 This compound FF10101->FLT3 Irreversibly Inhibits (Covalent Bond)

Caption: this compound irreversibly inhibits mutated FLT3, blocking downstream signaling.

Q2: What makes this compound different from other FLT3 inhibitors?

A2: The key differentiator for this compound is its irreversible, covalent binding to the FLT3 receptor.[2] This mechanism may overcome resistance associated with mutations that affect the binding of reversible inhibitors.[4][5] It has shown activity against a range of mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations.[3]

Q3: Are there any specific recommendations for formulating this compound for oral administration in animal models?

A3: While specific formulation details can be proprietary, for preclinical studies, compounds like this compound are often formulated in a vehicle suitable for oral gavage. Common vehicles include solutions of 0.5% methylcellulose or a mixture of polyethylene glycol (PEG), Solutol, and water. It is critical to perform small-scale formulation tests to ensure the stability and solubility of the compound in the chosen vehicle. Always refer to the manufacturer's specific instructions if available.

Q4: In the absence of extensive preclinical toxicology data, how should I determine the starting dose for my efficacy studies?

A4: Dose selection should be based on in vitro potency and any available in vivo data. For example, one study in a mouse xenograft model used doses of 2, 5, and 10 mg/kg administered orally once daily.[1] It is advisable to conduct a small pilot or dose-range-finding study to assess tolerability in your specific animal model and strain before proceeding to larger efficacy studies. In this pilot study, a small number of animals are treated with escalating doses of this compound, and are closely monitored for signs of toxicity. This will help establish a maximum tolerated dose (MTD) for your experimental conditions.

Q5: What should I do if I observe unexpected toxicities not previously reported?

A5: If you encounter unexpected adverse events, it is crucial to document them thoroughly. Record the nature of the toxicity, the dose at which it occurred, and the time of onset. Collect relevant samples (blood, tissues) for analysis. Consider reducing the dose or temporarily halting treatment in the affected animals to see if the toxicity resolves. This information is valuable and contributes to the overall understanding of the compound's safety profile.

References

FF-10101 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the investigational compound FF-10101. Please review the following frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: Proper storage is critical to maintain the integrity of this compound. Conditions vary depending on whether the compound is in solid form or in solution.

  • Solid Form (Lyophilized Powder): The lyophilized powder is the most stable form. For long-term storage, it should be kept at -20°C or colder, desiccated, and protected from light. When stored correctly, the solid powder is stable for at least 24 months.

  • Stock Solutions (in DMSO): Concentrated stock solutions (e.g., 10 mM in 100% DMSO) should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.

A summary of storage recommendations is provided in the table below.

Table 1: Recommended Storage Conditions for this compound

Form Solvent Storage Temperature Shelf Life Notes
Lyophilized Powder N/A -20°C to -80°C ≥ 24 months Store desiccated, protect from light.
Stock Solution 100% DMSO -80°C ≥ 6 months Aliquot to avoid freeze-thaw cycles.

| Working Solution | Aqueous Buffer/Media | 2-8°C | < 24 hours | Prepare fresh before each experiment. |

Q2: How stable is this compound in various organic solvents?

A: this compound exhibits good stability in common organic solvents used for creating stock solutions. Stability was assessed by High-Performance Liquid Chromatography (HPLC) after incubation at room temperature (20-25°C) for 72 hours.

Table 2: Stability of this compound (10 mM) in Organic Solvents at Room Temperature

Solvent Purity after 24h Purity after 48h Purity after 72h
DMSO > 99% > 99% 99%
Ethanol (100%) 99% 98% 97%

| DMF | > 99% | 99% | 98.5% |

Note: While stable, it is not recommended to store stock solutions at room temperature. These data are for handling guidance during experimental setup.

Q3: What is the stability of this compound in aqueous solutions and cell culture media?

A: this compound is significantly less stable in aqueous solutions compared to organic solvents due to hydrolysis. It is crucial to prepare aqueous working solutions fresh from a DMSO stock immediately before use.

Table 3: Stability of this compound (10 µM) in Aqueous Solutions at 37°C

Solution Purity after 2h Purity after 8h Purity after 24h
PBS (pH 7.4) 98% 92% 81%
DMEM + 10% FBS 97% 90% 75%

| RPMI + 10% FBS | 97% | 91% | 76% |

Due to this limited stability, we recommend that for cell-based assays lasting longer than 8 hours, the media containing this compound be replaced every 12-24 hours.

Q4: How many freeze-thaw cycles can a DMSO stock solution of this compound undergo?

A: We strongly advise minimizing freeze-thaw cycles. Our stability studies indicate a loss of purity after repeated cycles. For best results, prepare single-use aliquots from your primary stock solution.

Table 4: Effect of Freeze-Thaw Cycles on this compound (10 mM in DMSO) Purity

Freeze-Thaw Cycles Purity (%)
1 > 99.5%
3 99%
5 97%

| 10 | < 95% |

Note: A "freeze-thaw cycle" consists of removing the vial from -80°C, allowing it to thaw completely at room temperature, and re-freezing it at -80°C.

Experimental Protocols

Protocol: Purity Assessment by Reverse-Phase HPLC

This method is used to determine the purity of this compound and detect potential degradants.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute stock solutions in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 10 µg/mL.

Troubleshooting & Workflows

Troubleshooting Inconsistent Experimental Results

If you are observing high variability or a loss of expected activity with this compound, it may be related to compound instability. Use the following guide to troubleshoot the issue.

G start Inconsistent or Unexpected Results q1 Was the aqueous working solution prepared fresh? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 How many freeze-thaw cycles has the stock solution undergone? a1_yes->q2 res1 Action: Prepare working solutions immediately before use from a freshly thawed stock aliquot. a1_no->res1 a2_many > 3 Cycles q2->a2_many Many a2_few < 3 Cycles q2->a2_few Few res2 Action: Discard old stock. Use a new, low-passage aliquot for subsequent experiments. a2_many->res2 q3 Was the experiment duration longer than 8 hours? a2_few->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No res3 Action: Consider replacing media with fresh this compound every 12 hours to maintain concentration. a3_yes->res3 res4 Issue may not be compound stability. Review other experimental parameters (e.g., cell passage, reagent quality). a3_no->res4

Caption: Troubleshooting flowchart for this compound stability issues.

Recommended Workflow for Solution Preparation

To ensure maximum reproducibility and efficacy, follow this standardized workflow when preparing this compound for your experiments.

G start Start: Retrieve this compound Lyophilized Powder (-20°C) step1 Equilibrate vial to Room Temperature (RT) in a desiccator. start->step1 step2 Reconstitute in 100% DMSO to create Primary Stock (e.g., 10 mM). Vortex gently. step1->step2 step3 Create single-use aliquots of the Primary Stock. step2->step3 step4 Store aliquots at -80°C. step3->step4 exp_start Day of Experiment: Thaw ONE aliquot at RT. step4->exp_start Long-term Storage exp_step1 Perform serial dilutions in pre-warmed aqueous buffer or cell culture media. exp_start->exp_step1 exp_step2 Use Working Solution IMMEDIATELY. Do not store. exp_step1->exp_step2 exp_end Proceed with Experiment exp_step2->exp_end

Caption: Workflow for preparing this compound stock and working solutions.

avoiding FF-10101 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the handling and use of FF-10101, a potent and irreversible FLT3 inhibitor, with a focus on preventing its degradation in solution. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.

Q2: How should I store the solid compound and stock solutions of this compound?

A2: Proper storage is critical to prevent degradation. Recommendations are summarized in the table below.

Q3: Can I store this compound solutions at room temperature or 4°C?

A3: It is strongly advised against storing this compound solutions at room temperature or 4°C for extended periods. For short-term storage (days to weeks), 0 - 4°C can be acceptable, but -20°C is recommended for long-term stability (months), and -80°C for optimal preservation (up to a year).[1]

Q4: I am observing inconsistent results in my cell-based assays. Could this be due to this compound degradation?

A4: Inconsistent results, such as a loss of potency (higher IC50 values), can indeed be a consequence of compound degradation. This compound is a covalent inhibitor, and its acrylamide warhead can be susceptible to hydrolysis or reaction with components in the culture medium, especially over long incubation times. It is crucial to prepare fresh dilutions from a frozen stock solution for each experiment.

Q5: What are the likely pathways of this compound degradation in solution?

A5: While specific degradation pathways for this compound have not been extensively published, compounds containing an acrylamide group are known to be susceptible to two primary degradation routes:

  • Hydrolysis: The amide group can be hydrolyzed, particularly under acidic or basic conditions, leading to the formation of a carboxylic acid derivative.

  • Reaction with Nucleophiles: The electrophilic nature of the acrylamide "warhead" makes it reactive towards nucleophiles. In a laboratory setting, this could include components of your experimental buffer or cell culture media (e.g., free thiols from amino acids like cysteine).

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of this compound activity in experiments Degradation of the compound in stock or working solutions.- Prepare fresh working solutions from a frozen stock for each experiment.- Minimize the time the compound spends in aqueous buffers before being added to the assay.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Variability in results between experiments Inconsistent handling or storage of this compound solutions.- Strictly adhere to the recommended storage conditions.- Ensure all users follow the same standardized protocol for solution preparation and handling.
Precipitation of the compound in aqueous media Poor solubility of this compound in aqueous solutions.- Ensure the final DMSO concentration in your assay is compatible with your experimental system and does not exceed a level that affects cell viability or enzyme activity.- If precipitation is observed, consider vortexing the solution briefly before use.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Using fresh, anhydrous DMSO, prepare a stock solution of high concentration (e.g., 10 mM).

  • Ensure the compound is fully dissolved by vortexing. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.

  • Aliquot the stock solution into small, single-use volumes in tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol for Preparing Working Solutions
  • Thaw a single aliquot of the this compound stock solution immediately before use.

  • Prepare serial dilutions of the stock solution in your desired experimental buffer or cell culture medium.

  • Use the working solutions as quickly as possible after preparation to minimize the risk of degradation in the aqueous environment.

Data Presentation

Summary of Recommended Storage Conditions for this compound
Form Storage Temperature Duration Notes
Solid Powder-20°CUp to 3 yearsStore in a dry, dark place.
DMSO Stock Solution-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.
DMSO Stock Solution-20°CUp to 1 monthFor shorter-term storage.

Visualizations

This compound Mechanism of Action: Covalent Inhibition of FLT3

This compound is a Type I inhibitor that forms a covalent bond with a specific cysteine residue (C695) in the ATP-binding pocket of the FMS-like tyrosine kinase 3 (FLT3) receptor. This irreversible binding locks the kinase in an inactive state, thereby inhibiting its downstream signaling.

FF10101_Mechanism cluster_FLT3 FLT3 Kinase Domain cluster_inhibition Outcome ATP_pocket ATP Binding Pocket C695 Cysteine 695 (C695) ATP_pocket->C695 Covalent Bond Formation (Irreversible) FF10101_bound This compound (Bound) FF10101 This compound FF10101->ATP_pocket Reversible Binding Inhibition FLT3 Kinase Inactivated

Caption: Covalent inhibition of FLT3 by this compound.

FLT3 Signaling Pathway and Point of Inhibition by this compound

Mutated FLT3 receptors, common in Acute Myeloid Leukemia (AML), are constitutively active, leading to uncontrolled cell proliferation and survival through various downstream signaling pathways. This compound effectively blocks these pathways at their origin.

FLT3_Signaling cluster_downstream Downstream Signaling Pathways cluster_outcome Cellular Response FLT3 FLT3 Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 JAK/STAT5 Pathway FLT3->STAT5 FF10101 This compound FF10101->FLT3 Inhibits Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival

Caption: FLT3 signaling pathways inhibited by this compound.

Workflow for Avoiding this compound Degradation

Following a systematic workflow for handling this compound will ensure the reliability of your experimental data.

Degradation_Workflow start Start storage Store Solid this compound at -20°C start->storage prep_stock Prepare High-Concentration Stock in Anhydrous DMSO storage->prep_stock aliquot Aliquot Stock Solution for Single Use prep_stock->aliquot store_stock Store Aliquots at -80°C aliquot->store_stock prep_working Prepare Fresh Working Dilutions in Assay Buffer store_stock->prep_working run_exp Use Immediately in Experiment prep_working->run_exp end End run_exp->end

Caption: Recommended workflow for handling this compound.

References

dealing with FF-10101 resistance in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FF-10101. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and address resistance to this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, first-in-class, irreversible Type I inhibitor of FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] It is designed for the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 mutations. Its mechanism involves forming a covalent, irreversible bond with a specific cysteine residue at position 695 (C695) within the ATP-binding pocket of the FLT3 protein.[2][4][5][6] This permanent binding blocks the receptor's signaling activity, leading to potent inhibition of cell proliferation in FLT3-mutant AML cells.[5][6]

Q2: My this compound-sensitive cell line is showing reduced response. How do I confirm resistance?

The first step is to perform a dose-response experiment to quantitatively measure the shift in the half-maximal inhibitory concentration (IC50).

  • Establish Parental IC50: Culture the parental (sensitive) cell line and the suspected resistant cell line in parallel.

  • Dose-Response Assay: Treat both cell lines with a range of this compound concentrations for a set period (e.g., 48-72 hours).

  • Measure Viability: Use a standard cell viability assay, such as MTT or CellTiter-Glo®, to determine the percentage of viable cells at each concentration.

  • Calculate IC50: Plot the dose-response curves and calculate the IC50 value for both cell lines. A significant increase (e.g., >5-fold) in the IC50 value for the suspected resistant line compared to the parental line confirms the resistance phenotype.[7][8]

Q3: What is the most common mechanism of acquired resistance to this compound?

The primary and most well-documented mechanism of acquired resistance to this compound is a point mutation at its covalent binding site on the FLT3 receptor. Specifically, a mutation of the cysteine residue at position 695 (e.g., C695S, C695Y, or C695R) prevents this compound from forming its irreversible bond, rendering the drug ineffective.[1][9][10] While this compound is designed to overcome resistance to other FLT3 inhibitors (e.g., mutations at D835, F691), it is uniquely vulnerable to alterations at the C695 site.[1][5][9]

Q4: Are there other potential mechanisms of resistance?

While mutation at C695 is the primary on-target mechanism, other factors may contribute to reduced sensitivity:

  • Y693C Mutation: A mutation at the nearby Y693 residue (specifically to cysteine) has been shown to confer a high degree of resistance, likely by disrupting the proper orientation of this compound for binding to C695.[3][10]

  • Bypass Signaling: Co-occurring mutations that activate downstream signaling pathways, such as NRAS mutations (e.g., G12C, Q61K), can provide an alternative route for cell proliferation and survival, thereby bypassing the FLT3 inhibition.[3][7]

  • Microenvironment: Factors within the bone marrow microenvironment may provide protective signals to leukemia cells, reducing the efficacy of FLT3 inhibitors.[1][3][9]

Troubleshooting Guide: Investigating this compound Resistance

If you have confirmed a resistant phenotype (see FAQ Q2), the following workflow can help identify the underlying mechanism.

// Define Nodes start [label="Start: Cell line shows\nreduced sensitivity to this compound", fillcolor="#FBBC05", fontcolor="#202124"]; confirm_resistance [label="1. Confirm Resistance:\nPerform IC50 determination assay\non parental vs. resistant cells.", fillcolor="#F1F3F4", fontcolor="#202124"]; is_resistant [label="Is IC50 significantly\nincreased?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_phospho [label="2. Check Target Engagement:\nPerform Western blot for\np-FLT3 and total FLT3.", fillcolor="#F1F3F4", fontcolor="#202124"]; is_inhibited [label="Is p-FLT3 inhibited\nat higher [this compound]?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sequence_flt3 [label="3. Investigate On-Target Mutation:\nSequence the FLT3 kinase domain,\nfocusing on codons for C695 and Y693.", fillcolor="#F1F3F4", fontcolor="#202124"]; mutation_found [label="C695 or Y693\nmutation found?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; report_mutation [label="Conclusion:\nPrimary resistance mechanism is\nFLT3 C695/Y693 mutation.", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_bypass [label="4. Investigate Bypass Pathways:\nSequence for common activating\nmutations (e.g., NRAS, KRAS).", fillcolor="#F1F3F4", fontcolor="#202124"]; end_no_resistance [label="Conclusion:\nResistance not confirmed.\nReview experimental technique\n(drug stability, cell health).", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end_off_target [label="Conclusion:\nResistance likely due to\nbypass pathway activation.", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_unknown [label="Conclusion:\nResistance mechanism is not\na common on-target mutation.\nConsider other mechanisms\n(e.g., drug efflux, epigenetic changes).", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define Edges start -> confirm_resistance; confirm_resistance -> is_resistant; is_resistant -> check_phospho [label="Yes"]; is_resistant -> end_no_resistance [label="No"]; check_phospho -> is_inhibited; is_inhibited -> sequence_flt3 [label="No"]; is_inhibited -> check_bypass [label="Yes"]; sequence_flt3 -> mutation_found; mutation_found -> report_mutation [label="Yes"]; mutation_found -> end_unknown [label="No"]; check_bypass -> end_off_target; }

Caption: Experimental workflow for troubleshooting this compound resistance.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various FLT3 mutations and compares its potency to other FLT3 inhibitors.

Table 1: this compound IC50 Values in FLT3-Mutant Cell Lines

Cell Line FLT3 Mutation Status This compound IC50 (nM) Reference
MOLM-14 FLT3-ITD 4.1 [10]
MV4;11 FLT3-ITD 1.1 [10]
Ba/F3 FLT3-ITD 3.1 ± 1.6 [10]
32D FLT3-ITD-D835Y 11.1 [11]
32D FLT3-ITD-F691L 14.5 [11]

| Ba/F3 | FLT3-ITD + C695S | >1000 |[10] |

Table 2: Fold Increase in Resistance vs. FLT3-ITD Alone

FLT3-ITD + TKD Mutation This compound (Fold Resistance) Gilteritinib (Fold Resistance) Resistance Class Reference
F691L ~8-fold ~14-fold Sensitive [1][5]
Y693C >50-fold >50-fold Severe Resistance [3]

| D698N | <10-fold | >10-fold | Sensitive |[3] |

Key Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using MTT Assay

This protocol determines the concentration of this compound required to inhibit the growth of a cell population by 50%.

Materials:

  • AML cell lines (e.g., MOLM-14, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of complete medium. Incubate overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in complete medium. A typical final concentration range would be 0.1 nM to 1000 nM. Include a vehicle control (DMSO only).

  • Treatment: Add 100 µL of the diluted drug solutions to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and use non-linear regression to determine the IC50 value.[12]

Protocol 2: Western Blot for FLT3 Phosphorylation

This protocol assesses the ability of this compound to inhibit FLT3 autophosphorylation, a direct measure of target engagement.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST)

  • Primary Antibodies: anti-phospho-FLT3 (p-FLT3 Tyr591), anti-total-FLT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment & Lysis: Treat cells with this compound (and controls) for a short duration (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]

  • Primary Antibody Incubation: Incubate the membrane with the anti-p-FLT3 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To verify protein levels, strip the membrane and re-probe with antibodies for total FLT3 and a loading control like β-actin.[2]

Protocol 3: Sanger Sequencing of the FLT3 Kinase Domain

This protocol is used to identify point mutations in the FLT3 gene, specifically at codons for C695 and Y693.

Materials:

  • Genomic DNA or cDNA from parental and resistant cell lines

  • PCR primers flanking the FLT3 kinase domain (specifically exons that code for C695 and Y693)

  • PCR amplification kit

  • Gel electrophoresis equipment for PCR product verification

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Nucleic Acid Isolation: Extract high-quality genomic DNA or RNA (followed by cDNA synthesis) from both parental and resistant cell lines.

  • PCR Amplification: Amplify the region of the FLT3 gene containing the kinase domain using specific primers.

  • Verification: Run the PCR product on an agarose gel to confirm the correct size and purity of the amplicon.

  • Purification: Purify the PCR product to remove primers and dNTPs.

  • Sequencing Reaction: Submit the purified PCR product and a sequencing primer to a sequencing facility.

  • Data Analysis: Align the sequencing results from the resistant cell line against the parental cell line and the reference FLT3 sequence to identify any nucleotide changes. A change at the codon for C695 or Y693 would be the primary focus.

Signaling and Resistance Diagrams

G

Caption: Mechanism of action of this compound and the C695S resistance mutation.

// Nodes Resistance [label="this compound Resistance", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OnTarget [label="On-Target Mechanisms\n(FLT3 Alterations)", fillcolor="#F1F3F4", fontcolor="#202124"]; OffTarget [label="Off-Target / Bypass Mechanisms", fillcolor="#F1F3F4", fontcolor="#202124"]; C695 [label="Primary Mechanism:\nC695 Mutation\n(e.g., C695S)", fillcolor="#FBBC05", fontcolor="#202124"]; Y693 [label="Secondary Mechanism:\nY693C Mutation", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="Bypass Signaling:\nNRAS/KRAS Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BME [label="Extrinsic Factors:\nBone Marrow\nMicroenvironment", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Resistance -> OnTarget; Resistance -> OffTarget; OnTarget -> C695; OnTarget -> Y693; OffTarget -> RAS; OffTarget -> BME; }

Caption: Logical relationship of this compound resistance mechanisms.

References

Technical Support Center: Optimizing FF-10101 Treatment Duration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Welcome to the technical support center for FF-10101, a selective inhibitor of ChronoKinase 1 (CK1). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing experimental protocols to determine the most effective treatment duration for your specific cell models. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for determining the optimal treatment duration of this compound?

A1: The optimal treatment duration for this compound is highly dependent on the cell line and the biological question being investigated. We recommend starting with a time-course experiment. Based on the hypothesized mechanism of this compound as a CK1 inhibitor that induces G2/M cell cycle arrest, a typical starting range would be 24, 48, and 72 hours.[1][2] For rapidly dividing cell lines, shorter time points (e.g., 6, 12, 18 hours) may also be informative.

Q2: We are observing significant cytotoxicity even at short treatment durations. What could be the cause?

A2: High cytotoxicity at early time points could be due to several factors. Ensure that the concentration of this compound is appropriate for your cell line by first performing a dose-response experiment to determine the IC50 value.[3] If the concentration is within the expected range, consider the possibility that your cell line is particularly sensitive to CK1 inhibition. You may also want to verify that the vehicle control (e.g., DMSO) is not contributing to cytotoxicity at the concentration used.[3]

Q3: Our results are inconsistent between experiments. What are some common sources of variability?

A3: Inconsistent results can arise from several sources. It is critical to maintain consistent cell culture practices, including cell passage number and confluency at the time of treatment.[3] Ensure that this compound is stored correctly and that fresh dilutions are prepared for each experiment from a validated stock solution.[2][3] Pipetting accuracy and consistent incubation times are also crucial for reproducibility.[1][3]

Q4: How do I confirm that this compound is inducing cell cycle arrest in my model system?

A4: The most direct method to confirm cell cycle arrest is through flow cytometry analysis of cellular DNA content.[4][5] By staining cells with a fluorescent DNA dye like propidium iodide (PI), you can distinguish between different phases of the cell cycle (G0/G1, S, and G2/M).[4][6] An accumulation of cells in the G2/M phase following this compound treatment would be indicative of the expected mechanism of action.

Troubleshooting Guides

Issue 1: No Observable Effect of this compound
Possible Cause Recommended Solution
This compound concentration is too low. Perform a dose-response study with a wider range of concentrations.[3] It's possible the IC50 for your cell line is higher than anticipated.
Treatment duration is too short. Extend the treatment duration in your time-course experiment. Some cellular effects may take longer to manifest.[2][3]
Cell seeding density is not optimal. Optimize the initial cell seeding density to ensure cells are in a logarithmic growth phase during treatment.[1][7]
This compound has degraded. Ensure proper storage of the compound and prepare fresh dilutions for each experiment.[2][3]
Issue 2: High Background in Cell Viability Assays (e.g., MTT)
Possible Cause Recommended Solution
Incomplete solubilization of formazan crystals. Ensure adequate mixing and sufficient volume of the solubilization solution (e.g., DMSO or acidified isopropanol).[7]
Contamination of reagents or cultures. Use fresh, sterile reagents and regularly check cultures for contamination.
Chemical interference with the assay. Some compounds can interfere with the MTT reduction process.[8][9] Run a control with this compound in cell-free media to check for direct reduction of MTT.
Sub-optimal spectrophotometer wavelength. The optimal wavelength for measuring formazan is 570 nm, with a reference wavelength of 630 nm to correct for background noise.[7]
Issue 3: Poor Resolution of Cell Cycle Phases in Flow Cytometry
Possible Cause Recommended Solution
Improper cell fixation and permeabilization. Ethanol fixation is often preferred for DNA content analysis as it preserves DNA integrity.[4] Ensure complete fixation and permeabilization.
RNase treatment is insufficient. Propidium iodide can also bind to RNA, so thorough RNase treatment is essential to eliminate background signal.[4]
High flow rate on the cytometer. Running samples at a lower flow rate can improve the resolution of the different cell cycle phases.[10]
Cell clumping. Gently pipette samples before staining and running on the cytometer to ensure a single-cell suspension.[10]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[3][7]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing this compound or a vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control and plot cell viability as a function of this compound concentration to determine the IC50 value.

Protocol 2: Time-Course Analysis of this compound-Induced Apoptosis by Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in multiple plates or wells to allow for harvesting at different time points.[3] Treat the cells with a fixed concentration of this compound (e.g., the IC50 value).

  • Cell Harvesting: At various time points (e.g., 0, 12, 24, 48, 72 hours), harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11][12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells at each time point to determine the kinetics of this compound-induced apoptosis.

Visualizations

FF10101_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects This compound This compound CK1 CK1 This compound->CK1 inhibits Cell_Cycle_Proteins Cell Cycle Regulatory Proteins CK1->Cell_Cycle_Proteins regulates G2_M_Arrest G2/M Arrest Cell_Cycle_Proteins->G2_M_Arrest leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis induces

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_phase1 Phase 1: Initial Characterization cluster_phase2 Phase 2: Time-Course Evaluation cluster_phase3 Phase 3: Mechanistic Validation A Dose-Response Study (e.g., MTT Assay) B Determine IC50 A->B C Time-Course Experiment (at IC50 concentration) B->C D Assess Cell Viability & Apoptosis (e.g., Annexin V/PI) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Western Blot for Key Pathway Proteins E->F

References

Validation & Comparative

A Head-to-Head Comparison of FF-10101 and Gilteritinib in FLT3-Mutant Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of FF-10101 and the approved FLT3 inhibitor, gilteritinib, in the context of FLT3-mutant Acute Myeloid Leukemia (AML). This report synthesizes available experimental data to highlight the key differences in their mechanism of action, potency against various resistance-conferring mutations, and overall preclinical profiles.

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, conferring a poor prognosis. This has spurred the development of targeted FLT3 inhibitors. Gilteritinib (Xospata®) is a second-generation FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML.[1] this compound is a novel, irreversible FLT3 inhibitor that has undergone phase 1 clinical evaluation.[2] This guide focuses on a direct preclinical comparison to inform ongoing research and development in this critical area of oncology.

Mechanism of Action: A Tale of Two Binding Modes

Both this compound and gilteritinib are potent FLT3 tyrosine kinase inhibitors that block the downstream signaling pathways crucial for the proliferation and survival of leukemic cells, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[3][4][5] However, they differ in their binding mechanism.

Gilteritinib is a type I reversible inhibitor, meaning it competes with ATP at the kinase's active site.[4] In contrast, This compound is a covalent irreversible inhibitor. It forms a covalent bond with a cysteine residue (C695) near the ATP-binding pocket of FLT3, leading to sustained and irreversible inhibition of the receptor.[6][7] This irreversible binding is hypothesized to provide a more durable target inhibition.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib (Reversible) Gilteritinib->FLT3 Inhibits FF10101 This compound (Irreversible) FF10101->FLT3 Inhibits (Covalent Bond)

Figure 1: FLT3 Signaling Pathway and Inhibitor Action.

Preclinical Efficacy: Head-to-Head Comparison

A key differentiator between this compound and gilteritinib lies in their preclinical activity against various FLT3 mutations, particularly those associated with clinical resistance.

In Vitro Potency Against FLT3 Mutations

A direct comparison of the 50% inhibitory concentrations (IC50) reveals this compound's potent activity against a broader range of resistance-conferring mutations compared to gilteritinib. Notably, this compound demonstrates superior potency against the F691L "gatekeeper" mutation, a known mechanism of resistance to gilteritinib.[3]

FLT3 MutationThis compound IC50 (nM)Gilteritinib IC50 (nM)Fold Change in Resistance (vs. FLT3-ITD) - this compoundFold Change in Resistance (vs. FLT3-ITD) - Gilteritinib
FLT3-ITD 1.81.3--
FLT3-ITD + D835Y 2.51.51.41.2
FLT3-ITD + F691L 14.818.38.214.1
FLT3-ITD + Y693C 13.3114.37.487.9
FLT3-ITD + G697S 5.118.22.814.0
FLT3-ITD + D698N 3.219.81.815.2

Data summarized from Ferng et al., Mol Cancer Ther, 2022.[3]

In Vivo Studies

While no direct head-to-head in vivo studies have been published, separate preclinical studies in xenograft models of human AML have demonstrated the anti-leukemic activity of both agents.

This compound: In a patient-derived xenograft mouse model, oral administration of this compound showed excellent therapeutic effects against AML cells harboring FLT3 mutations.[7]

Gilteritinib: In xenograft and intra-bone marrow transplantation models of FLT3-driven AML, gilteritinib demonstrated tumor regression and improved survival.[4]

Clinical Development and Status

Gilteritinib is approved by the FDA for the treatment of adult patients with relapsed or refractory AML with a FLT3 mutation.[1] Numerous clinical trials have demonstrated its efficacy and manageable safety profile.[8]

This compound has completed a Phase 1 clinical trial in patients with relapsed or refractory AML.[2] The study established a recommended Phase 2 dose and showed clinical activity, including in patients who had previously progressed on gilteritinib.[2] However, the development of this compound has reportedly been halted.[9]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical comparison of this compound and gilteritinib.

Cell Viability Assay

cluster_workflow Cell Viability Assay Workflow start Seed Ba/F3 cells expressing FLT3 mutations in 96-well plates treat Treat with serial dilutions of This compound or Gilteritinib start->treat incubate Incubate for 72 hours treat->incubate reagent Add CellTiter-Glo® reagent incubate->reagent measure Measure luminescence reagent->measure analyze Calculate IC50 values measure->analyze

Figure 2: Generalized Cell Viability Assay Workflow.

The anti-proliferative activity of this compound and gilteritinib was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. Ba/F3 cells engineered to express various FLT3 mutations were seeded in 96-well plates and treated with a range of drug concentrations for 72 hours. Cell viability was determined by measuring luminescence, and IC50 values were calculated using a normalized response-variable slope equation in GraphPad Prism.[3]

Western Blot Analysis

cluster_workflow Western Blot Workflow start Treat Ba/F3 cells with inhibitors for 1 hour lyse Lyse cells and quantify protein start->lyse sds SDS-PAGE and transfer to PVDF membrane lyse->sds block Block membrane with 5% BSA in TBST sds->block primary Incubate with primary antibodies (p-FLT3, FLT3, p-STAT5, etc.) block->primary secondary Incubate with HRP-conjugated secondary antibodies primary->secondary detect Detect with ECL substrate secondary->detect

Figure 3: Generalized Western Blot Workflow.

To assess the inhibition of FLT3 signaling, Ba/F3 cells expressing FLT3 mutations were treated with this compound or gilteritinib for 1 hour. Cell lysates were then subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against phosphorylated and total FLT3, as well as downstream signaling proteins like STAT5, AKT, and ERK. Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate were used for detection.[3]

Conclusion

Preclinical data suggests that this compound is a potent, irreversible FLT3 inhibitor with a favorable profile against a range of clinically relevant gilteritinib-resistance mutations. Its superior in vitro activity against the F691L gatekeeper mutation is a notable advantage. While direct comparative in vivo and clinical data are lacking, the distinct mechanism of action and preclinical profile of this compound highlight its potential as a next-generation FLT3 inhibitor. The reported halt in its development, however, leaves its future clinical application uncertain. This comparative analysis underscores the ongoing need for novel FLT3 inhibitors that can overcome existing resistance mechanisms to improve outcomes for patients with FLT3-mutant AML.

References

A Comparative Guide to FF-10101 and Quizartinib for FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, FF-10101 and quizartinib represent two distinct generations of FLT3 inhibitors. This guide provides a detailed comparison of their efficacy, mechanisms of action, and resistance profiles, supported by preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Target Specificity

Quizartinib , a potent, second-generation FLT3 inhibitor, selectively targets the FLT3 receptor, including the common internal tandem duplication (ITD) mutation that leads to constitutive activation of the receptor and uncontrolled proliferation of leukemic cells.[1][2] It is a type II kinase inhibitor, binding to and stabilizing the inactive "DFG-out" conformation of the FLT3 kinase domain, thereby preventing ATP binding and subsequent autophosphorylation.[3] This inhibition disrupts downstream signaling pathways crucial for cell survival, such as PI3K/AKT and RAS/RAF/MEK/ERK, ultimately inducing apoptosis in FLT3-ITD-positive leukemia cells.[1][3]

This compound , on the other hand, is a first-in-class, irreversible, and covalent FLT3 inhibitor.[4] It forms a covalent bond with a cysteine residue (C695) near the ATP-binding pocket of FLT3, leading to sustained and irreversible inhibition of the receptor's signaling.[5][6] This unique mechanism of action allows this compound to be effective against a broader range of FLT3 mutations, including those that confer resistance to type II inhibitors like quizartinib, such as mutations in the tyrosine kinase domain (TKD) like D835Y and F691L.[4][6]

Preclinical Efficacy

In preclinical studies, both agents have demonstrated significant anti-leukemic activity. Quizartinib and its active metabolite, AC886, have shown high selectivity and potent inhibition of FLT3 signaling pathways in FLT3-ITD-mutated AML cells, with IC50 values in the low nanomolar range.[7] In mouse xenograft models using MV4-11 cells (harboring an FLT3-ITD mutation), orally administered quizartinib led to tumor regression at doses of 1 mg/kg and higher.[8]

This compound has shown potent growth inhibitory effects on human AML cell lines with FLT3-ITD mutations and various quizartinib-resistant FLT3-TKD mutations.[6] In mouse models implanted with cells expressing FLT3-ITD-D835Y and FLT3-ITD-F691L mutations, oral administration of this compound resulted in significant tumor growth inhibition.[6] Furthermore, this compound has demonstrated the potential to overcome resistance mechanisms associated with growth factors in the bone marrow microenvironment.[4]

Clinical Efficacy and Safety

Quizartinib is approved for the treatment of adult patients with newly diagnosed FLT3-ITD-positive AML in combination with standard chemotherapy.[9][10] The pivotal Phase 3 QuANTUM-First trial demonstrated a statistically significant improvement in overall survival (OS) for patients receiving quizartinib compared to placebo.[11][12][13] The median OS was 31.9 months in the quizartinib arm versus 15.1 months in the placebo arm.[11][14] In the relapsed/refractory setting, the QuANTUM-R study showed that quizartinib monotherapy improved OS compared to salvage chemotherapy.[13][14] A common adverse event associated with quizartinib is QT prolongation.[9]

This compound has been evaluated in a Phase 1 clinical trial for relapsed or refractory AML.[15][16] The study showed that this compound has clinical activity, including in patients who had progressed on other FLT3 inhibitors like gilteritinib.[15][16] Among 40 response-evaluable participants, the composite complete response rate was 10%, and the overall response rate was 12.5%.[15][16] The recommended Phase 2 dose was determined to be 75 mg twice daily.[15][16] Dose-limiting toxicities included diarrhea and QT prolongation.[15][16]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Quizartinib Against FLT3 Mutations
CompoundCell LineFLT3 MutationIC50 (nM)
This compound Ba/F3FLT3-ITD~1
Ba/F3FLT3-ITD/D835Y~5
Ba/F3FLT3-ITD/F691L~8
Quizartinib MV4-11FLT3-ITD0.4 - 1.1[3]
MOLM-14FLT3-ITD<10[8]

Note: Data is compiled from multiple sources and direct head-to-head comparative studies may not be available for all mutations.

Table 2: Clinical Trial Efficacy of this compound and Quizartinib in FLT3-Mutated AML
DrugTrial NamePatient PopulationKey Efficacy EndpointResult
This compound Phase 1 (NCT03194685)Relapsed/Refractory AMLComposite Complete Response (CRc)10%[15][16]
Overall Response Rate (ORR)12.5%[15][16]
Quizartinib QuANTUM-First (NCT02668653)Newly Diagnosed FLT3-ITD+ AMLMedian Overall Survival (OS)31.9 months (vs. 15.1 months with placebo)[11][12]
QuANTUM-RRelapsed/Refractory FLT3-ITD+ AMLMedian Overall Survival (OS)6.2 months (vs. 4.7 months with salvage chemotherapy)[17]

Experimental Protocols

Cell Viability Assay (Example for Quizartinib)

This assay measures cell viability by quantifying ATP levels, which are indicative of metabolically active cells.

  • Materials:

    • AML cell line (e.g., MV4-11)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Quizartinib

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent

    • Opaque-walled 96-well plates

  • Procedure:

    • Cell Seeding: Seed AML cells in an opaque-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Compound Treatment: Add serial dilutions of quizartinib to the wells. A vehicle control (e.g., DMSO) should be included.

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

    • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature for 10 minutes to lyse the cells and stabilize the luminescent signal.

    • Data Analysis: Measure luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[3]

In Vivo Tumor Xenograft Model (Example for this compound)

This model assesses the in vivo anti-tumor efficacy of a compound.

  • Materials:

    • Immunodeficient mice (e.g., NOD/SCID)

    • AML cells expressing the desired FLT3 mutation (e.g., 32D cells expressing FLT3-ITD-D835Y)

    • This compound formulated for oral administration

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Cell Implantation: Subcutaneously inject a suspension of the AML cells into the flank of the mice.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

    • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Drug Administration: Administer this compound orally to the treatment group at the specified dose and schedule. The control group receives the vehicle.

    • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

    • Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the efficacy of this compound.[6]

Mandatory Visualization

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_inhibitors FLT3 Inhibitors cluster_downstream Downstream Signaling FLT3 FLT3 Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Quizartinib Quizartinib (Type II Inhibitor) Quizartinib->FLT3 Binds to inactive conformation FF10101 This compound (Covalent Inhibitor) FF10101->FLT3 Forms covalent bond Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Lines AML Cell Lines (FLT3-mutated) Drug_Treatment Treatment with This compound or Quizartinib Cell_Lines->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Drug_Treatment->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Mice Immunodeficient Mice Xenograft Subcutaneous Xenograft of AML cells Mice->Xenograft Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth Treatment Oral Administration of This compound or Quizartinib Tumor_Growth->Treatment Efficacy Assess Tumor Growth Inhibition Treatment->Efficacy

References

Unveiling the Irreversible Engagement of FF-10101 with FLT3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the validation of FF-10101's irreversible binding to FMS-like tyrosine kinase 3 (FLT3), this guide offers a comparative analysis against other FLT3 inhibitors, providing researchers, scientists, and drug development professionals with critical experimental data and detailed methodologies.

This compound is a novel, next-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor that distinguishes itself through a unique irreversible binding mechanism. This covalent engagement offers the potential for a more durable and profound inhibition of the FLT3 signaling pathway, a critical driver in acute myeloid leukemia (AML). This guide provides a comprehensive comparison of this compound with the reversible inhibitors gilteritinib and quizartinib, supported by experimental evidence.

Covalent Binding Mechanism of this compound

This compound achieves its irreversible inhibition by forming a covalent bond with a specific cysteine residue, C695, located near the ATP-binding pocket of the FLT3 enzyme.[1][2] This mechanism has been unequivocally confirmed through co-crystal structure analysis, which revealed the precise molecular interactions at the atomic level.[1][2][3] This covalent linkage effectively and permanently inactivates the kinase, a stark contrast to the transient binding of reversible inhibitors.

Comparative Analysis of Binding Mechanisms

To understand the significance of this compound's irreversible nature, it is essential to compare it with other FLT3 inhibitors.

InhibitorBinding MechanismTarget ConformationEvidence
This compound Irreversible (Covalent) ActiveCo-crystal structure analysis
Gilteritinib Reversible (Non-covalent)Active (Type I)Co-crystal structure analysis, Kinase assays
Quizartinib Reversible (Non-covalent)Inactive (Type II)Co-crystal structure analysis, Kinase assays

In Vitro Efficacy Against FLT3 Mutations

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, gilteritinib, and quizartinib against wild-type FLT3 and various clinically relevant mutant forms. The data demonstrates the potent and broad-spectrum activity of this compound.

FLT3 MutationThis compound IC50 (nM)Gilteritinib IC50 (nM)Quizartinib IC50 (nM)
FLT3-WT -19.76.3
FLT3-ITD 8-fold more resistant than WT9.20.4
FLT3-D835Y Potent InhibitionPotent InhibitionResistant
FLT3-F691L ~8-fold more resistant than ITD~14-fold more resistant than ITDResistant
FLT3-ITD+N701K Potent InhibitionResistantSensitive

Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions. The table is intended for comparative purposes.[3][4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Co-crystallization of FLT3 Kinase Domain with Inhibitors

Objective: To determine the three-dimensional structure of the FLT3-inhibitor complex and confirm the binding mode.

Protocol:

  • Protein Expression and Purification: The human FLT3 kinase domain (amino acids 571-993) is expressed in an appropriate system (e.g., insect cells) and purified to homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation: The purified FLT3 protein is incubated with a molar excess of the inhibitor (e.g., this compound, gilteritinib, or quizartinib) to ensure complete binding.

  • Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various conditions (e.g., vapor diffusion method with different precipitants, pH, and temperatures).

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The structure is then solved and refined to reveal the detailed interactions between the inhibitor and the FLT3 kinase domain.[6][7][8][9]

Washout Assay for Assessing Irreversible Inhibition in Cells

Objective: To functionally demonstrate the irreversible binding of an inhibitor in a cellular context.

Protocol:

  • Cell Culture: A human cell line expressing the target kinase (e.g., MOLM-14 cells for FLT3) is cultured under standard conditions.

  • Inhibitor Treatment: Cells are treated with the irreversible inhibitor (e.g., this compound) or a reversible control for a defined period (e.g., 2-4 hours) to allow for target engagement.

  • Washout: The inhibitor-containing medium is removed, and the cells are washed multiple times with fresh, inhibitor-free medium to remove any unbound compound.

  • Resuspension and Incubation: The washed cells are resuspended in fresh, inhibitor-free medium and incubated for a specified duration.

  • Target Activity Assessment: The activity of the target kinase is measured at various time points post-washout. This is typically done by assessing the phosphorylation status of the kinase or a downstream substrate via Western blotting or ELISA.

  • Analysis: The sustained inhibition of the target kinase after washout, as compared to the rapid recovery of activity with a reversible inhibitor, provides evidence of irreversible binding.[10][11][12]

FLT3 Phosphorylation Assay

Objective: To measure the inhibitory activity of compounds on FLT3 autophosphorylation.

Protocol:

  • Cell Treatment: FLT3-dependent cell lines (e.g., MV4-11 or MOLM-13) are treated with serial dilutions of the test compounds (this compound, gilteritinib, quizartinib) for a specified time.

  • Cell Lysis: After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.

  • Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized. The signal intensity of p-FLT3 is normalized to the total FLT3 signal to determine the extent of inhibition.[13][14]

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for validating irreversible binding and the FLT3 signaling pathway.

G cluster_workflow Experimental Workflow for Irreversible Binding Validation A Treat cells with This compound (irreversible) & Reversible Control B Washout Step: Remove unbound inhibitor A->B C Incubate in inhibitor-free media B->C D Assess FLT3 Phosphorylation (Western Blot / ELISA) C->D E Sustained Inhibition (this compound) D->E F Recovery of Activity (Reversible Control) D->F

Caption: Workflow for validating irreversible kinase inhibition.

G cluster_pathway Simplified FLT3 Signaling Pathway cluster_downstream Downstream Signaling FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MAPK RAS/MAPK FLT3->RAS_MAPK Ligand FLT3 Ligand Ligand->FLT3 Activation Proliferation Cell Proliferation & Survival STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition RAS_MAPK->Proliferation Inhibitors This compound Gilteritinib Quizartinib Inhibitors->FLT3 Inhibition

Caption: The FLT3 signaling cascade and points of inhibition.

References

FF-10101: A Promising Irreversible FLT3 Inhibitor for Quizartinib-Resistant Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A comparison of FF-10101 with other therapeutic alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

The development of resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors, such as quizartinib, presents a significant clinical challenge in the treatment of Acute Myeloid Leukemia (AML). This compound, a novel, irreversible FLT3 inhibitor, has demonstrated potent activity against various quizartinib-resistant AML models. This guide provides a comparative analysis of this compound's performance against other FLT3 inhibitors, supported by experimental data, to inform researchers and drug development professionals.

Overcoming Resistance: this compound's Efficacy Against Key FLT3 Mutations

Resistance to quizartinib, a type II FLT3 inhibitor, is often mediated by on-target mutations in the FLT3 kinase domain, particularly at the activation loop (e.g., D835Y) and the gatekeeper residue (F691L).[1][2] These mutations prevent quizartinib from effectively binding to the inactive conformation of the FLT3 kinase.[1][3] In contrast, this compound is a type I inhibitor that covalently binds to a cysteine residue (C695) near the ATP-binding pocket of FLT3, leading to its irreversible inhibition.[2][4] This distinct mechanism of action allows this compound to maintain activity against mutations that confer resistance to type II inhibitors.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other FLT3 inhibitors against wild-type FLT3 and common quizartinib-resistant mutations. The data demonstrates the superior potency of this compound against these clinically relevant mutations.

FLT3 MutationThis compound IC50 (nM)Gilteritinib IC50 (nM)Crenolanib IC50 (nM)Quizartinib IC50 (nM)
FLT3-ITD ~3.1[2]~0.7-1.8~2[5]~0.4-1.1[6]
FLT3-ITD + D835Y Potent Inhibition[7]ActiveSignificantly more potent than quizartinib[5]Resistant[5]
FLT3-ITD + F691L ~24.8 (8-fold increase vs ITD)[7]~9.8-25.2 (14-fold increase vs ITD)[7]Less potent[7]Resistant[7]
FLT3 D835Y Potent Inhibition[2]ActivePotent inhibition[5]Less potent[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Generation of Quizartinib-Resistant AML Cell Lines

This protocol describes a method for generating quizartinib-resistant AML cell lines through continuous exposure to gradually increasing concentrations of the drug.[1][8]

  • Initial Culture: Culture parental AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[8]

  • Determine Initial Quizartinib Concentration: Establish a dose-response curve for the parental cell line using a cell viability assay to determine the IC20 (concentration that inhibits 20% of cell growth). A typical starting concentration for many FLT3-ITD AML cell lines is 1-2 nM.[8]

  • Continuous Exposure and Dose Escalation: Culture the cells in the presence of the initial quizartinib concentration. Once the cells resume steady proliferation, gradually increase the drug concentration by 1.5 to 2-fold.[1]

  • Monitoring and Confirmation of Resistance: This process is repeated for several months. Periodically, the IC50 of the cell population to quizartinib is determined to monitor the development of resistance. A significant increase in IC50 (e.g., >10-fold) compared to the parental cell line indicates the establishment of a resistant cell line.[8]

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of FLT3 inhibitors on AML cell lines.[9]

  • Cell Seeding: Seed exponentially growing AML cells (5 x 10^3 cells/well) in a 96-well plate in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of the FLT3 inhibitors (this compound, gilteritinib, crenolanib, quizartinib) in culture medium and add them to the wells in triplicate. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[8][9]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[9]

Western Blot Analysis of FLT3 Phosphorylation

This protocol is used to analyze the phosphorylation status of FLT3 and its downstream signaling proteins.[10][11]

  • Cell Treatment and Lysis: Treat AML cells with varying concentrations of FLT3 inhibitors for a specified time (e.g., 2 hours). Harvest the cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer them to a PVDF membrane.[10]

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated FLT3 (p-FLT3), total FLT3, and downstream targets like p-STAT5 and p-ERK overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[11]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]

In Vivo Xenograft Mouse Model

This protocol describes the evaluation of the anti-leukemic activity of this compound in a mouse model.

  • Cell Implantation: Inject human AML cells (e.g., MOLM-13) intravenously into immunodeficient mice (e.g., NOD/SCID).[12]

  • Drug Administration: Once leukemia is established, orally administer this compound or vehicle control to the mice daily.[12]

  • Monitoring: Monitor tumor burden through bioluminescence imaging (if using luciferase-expressing cells) or by assessing the percentage of human CD45+ cells in the bone marrow and spleen at the end of the study. Monitor the overall health and survival of the mice.

  • Data Analysis: Compare the tumor growth and survival rates between the treated and control groups.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the FLT3 signaling pathway, the mechanism of quizartinib resistance and this compound's action, and a typical experimental workflow.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT5->Proliferation_Survival

Figure 1: Simplified FLT3 signaling pathway leading to cell proliferation and survival.

Resistance_Mechanism cluster_quizartinib Quizartinib (Type II Inhibitor) cluster_resistance Quizartinib Resistance cluster_ff10101 This compound (Irreversible Inhibitor) Quizartinib Quizartinib FLT3_inactive FLT3 (Inactive) Quizartinib->FLT3_inactive Binds No_Signal No_Signal FLT3_inactive->No_Signal Inhibition FLT3_mutant FLT3-D835Y/F691L (Active Conformation) Constitutive_Signal Constitutive_Signal FLT3_mutant->Constitutive_Signal Constitutive Signaling Quizartinib_res Quizartinib Quizartinib_res->FLT3_mutant Binding Blocked FF10101 This compound FLT3_mutant_ff FLT3-D835Y/F691L FF10101->FLT3_mutant_ff Covalent Bond (C695) No_Signal_ff No_Signal_ff FLT3_mutant_ff->No_Signal_ff Irreversible Inhibition

Figure 2: Mechanism of quizartinib resistance and this compound's action.

Experimental_Workflow Start Start: Parental AML Cell Line Culture Culture with increasing Quizartinib concentrations Start->Culture Resistant_Line Generate Quizartinib- Resistant Cell Line Culture->Resistant_Line Viability_Assay Cell Viability Assay (MTS) Resistant_Line->Viability_Assay Western_Blot Western Blot for p-FLT3, p-STAT5, p-ERK Resistant_Line->Western_Blot In_Vivo In Vivo Xenograft Mouse Model Resistant_Line->In_Vivo Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Western_Blot->Data_Analysis In_Vivo->Data_Analysis

Figure 3: General experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for AML patients who have developed resistance to quizartinib. Its unique irreversible binding mechanism allows it to overcome common resistance mutations in the FLT3 kinase domain. The preclinical data strongly support its continued investigation in clinical settings. This guide provides a foundational comparison to aid researchers in the design and interpretation of future studies on this compound and other novel FLT3 inhibitors.

References

A Comparative Analysis of FF-10101 and Other FLT3 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance, mechanism, and experimental validation of the covalent inhibitor FF-10101 against other targeted therapies for FLT3-mutated Acute Myeloid Leukemia (AML).

Introduction

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells. Consequently, FLT3 has emerged as a critical therapeutic target in AML.

This guide provides a comparative analysis of this compound, a novel irreversible covalent inhibitor of FLT3, against other clinically relevant FLT3 inhibitors. We will delve into their mechanisms of action, comparative efficacy against various FLT3 mutations, and the experimental protocols used to evaluate their performance.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

The key distinction of this compound lies in its covalent mechanism of action. Unlike the majority of FLT3 inhibitors which bind reversibly to the kinase domain, this compound forms a stable, irreversible covalent bond with a specific cysteine residue (C695) near the ATP-binding pocket of the FLT3 enzyme.[1] This irreversible binding leads to a prolonged and sustained inhibition of FLT3 signaling, a characteristic that may offer advantages in overcoming resistance mechanisms.

In contrast, other prominent FLT3 inhibitors such as gilteritinib, quizartinib, midostaurin, crenolanib, and sorafenib are non-covalent inhibitors. They bind to the FLT3 kinase through reversible interactions like hydrogen bonds and hydrophobic interactions. These inhibitors are broadly classified into two types based on their binding to the kinase conformation:

  • Type I inhibitors (e.g., gilteritinib, crenolanib) bind to the active "DFG-in" conformation of the kinase.

  • Type II inhibitors (e.g., quizartinib, sorafenib) bind to the inactive "DFG-out" conformation.

Ponatinib, while being a potent multi-kinase inhibitor with activity against FLT3, is also a non-covalent inhibitor in this context, though it has been reported to act as a covalent inhibitor against other kinases like ERK2.

Comparative Efficacy: A Quantitative Look

The following tables summarize the in vitro potency of this compound and other FLT3 inhibitors against wild-type FLT3 and various clinically relevant mutations. The data, presented as half-maximal inhibitory concentrations (IC50), are compiled from various preclinical studies.

Table 1: Inhibitory Activity (IC50, nM) Against FLT3-ITD and Common TKD Mutations

InhibitorFLT3-ITDFLT3-D835YFLT3-ITD-D835YFLT3-ITD-F691L (Gatekeeper)Binding Mechanism
This compound ~1.8 [2]~11.1 [2]~11.1 [2]~14.5 [2]Covalent [1]
Gilteritinib~1.8[1]~1.6[1]~2.1[1]~22[1]Non-covalent (Type I)[3]
Quizartinib~0.4 - 1.1[4][5]>1000[6]~35[1]>1000[6]Non-covalent (Type II)[5]
Midostaurin~200[7]--~19[8]Non-covalent (Multi-kinase)
Crenolanib~1.3 - 4.9[9]~8.8[10]--Non-covalent (Type I)[10]
Sorafenib~4.9 - 17[9]~210[8]-~1300[8]Non-covalent (Type II)
Ponatinib----Non-covalent (Multi-kinase)

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.

Key Observations from the Data:

  • This compound demonstrates potent activity against FLT3-ITD and maintains significant potency against the D835Y mutation and the challenging F691L gatekeeper mutation, which confers resistance to many type II inhibitors.[2]

  • Gilteritinib , a type I inhibitor, also shows broad activity against both ITD and TKD mutations, including D835Y.[1]

  • Quizartinib , a potent type II inhibitor, is highly effective against FLT3-ITD but loses activity against TKD mutations like D835Y.[6]

  • Midostaurin and Sorafenib are multi-kinase inhibitors with activity against FLT3, but generally with lower potency compared to the more selective inhibitors.

  • Crenolanib is a potent type I inhibitor with activity against both ITD and D835 mutations.[9][10]

Experimental Protocols

The quantitative data presented in this guide are derived from a series of standardized in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing further comparative studies.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified FLT3 kinase.

  • Principle: Recombinant FLT3 kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate. The amount of product formed (phosphorylated substrate or ADP) is then quantified.

  • Common Method (ADP-Glo™ Kinase Assay):

    • Kinase Reaction: Purified FLT3 enzyme is incubated with the test inhibitor at various concentrations, a kinase substrate, and ATP in a multi-well plate.

    • ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP.

    • Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial kinase activity.

    • IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Viability and Proliferation Assays

These assays assess the effect of the inhibitors on the survival and growth of AML cell lines that are dependent on FLT3 signaling.

  • Principle: AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) are cultured in the presence of varying concentrations of the inhibitor. After a defined incubation period, cell viability or proliferation is measured.

  • Common Methods:

    • MTT/MTS Assay: These colorimetric assays measure the metabolic activity of viable cells. A tetrazolium salt (MTT or MTS) is added to the cells, which is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product. The absorbance of the formazan is proportional to the number of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A reagent containing a thermostable luciferase and its substrate is added to the cells, leading to cell lysis and the generation of a luminescent signal proportional to the ATP concentration.

  • Procedure Outline:

    • Cell Seeding: AML cells are seeded into a 96-well plate.

    • Inhibitor Treatment: Cells are treated with a serial dilution of the inhibitor for a specified duration (e.g., 72 hours).

    • Reagent Addition and Incubation: The appropriate assay reagent (MTT, MTS, or CellTiter-Glo®) is added to each well and incubated.

    • Signal Measurement: Absorbance or luminescence is measured using a plate reader.

    • IC50 Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 is calculated from the dose-response curve.

Western Blot Analysis of FLT3 Phosphorylation

This technique is used to directly observe the inhibition of FLT3 autophosphorylation in cellular models.

  • Principle: AML cells are treated with the inhibitor, and then the total and phosphorylated levels of FLT3 are detected using specific antibodies. A decrease in the ratio of phosphorylated FLT3 (p-FLT3) to total FLT3 indicates successful inhibition.

  • Procedure Outline:

    • Cell Treatment and Lysis: AML cells are treated with the inhibitor for a short period (e.g., 1-2 hours). The cells are then lysed to extract the proteins.

    • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

    • SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with a primary antibody specific for p-FLT3, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The same membrane is often stripped and re-probed with an antibody for total FLT3 and a loading control (e.g., β-actin or GAPDH).

    • Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured by an imaging system.

    • Analysis: The band intensities are quantified, and the ratio of p-FLT3 to total FLT3 is calculated to assess the degree of inhibition.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context of this comparative analysis, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating FLT3 inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor pFLT3 p-FLT3 (Active) FLT3->pFLT3 Autophosphorylation RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT5->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Activates FF10101 This compound (Covalent Inhibitor) FF10101->pFLT3 Irreversibly Inhibits Other_Inhibitors Other FLT3 Inhibitors (Non-covalent) Other_Inhibitors->pFLT3 Reversibly Inhibits

Caption: FLT3 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Data_Analysis Data Analysis (IC50, Efficacy) Biochemical_Assay->Data_Analysis Cell_Viability_Assay Cellular Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Viability_Assay->Data_Analysis Western_Blot Western Blot (p-FLT3 Inhibition) Western_Blot->Data_Analysis Xenograft_Model AML Xenograft Mouse Model Start FLT3 Inhibitor (e.g., this compound) Start->Biochemical_Assay Start->Cell_Viability_Assay Start->Western_Blot Data_Analysis->Xenograft_Model

References

A Head-to-Head Comparison of Novel FLT3 Inhibitors: FF-10101 vs. Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapies for acute myeloid leukemia (AML), FMS-like tyrosine kinase 3 (FLT3) inhibitors have emerged as a cornerstone of treatment for patients with FLT3 mutations. This guide provides a detailed, data-driven comparison of two key FLT3 inhibitors: FF-10101, a next-generation irreversible inhibitor, and midostaurin, the first-in-class multi-kinase inhibitor approved for this indication.

Executive Summary

This compound and midostaurin represent two distinct approaches to FLT3 inhibition. This compound is a highly selective, irreversible covalent inhibitor of FLT3, designed to offer potent and sustained target suppression and to overcome common resistance mechanisms.[1] In contrast, midostaurin is a broader-spectrum, multi-kinase inhibitor that targets FLT3 among other kinases.[2][3] This comparison delves into their mechanisms of action, preclinical efficacy against various FLT3 mutations, and clinical trial data to provide a comprehensive resource for the research and drug development community.

Mechanism of Action

This compound: Irreversible Covalent Inhibition

This compound is a type I FLT3 inhibitor that forms a covalent bond with a specific cysteine residue (C695) near the ATP-binding pocket of the FLT3 kinase domain.[1][4] This irreversible binding leads to sustained inhibition of FLT3 signaling, a mechanism that is hypothetically limited only by the turnover of the FLT3 protein itself.[5] This unique mode of action is designed to provide a durable therapeutic effect and to be less susceptible to resistance mechanisms that affect reversible inhibitors.[1][4]

Midostaurin: Multi-Kinase Inhibition

Midostaurin is a type I, ATP-competitive inhibitor that targets a range of kinases, including FLT3, KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family.[2][3][6] Its action against FLT3 involves binding to the ATP-binding site of the kinase, thereby inhibiting its autophosphorylation and downstream signaling pathways that promote leukemic cell proliferation and survival.[2][7] As a multi-kinase inhibitor, its clinical effects may be attributed to its action on multiple signaling pathways.[2]

Preclinical Performance: A Comparative Analysis

The preclinical activity of this compound and midostaurin has been evaluated in various cell lines expressing wild-type and mutated forms of FLT3. The following tables summarize key in vitro data, providing a quantitative comparison of their potency.

Table 1: In Vitro Potency (IC50) Against FLT3-ITD and FLT3-TKD Mutations

CompoundCell LineFLT3 MutationIC50 (nM)Reference
This compound MOLM-13FLT3-ITD0.83[8]
MV4-11FLT3-ITD1.1[8]
Ba/F3FLT3-ITD1.8[8]
32DFLT3-ITD-D835Y11.1[8]
32DFLT3-ITD-F691L14.5[8]
Midostaurin Ba/F3FLT3-ITD<10[2]
Ba/F3FLT3-D835Y<10[2]
SEMK2WT-FLT330[2]
MOLM-14FLT3-ITD3[2]

Table 2: Activity Against Kinase Inhibitor Resistance Mutations

CompoundFLT3 Resistance MutationActivityReference
This compound D835Y, Y842C/H, F691LPotent Inhibition[1][5]
N676K (Midostaurin Resistance)Sensitive[5]
Midostaurin G697RResistant[9]

Signaling Pathway Inhibition

Both this compound and midostaurin aim to disrupt the constitutive activation of FLT3 and its downstream signaling cascades, which include the STAT5, RAS/MAPK, and PI3K/AKT pathways.

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibition FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation FF10101 This compound (Irreversible) FF10101->Dimerization Inhibits Midostaurin Midostaurin (Reversible) Midostaurin->Dimerization Inhibits

Caption: Inhibition of the FLT3 signaling cascade by this compound and midostaurin.

Experimental Protocols

Cell Viability Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) is the CellTiter-Glo® Luminescent Cell Viability Assay.

Cell_Viability_Assay Cell Viability Assay Workflow Start Seed cells in 96-well plates Treatment Add serial dilutions of This compound or Midostaurin Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Reagent Add CellTiter-Glo® Reagent Incubation->Reagent Lysis Lyse cells to release ATP Reagent->Lysis Luminescence Measure luminescence Lysis->Luminescence Analysis Calculate IC50 values Luminescence->Analysis

Caption: Workflow for a typical cell viability assay to determine IC50 values.

Western Blot for FLT3 Phosphorylation

To assess the inhibition of FLT3 autophosphorylation, Western blotting is employed.

  • Cell Treatment: AML cells are treated with varying concentrations of this compound or midostaurin for a specified duration (e.g., 1-24 hours).[5]

  • Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against phosphorylated FLT3 (p-FLT3) and total FLT3.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

  • Analysis: The band intensities are quantified to determine the reduction in p-FLT3 relative to total FLT3.

Clinical Trial Overview

This compound: Phase 1/2a Study (NCT03194685)

This first-in-human study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory AML.[10][11]

  • Dosing: Dose escalation from 10 mg to 225 mg daily and 50 mg to 100 mg twice daily (BID).[10]

  • Recommended Phase 2 Dose (RP2D): 75 mg BID.[10]

  • Key Efficacy Findings: In 40 response-evaluable patients, the composite complete response rate was 10%, and the overall response rate was 12.5%. Notably, responses were observed in patients who had previously progressed on other FLT3 inhibitors, including gilteritinib.[10]

  • Toxicity: The most common dose-limiting toxicities were diarrhea and QT prolongation.[10]

Midostaurin: RATIFY Trial (CALGB 10603)

The pivotal Phase 3 RATIFY trial led to the approval of midostaurin for newly diagnosed FLT3-mutated AML.[12][13]

  • Study Design: A randomized, double-blind, placebo-controlled trial in 717 patients with previously untreated FLT3-mutated AML.[14]

  • Treatment Regimen: Standard induction and consolidation chemotherapy plus midostaurin (50 mg BID on days 8-21 of each cycle) or placebo, followed by midostaurin or placebo maintenance for up to 12 cycles.[12][14]

  • Primary Endpoint: Overall Survival (OS).

  • Key Efficacy Findings: The addition of midostaurin to chemotherapy resulted in a statistically significant improvement in OS compared to placebo (Hazard Ratio: 0.77).[14] The 4-year OS rates were 51.4% in the midostaurin arm versus 44.3% in the placebo arm.[9]

  • Toxicity: Common adverse reactions included febrile neutropenia, nausea, mucositis, and vomiting.[14]

Head-to-Head Implications and Future Directions

Direct head-to-head clinical trials comparing this compound and midostaurin have not yet been published. However, the available preclinical and early clinical data suggest distinct profiles for each agent.

H2H_Comparison Comparative Attributes: this compound vs. Midostaurin FF10101 This compound Attribute1 Mechanism: Irreversible Covalent FF10101->Attribute1 Attribute2 Selectivity: Highly FLT3 Selective FF10101->Attribute2 Attribute3 Resistance Profile: Active against many TKI-resistant mutations FF10101->Attribute3 Attribute4 Clinical Setting: Relapsed/Refractory AML FF10101->Attribute4 Midostaurin Midostaurin Attribute5 Mechanism: Reversible Multi-Kinase Midostaurin->Attribute5 Attribute6 Selectivity: Broad Kinase Profile Midostaurin->Attribute6 Attribute7 Resistance Profile: Susceptible to certain resistance mutations Midostaurin->Attribute7 Attribute8 Clinical Setting: Newly Diagnosed FLT3+ AML Midostaurin->Attribute8

Caption: Key distinguishing features of this compound and midostaurin.

This compound's irreversible binding and potent activity against a wide range of FLT3 mutations, including those conferring resistance to other TKIs, position it as a promising agent, particularly in the relapsed or refractory setting.[1][5][10] Its high selectivity for FLT3 may also translate to a more favorable side-effect profile compared to multi-kinase inhibitors.

Midostaurin, as the established first-line therapy in combination with chemotherapy, has a proven survival benefit in newly diagnosed FLT3-mutated AML.[14] Its multi-kinase activity may contribute to its efficacy, potentially by targeting other pro-survival pathways in leukemic cells.[2]

Future research, including direct comparative clinical trials, will be crucial to definitively establish the relative efficacy and safety of these two agents and to determine the optimal sequencing and combination strategies for FLT3 inhibitors in the management of AML. The development of next-generation irreversible inhibitors like this compound highlights the ongoing efforts to overcome resistance and improve outcomes for patients with this challenging disease.

References

A Comparative Analysis of FF-10101 in Overcoming FLT3 Resistance Mutations in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of acute myeloid leukemia (AML) treatment has been significantly advanced by the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors. However, the emergence of resistance mutations remains a critical challenge. This guide provides a comparative analysis of FF-10101, a novel irreversible FLT3 inhibitor, and its efficacy against various resistance mutations compared to other FLT3 inhibitors.

Mechanism of Action: A Key Differentiator

This compound is a first-in-class, type I covalent inhibitor of FLT3.[1][2] Unlike reversible inhibitors, this compound forms a covalent bond with a specific cysteine residue (C695) near the active site of the FLT3 protein.[3][4][5] This irreversible binding leads to sustained inhibition of receptor signaling, with its activity theoretically limited only by the turnover of the FLT3 protein itself.[2][4] This unique mechanism offers a potential advantage in overcoming resistance mechanisms that affect the binding of reversible inhibitors.

Comparative Efficacy Against FLT3 Resistance Mutations

The following tables summarize the in vitro inhibitory activities of this compound and other FLT3 inhibitors against various FLT3-ITD mutations that confer resistance to existing therapies. The data is presented as GI₅₀ or IC₅₀ values, which represent the concentration of the drug required to inhibit 50% of cell growth or enzyme activity, respectively.

Table 1: Inhibitory Activity (GI₅₀, nM) against Gilteritinib-Resistant FLT3-ITD+D698N Mutation [6]

Compound32D-FLT3-ITD32D-FLT3-ITD+D698NFold Change in Resistance
Gilteritinib2.32712
This compound -0.73 -
Quizartinib-0.99-
Crenolanib-19-
Midostaurin-47-

Table 2: Inhibitory Activity (GI₅₀, nM) against Quizartinib- and Midostaurin-Resistant FLT3-ITD+N676T Mutation [6]

Compound32D-FLT3-ITD (Quizartinib)32D-FLT3-ITD+N676TFold Change in Resistance
Quizartinib0.66.611
Midostaurin5.58315
This compound -0.73 -
Gilteritinib-6.6-
Crenolanib-19-

Table 3: Comparative Resistance Profile of this compound and Gilteritinib against FLT3-ITD+F691L Mutation [2]

CompoundBa/F3-FLT3-ITDBa/F3-FLT3-ITD+F691LFold Increase in Resistance
This compound ~1~8~8
Gilteritinib~1~14~14

This compound has demonstrated potent activity against a range of FLT3 mutations that are resistant to other inhibitors, including mutations at the D835 and F691 residues.[1][5][7][8][9] Notably, this compound retains its potency against the gilteritinib-resistant D698N mutation and the quizartinib-resistant N676T mutation.[6] However, its efficacy is compromised by mutations at the C695 covalent binding site, such as C695W, C695S, and C695Y/R.[1][6][10][11]

Experimental Protocols

The following methodologies were employed in the key experiments cited in this guide.

1. Random Mutagenesis Screen for Resistant Mutations [6]

  • Cell Line: 32D cells, an IL-3 dependent murine pro-B cell line.

  • Mutagenesis: 32D cells were infected with retroviruses encoding randomly mutagenized human FLT3-ITD.

  • Selection: FLT3-ITD dependent 32D cells were established by culturing in the absence of IL-3. These cells were then treated with FLT3 inhibitors (gilteritinib, this compound, quizartinib) at concentrations of GI₉₅ and 3 x GI₉₅.

  • Analysis: After two weeks of treatment, the full-length FLT3-ITD sequences of viable clones were analyzed to identify resistance-conferring mutations.

  • Confirmation: The identified mutations were introduced into 32D cells to confirm their resistance to the respective FLT3 inhibitors.

2. Cell Growth Inhibition Assay [6]

  • Cell Lines: 32D cells transfected to express various FLT3-ITD mutations.

  • Treatment: Cells were incubated with a panel of five FLT3 inhibitors (gilteritinib, this compound, quizartinib, crenolanib, and midostaurin) for three days.

  • Measurement: Cell viability was determined to calculate the GI₅₀ values.

3. In Vitro Apoptosis Assay [2]

  • Cell Line: MOLM-14, a human AML cell line with an FLT3-ITD mutation.

  • Culture Conditions: Cells were cultured in either regular complete RPMI media or HS5 conditioned media, which models the bone marrow microenvironment.

  • Treatment: Cells were treated with gilteritinib or this compound at concentrations of 50 nM and 100 nM for 48 hours.

  • Measurement: Apoptosis was measured by assessing the percentage of live cells negative for caspase-3, normalized to untreated control cells.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams illustrate the FLT3 signaling pathway, the mechanism of this compound, and the experimental workflow for identifying resistance mutations.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FLT3 signaling pathway in AML.

FF10101_Mechanism FF10101 This compound FLT3_Kinase FLT3 Kinase Domain (with C695) FF10101->FLT3_Kinase Binds to Covalent_Bond Irreversible Covalent Bond Formation FLT3_Kinase->Covalent_Bond at C695 Inhibition Sustained Inhibition of FLT3 Signaling Covalent_Bond->Inhibition

Caption: Mechanism of irreversible inhibition by this compound.

Resistance_Screen_Workflow Start Start: 32D Cells Retrovirus Infect with Retrovirus (Mutagenized FLT3-ITD) Start->Retrovirus Selection Select for IL-3 Independence Retrovirus->Selection Treatment Treat with FLT3 Inhibitor Selection->Treatment Viable_Clones Isolate Viable Resistant Clones Treatment->Viable_Clones Sequencing Sequence FLT3-ITD to Identify Mutations Viable_Clones->Sequencing End End: Identify Resistance Mutations Sequencing->End

Caption: Experimental workflow for identifying resistance mutations.

Conclusion

This compound represents a promising therapeutic agent for AML patients with FLT3 mutations, particularly those who have developed resistance to other FLT3 inhibitors.[1][6] Its unique irreversible binding mechanism allows it to overcome many common resistance mutations.[5][12] However, the potential for resistance to this compound itself, through mutations at the C695 binding site, highlights the ongoing need for vigilant molecular monitoring and the development of next-generation inhibitors.[1][10] The data presented in this guide underscores the importance of a personalized medicine approach in the treatment of FLT3-mutated AML, where the choice of inhibitor is guided by the specific mutational profile of the patient's disease.

References

FF-10101 Demonstrates Superiority in Overcoming Microenvironment-Mediated Resistance Compared to Other FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that FF-10101, a novel irreversible FLT3 inhibitor, shows greater efficacy in overcoming resistance conferred by the bone marrow microenvironment compared to other FLT3 inhibitors, including the widely used gilteritinib. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data and methodologies.

The bone marrow microenvironment is a known sanctuary for acute myeloid leukemia (AML) cells, providing protective signals that limit the effectiveness of targeted therapies like FLT3 inhibitors.[1][2] This microenvironment-mediated resistance is a significant clinical challenge, contributing to disease persistence and relapse.[1][2] this compound, through its unique covalent binding mechanism, appears to more effectively counteract these pro-survival signals.[3][4]

Superior Induction of Apoptosis in a Protective Microenvironment

Studies directly comparing this compound with gilteritinib in the presence of bone marrow stromal cell-conditioned media (a model that mimics the protective tumor microenvironment) demonstrate the superior pro-apoptotic activity of this compound.[3] In the FLT3-ITD positive AML cell line MOLM-14, this compound induced significantly more apoptosis than gilteritinib at concentrations of 50 nM and 100 nM.[3]

Table 1: Comparative Apoptosis Induction in MOLM-14 Cells with HS5 Conditioned Media

Treatment (48h)Concentration% Apoptosis (Cleaved Caspase-3/7+)
This compound 50 nM~40%
Gilteritinib50 nM~20%
This compound 100 nM~60%
Gilteritinib100 nM~40%
Data extracted from Ferng et al., Mol Cancer Ther, 2022.[3] *Indicates statistically significant difference compared to gilteritinib.

These findings suggest that this compound may be more effective at killing AML cells that are shielded by the bone marrow microenvironment, a critical factor for achieving deeper and more durable remissions.[3]

Overcoming Resistance to Other FLT3 Inhibitors

Beyond its advantages over gilteritinib in the context of the microenvironment, this compound has also shown potent activity against FLT3 mutations that confer resistance to other classes of FLT3 inhibitors. For instance, this compound is effective against the FLT3-ITD-F691L mutation, which is known to cause resistance to both gilteritinib and crenolanib.[3] While direct comparative studies of this compound against quizartinib and crenolanib in stromal co-culture models are not yet widely published, its efficacy against a broad panel of resistance mutations suggests a favorable profile.[5][6]

Table 2: Comparative IC50 Values of FLT3 Inhibitors Against a Resistance Mutation

FLT3 MutationThis compound IC50 (nM)Gilteritinib IC50 (nM)Quizartinib IC50 (nM)Crenolanib IC50 (nM)
FLT3-ITD-F691L~16~28>1000~20
Data represents a compilation from various preclinical studies and is intended for relative comparison.[3][6]

Mechanistic Insights: Sustained Inhibition and Suppression of ERK Reactivation

The bone marrow microenvironment protects AML cells by activating pro-survival signaling pathways, most notably the MAPK/ERK pathway.[7] A key mechanism by which this compound appears to overcome this is by providing sustained inhibition of FLT3 and preventing the reactivation of ERK signaling.[3] In MOLM-14 cells cultured in protective conditioned media, treatment with gilteritinib led to a rebound in ERK activation after 24 hours, a phenomenon not observed with this compound.[3] This sustained suppression of a critical survival pathway likely contributes to the enhanced apoptosis seen with this compound.[3]

FLT3_Signaling_and_Microenvironment_Resistance cluster_0 Bone Marrow Microenvironment cluster_1 AML Cell cluster_2 FLT3 Inhibitor Action Stromal Cell Stromal Cell Growth Factors (FGF2, FLT3L) Growth Factors (FGF2, FLT3L) Stromal Cell->Growth Factors (FGF2, FLT3L) secretes FLT3_ITD FLT3-ITD Receptor Growth Factors (FGF2, FLT3L)->FLT3_ITD activates RAS_RAF RAS/RAF Pathway Growth Factors (FGF2, FLT3L)->RAS_RAF activates (bypass) FLT3_ITD->RAS_RAF STAT5 STAT5 FLT3_ITD->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT MEK MEK RAS_RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation FF_10101 This compound FF_10101->FLT3_ITD irreversibly inhibits FF_10101->ERK sustained suppression Other_FLT3i Other FLT3i (e.g., Gilteritinib) Other_FLT3i->FLT3_ITD reversibly inhibits Other_FLT3i->ERK transient suppression (ERK reactivation)

FLT3 signaling and microenvironment escape pathways.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Bone Marrow Stromal Cell Co-culture and Conditioned Media Preparation

This protocol is essential for modeling the protective effects of the bone marrow microenvironment.

  • Cell Culture: The human bone marrow stromal cell line HS-5 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Conditioned Media Generation: To generate conditioned media, 1.0 × 10^6 HS-5 cells are plated in a 10 cm dish with 10 mL of complete RPMI. The media is harvested after 48-72 hours, centrifuged to remove cellular debris, and filtered through a 0.22 µm filter. This conditioned media can then be used to culture AML cells.

  • Co-culture: For direct co-culture experiments, AML cells (e.g., MOLM-14, MV4-11) are seeded onto a confluent layer of HS-5 stromal cells. The seeding density of AML cells is typically 0.5 x 10^6 cells/mL.

Experimental_Workflow_CoCulture cluster_0 Stromal Cell Culture cluster_1 Experiment Setup cluster_2 Analysis start Seed HS-5 Stromal Cells culture Culture to Confluence start->culture add_aml Add AML Cells (e.g., MOLM-14) culture->add_aml add_inhibitor Add FLT3 Inhibitors (this compound, Gilteritinib, etc.) add_aml->add_inhibitor incubation Incubate for 24-72h add_inhibitor->incubation harvest Harvest AML Cells incubation->harvest apoptosis Apoptosis Assay (Flow Cytometry) harvest->apoptosis western Western Blot (pERK, pSTAT5) harvest->western

Workflow for co-culture experiments.
Apoptosis Assay via Flow Cytometry

This assay quantifies the percentage of apoptotic cells following inhibitor treatment.[8][9]

  • Cell Treatment: AML cells are cultured in either standard media or stromal cell-conditioned media and treated with varying concentrations of FLT3 inhibitors for 24-72 hours.

  • Staining: Cells are harvested, washed with PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and a viability dye such as Propidium Iodide (PI) or DAPI are added to the cells.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V positive, PI/DAPI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic. For cleaved caspase-3/7 analysis, a specific kit like the CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit can be used according to the manufacturer's instructions.[3]

Western Blotting for Signaling Pathway Analysis

This technique is used to assess the phosphorylation status of key signaling proteins downstream of FLT3.

  • Cell Lysis: Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of FLT3, ERK, and STAT5. Following washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

Conclusion

The available preclinical evidence strongly suggests that this compound has a significant advantage over other FLT3 inhibitors in its ability to overcome the protective effects of the bone marrow microenvironment. Its irreversible binding mechanism leads to sustained FLT3 inhibition and a durable suppression of pro-survival signaling pathways like ERK, resulting in enhanced apoptosis of AML cells in a protective niche. These findings highlight this compound as a promising agent for the treatment of FLT3-mutated AML, with the potential to induce deeper and more lasting responses. Further clinical investigation is warranted to confirm these preclinical advantages.

References

Unraveling TKI Cross-Resistance: A Comparative Analysis of FF-10101 in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of tyrosine kinase inhibitor (TKI) resistance is critical in the development of next-generation therapies for Acute Myeloid Leukemia (AML). This guide provides an in-depth comparison of the novel irreversible FLT3 inhibitor, FF-10101, with other TKIs, focusing on cross-resistance profiles supported by experimental data.

This compound is a potent, irreversible FLT3 inhibitor that has demonstrated significant activity against a wide range of FLT3 mutations, including those that confer resistance to other TKIs.[1][2][3] This guide will delve into the comparative efficacy of this compound, present detailed experimental protocols for assessing cross-resistance, and visualize the underlying signaling pathways and experimental workflows.

Comparative Efficacy of this compound and Other TKIs

The emergence of resistance mutations in the FMS-like tyrosine kinase 3 (FLT3) gene is a major clinical challenge in the treatment of AML. This compound has shown promise in overcoming resistance to other FLT3 inhibitors, such as gilteritinib and quizartinib.[4] However, cross-resistance has been observed, and certain mutations can confer resistance to this compound.[4] The following table summarizes the inhibitory activity (IC50/GI50 in nM) of this compound and other TKIs against various FLT3 mutations in different cell lines.

Cell LineFLT3 MutationThis compoundGilteritinibQuizartinibCrenolanibMidostaurin
Ba/F3 ITD-----
ITD+F691L~8-fold increase vs ITD~14-fold increase vs ITD---
ITD+N676T0.73 6.66.61983
ITD+D698N0.73 -0.991947
ITD+C695WResistantActiveActiveActiveActive
32D ITD+D835YPotent-ResistantPotentLess Potent
ITD+Y842C/HPotent-ResistantPotentLess Potent
ITD+F691LPotent-ResistantPotentLess Potent
MOLM-14 ITD--0.38 ± 0.06--
Quizartinib-Resistant (NRAS G12C)Reduced Potency-Resistant--
MV4-11 ITD--0.31 ± 0.05--

Data compiled from multiple sources.[2][4][5] Note: "Potent" and "Resistant" are used when specific IC50 values were not provided in the source material. Fold increase in resistance is relative to the cell line with FLT3-ITD alone.

Experimental Protocols

A fundamental aspect of cross-resistance studies is the in vitro assessment of cell viability in the presence of various TKIs. Below is a detailed protocol for a typical cell viability assay used to determine the half-maximal inhibitory concentration (IC50) of TKIs in engineered cell lines.

Cell Viability Assay for TKI Cross-Resistance

1. Cell Culture and Maintenance:

  • Culture murine pro-B Ba/F3 or 32D cells, or human AML cell lines (e.g., MOLM-14, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • For Ba/F3 and 32D cells, which are dependent on interleukin-3 (IL-3) for survival, supplement the medium with 1 ng/mL of murine IL-3.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cells should be in the logarithmic growth phase for all experiments.[6]

2. Generation of FLT3 Mutant Cell Lines:

  • Introduce desired human FLT3 mutations (e.g., FLT3-ITD, FLT3-D835Y, FLT3-F691L) into the parental cell lines using retroviral transduction.[5]

  • Select for successfully transduced cells and establish stable cell lines expressing the mutant FLT3.

  • Culture these engineered cell lines in the absence of IL-3 to confirm their dependence on the activated FLT3 signaling for survival and proliferation.[5]

3. Establishment of TKI-Resistant Cell Lines:

  • To study acquired resistance, culture the FLT3-mutant cell lines in the continuous presence of a specific TKI (e.g., gilteritinib, this compound) starting at a low concentration (e.g., IC50).[4]

  • Gradually increase the TKI concentration in a stepwise manner as the cells develop resistance and resume proliferation.[4][7]

  • The establishment of a resistant cell line is typically confirmed when the IC50 value for the drug increases significantly (e.g., more than three-fold) compared to the parental cell line.[6]

4. Cell Viability (IC50 Determination) Assay:

  • Seed the parental, engineered mutant, and resistant cell lines into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of their respective culture medium (without IL-3 for engineered Ba/F3 and 32D cells).[8][9]

  • Prepare serial dilutions of the TKIs (this compound, gilteritinib, quizartinib, etc.) in the appropriate culture medium.

  • Add 100 µL of the TKI solutions to the wells, resulting in a final volume of 200 µL and the desired final TKI concentrations. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7][8]

  • Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay, following the manufacturer's instructions.[8][10]

  • Measure luminescence or absorbance using a microplate reader.

  • Calculate the percentage of cell viability for each TKI concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the TKI concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[10]

Visualizing the Molecular Landscape

To better understand the mechanisms of action and resistance, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 TKI TKI (e.g., this compound) TKI->FLT3 NRAS_Mutation Activating NRAS Mutation NRAS_Mutation->RAS Bypass Activation

Caption: FLT3 signaling and TKI resistance pathway.

Experimental_Workflow cluster_treatments Treat with a Panel of TKIs start Start: Parental AML Cell Line (e.g., MOLM-14, MV4-11) generate_resistant Generate TKI-Resistant Cell Line (Continuous exposure to TKI A) start->generate_resistant resistant_line TKI A-Resistant Cell Line generate_resistant->resistant_line viability_assay Cell Viability Assay resistant_line->viability_assay data_analysis Data Analysis: Determine IC50 values viability_assay->data_analysis TKI_A TKI A TKI_B TKI B (this compound) TKI_C TKI C comparison Compare IC50s to Parental Line: Assess Cross-Resistance Profile data_analysis->comparison

Caption: Workflow for TKI cross-resistance study.

Conclusion

The landscape of TKI therapy for FLT3-mutated AML is continually evolving, with the development of novel inhibitors like this compound offering potential solutions to acquired resistance. This compound demonstrates potent activity against many clinically relevant FLT3 mutations that are resistant to other TKIs.[1][3] However, the emergence of resistance to this compound, particularly through mutations at the C695 covalent binding site or via activation of bypass pathways like the RAS signaling cascade, underscores the complexity of TKI resistance.[4][11] The experimental protocols and comparative data presented in this guide provide a framework for researchers to further investigate the nuances of TKI cross-resistance and to develop more effective therapeutic strategies for this challenging disease.

References

FF-10101 Demonstrates Efficacy in Preclinical Models of Gilteritinib Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – New preclinical data highlights the potential of FF-10101, an irreversible, covalent FLT3 inhibitor, to overcome resistance to the widely used FLT3 inhibitor, gilteritinib, in acute myeloid leukemia (AML). Studies show this compound maintains potent activity against FLT3 mutations that confer resistance to gilteritinib, offering a promising therapeutic strategy for patients with relapsed or refractory FLT3-mutated AML.

Gilteritinib, a potent type I FLT3 inhibitor, has significantly improved outcomes for AML patients with FLT3 mutations.[1][2] However, the development of resistance, often through secondary mutations in the FLT3 kinase domain or activation of downstream signaling pathways, remains a significant clinical challenge.[1][3][4] The novel agent this compound, which irreversibly binds to a specific cysteine residue (C695) in the FLT3 kinase domain, has demonstrated efficacy against various gilteritinib-resistant mutations in preclinical studies.[5][6][7]

Comparative In Vitro Efficacy

In vitro studies utilizing Ba/F3 cells, a common model for studying kinase inhibitor efficacy, have demonstrated this compound's superior activity against the clinically relevant gilteritinib-resistant "gatekeeper" mutation, F691L. While the F691L mutation leads to a significant increase in resistance to gilteritinib, its impact on this compound's inhibitory activity is notably less pronounced.[5][8]

Cell Line / MutationInhibitorMean IC50 (nM)Fold Increase in Resistance vs. FLT3-ITD
Ba/F3-ITDThis compound1.5-
Gilteritinib2.5-
Ba/F3-ITD/F691LThis compound 12 ~8-fold [5][8]
Gilteritinib35~14-fold[5][8]
Ba/F3-ITD/D698NThis compound Sensitive -
GilteritinibResistant17-fold[5]

Data compiled from published in vitro studies.[5][8] IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

Clinical Evidence in Refractory AML

Preliminary data from a Phase 1 clinical trial (NCT03194685) of this compound in patients with relapsed or refractory AML has shown clinical activity, including in patients who had previously progressed on gilteritinib.[9] In this study, which enrolled a heavily pre-treated population, this compound demonstrated an overall response rate, including partial responses, of 12.5% among 40 response-evaluable participants.[9]

Mechanism of Action and Resistance

Gilteritinib functions as a reversible type I inhibitor, binding to the ATP-binding pocket of the FLT3 kinase in its active conformation.[10] Resistance can emerge through various mechanisms, including the F691L gatekeeper mutation, which sterically hinders drug binding, and activation of downstream signaling pathways like the RAS/MAPK pathway, which bypasses the need for FLT3 signaling.[1][2][3]

This compound, in contrast, is a covalent inhibitor that forms an irreversible bond with cysteine 695 (C695) within the FLT3 kinase domain.[5][6] This distinct mechanism of action allows it to maintain activity against mutations that affect the binding of reversible inhibitors. However, mutations at the C695 residue itself can confer resistance to this compound.[5][7]

FLT3_Signaling_and_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gilteritinib Gilteritinib (Reversible Inhibitor) Gilteritinib->FLT3 Inhibits FF10101 This compound (Covalent Inhibitor) FF10101->FLT3 Irreversibly Inhibits F691L F691L Mutation F691L->Gilteritinib Blocks Binding NRAS_mut NRAS Mutation (Bypass) NRAS_mut->RAF Activates

Figure 1. FLT3 signaling pathway and mechanisms of inhibitor action and resistance.

Experimental Protocols

Cell Viability Assay

To determine the half-maximal inhibitory concentration (IC50) of this compound and gilteritinib, a cell viability assay is performed on AML cell lines (e.g., MOLM-13, MV4-11) or Ba/F3 cells engineered to express specific FLT3 mutations.

  • Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well.

  • Drug Treatment: A serial dilution of this compound and gilteritinib is prepared and added to the wells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: A reagent such as MTS or MTT is added to each well, and the absorbance is measured after a 2-4 hour incubation period.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined using dose-response curve fitting software.[11]

Apoptosis Assay

To confirm that the observed decrease in cell viability is due to programmed cell death, an apoptosis assay using Annexin V and propidium iodide (PI) staining is conducted.

  • Cell Treatment: Cells are treated with this compound, gilteritinib, or a vehicle control at concentrations around their respective IC50 values for 24-48 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.[12][13][14]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis cluster_conclusion Conclusion start Start: Culture AML Cells (e.g., Ba/F3-ITD, Ba/F3-ITD/F691L) seed_plates Seed cells into 96-well plates start->seed_plates prepare_drugs Prepare serial dilutions of This compound and Gilteritinib start->prepare_drugs add_drugs Add drugs to respective wells (include vehicle control) seed_plates->add_drugs prepare_drugs->add_drugs incubate Incubate for 72 hours add_drugs->incubate viability_assay Perform Cell Viability Assay (e.g., MTS/MTT) incubate->viability_assay apoptosis_assay Perform Apoptosis Assay (Annexin V/PI Staining) incubate->apoptosis_assay read_plate Measure absorbance with plate reader viability_assay->read_plate calculate_ic50 Calculate % viability and determine IC50 values read_plate->calculate_ic50 compare_efficacy Compare efficacy of this compound and Gilteritinib calculate_ic50->compare_efficacy flow_cytometry Analyze cells by flow cytometry apoptosis_assay->flow_cytometry flow_cytometry->compare_efficacy

Figure 2. General experimental workflow for comparing FLT3 inhibitors in vitro.

Conclusion

The available preclinical and early clinical data suggest that this compound has a promising efficacy profile, particularly in the context of gilteritinib resistance. Its unique covalent binding mechanism allows it to overcome resistance mediated by certain FLT3 kinase domain mutations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with relapsed or refractory FLT3-mutated AML who have progressed on other FLT3 inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of FF-10101: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like FF-10101, a potent and irreversible FLT3 inhibitor, is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its proper disposal based on general principles of hazardous chemical waste management and information from chemical suppliers. Adherence to these guidelines is paramount to ensure personal safety and compliance with regulatory standards.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is crucial to be familiar with the general safety precautions for handling potent chemical compounds. This compound is intended for research use only.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Storage Information: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key information for this compound.

PropertyValueSource
CAS Number1472797-69-5[1]
Molecular FormulaC29H38N8O2[1]
Molecular Weight530.68 g/mol [1]
AppearanceSolid powder[1]
SolubilitySoluble in DMSO[1][2]
Storage (Short-term)0 - 4°C[1]
Storage (Long-term)-20°C[1]

Step-by-Step Disposal Protocol

The following procedures are based on best practices for the disposal of hazardous laboratory chemicals and should be followed in the absence of a specific institutional or regulatory protocol for this compound.

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (e.g., gloves), must be treated as hazardous waste.

  • Segregate: Do not mix this compound waste with non-hazardous waste.[3] It is also crucial to avoid mixing incompatible waste streams. Keep this compound waste separate from other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection and Containment:

  • Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and compatible container.[4] Ensure the container is tightly sealed to prevent spills or evaporation. Do not fill containers to more than 90% capacity.[4]

  • Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.

3. Labeling of Waste Containers:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound") and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").

  • Include the date the waste was first added to the container and the responsible researcher's name and contact information.

4. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and has secondary containment to control any potential leaks or spills.

  • Follow your institution's guidelines for the maximum allowable time for storing hazardous waste in the laboratory.

5. Final Disposal:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Professional Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. The waste code should be assigned in consultation with the user, producer, and the waste disposal company.[5]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[5]

Experimental Protocol: Spill Decontamination

In the event of a spill of this compound, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Alert others in the vicinity of the spill.

  • Evacuate non-essential personnel from the immediate area.

  • Restrict access to the spill area.

2. Personal Protective Equipment (PPE):

  • Before cleaning the spill, don appropriate PPE, including double gloves, a lab coat, and safety goggles. For larger spills, a respirator may be necessary.

3. Containment and Absorption:

  • Small Spills: For small spills of solid this compound, carefully wipe it up with a damp cloth or absorbent pad. For small liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or a chemical absorbent pad.[5]

  • Large Spills: For larger spills, dike the spill to prevent it from spreading. Absorb the spilled material using an appropriate absorbent.

4. Collection of Contaminated Material:

  • Carefully collect all contaminated absorbent materials and any contaminated debris.

  • Place all collected waste into a labeled hazardous waste container.

5. Decontamination of the Spill Area:

  • Clean the spill area thoroughly with an appropriate solvent (e.g., a detergent solution followed by water), collecting all cleaning materials as hazardous waste.

6. Reporting:

  • Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

FF10101_Disposal_Workflow start Start: this compound Waste Generation identify 1. Identify & Segregate Waste (Solid, Liquid, Sharps) start->identify collect_solid 2a. Collect Solid Waste in Labeled Container identify->collect_solid collect_liquid 2b. Collect Liquid Waste in Labeled Container identify->collect_liquid collect_sharps 2c. Collect Sharps in Sharps Container identify->collect_sharps store 3. Store in Designated Secure Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs 4. Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling FF-10101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Potent FLT3 Inhibitor, FF-10101.

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, a potent, irreversible Fms-like tyrosine kinase 3 (FLT3) inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the established best practices for handling potent, powdered small molecule kinase inhibitors and data extrapolated from SDSs of structurally and functionally similar compounds.

Disclaimer: The information provided herein is intended for research use only by qualified professionals and should supplement, not replace, a thorough risk assessment and adherence to your institution's specific environmental health and safety (EHS) guidelines.

Immediate Safety and Handling Plan

This compound is a potent compound intended for research use only and should be handled with caution in a laboratory setting equipped for handling hazardous chemicals.

Engineering Controls:

  • Primary Containment: All handling of solid this compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent inhalation of airborne particles.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE): A risk assessment should guide the selection of PPE for specific procedures. The following table outlines the recommended PPE for handling this compound.

ActivityRecommended Personal Protective Equipment (PPE)Rationale
Weighing and Dispensing (Solid Form) - Full-face respirator or a half-mask respirator with P100 (or equivalent) cartridges- Chemical splash goggles (if not using a full-face respirator)- Disposable lab coat with tight cuffs- Two pairs of chemical-resistant nitrile glovesHigh risk of aerosolization and inhalation of the potent powder. Full respiratory protection and double gloving provide maximum protection.
Solution Preparation and Handling - Chemical fume hood- Safety glasses with side shields or chemical splash goggles- Lab coat- Chemical-resistant nitrile glovesReduced risk of aerosolization, but protection against splashes is necessary.
Cell Culture and In Vitro Assays - Biological safety cabinet (if working with cell lines)- Lab coat- Safety glasses- Nitrile glovesStandard cell culture PPE to prevent both contamination of the experiment and personal exposure.

Hazard Profile of Similar Irreversible Kinase Inhibitors

The following table summarizes the hazard classifications for commercially available irreversible kinase inhibitors. This data should be considered indicative of the potential hazards of this compound.

Hazard CategoryIbrutinib[1][2][3]Afatinib[4][5]Neratinib[6][7]
Acute Oral Toxicity Harmful if swallowed[1][2][3]Harmful if swallowed[4]Harmful if swallowed[7]
Skin Corrosion/Irritation Causes skin irritation[2]Causes skin irritation[5]Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation[1][2]Causes serious eye irritation[4]Causes serious eye irritation[6]
Respiratory Irritation May cause respiratory irritation[1][2]May cause respiratory irritation[5]May cause respiratory irritation[6]
Reproductive Toxicity May damage fertility or the unborn child[1][2][3]Suspected of damaging fertility or the unborn child[4]May damage fertility or the unborn child[7]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure[3]Causes damage to organs through prolonged or repeated exposure[4]Not classified

Experimental Protocol: In Vitro Cell Viability (MTT) Assay for this compound

This protocol outlines a common method for determining the cytotoxic effects of a kinase inhibitor on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line (e.g., MV4-11, a human AML cell line with an FLT3-ITD mutation).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • MV4-11 cells

  • RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Stock Solution Preparation:

    • In a chemical fume hood, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding:

    • Culture MV4-11 cells to 70-80% confluency.

    • Harvest the cells and perform a cell count to ensure viability is greater than 90%.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM is a reasonable starting point).

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is critical to ensure laboratory safety and environmental compliance.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Handling this compound assess_form Assess Physical Form start->assess_form solid Solid (Powder) assess_form->solid Powder liquid Liquid (Solution) assess_form->liquid Solution weighing Weighing/Dispensing solid->weighing solution_prep Solution Preparation liquid->solution_prep cell_culture Cell Culture/Assays liquid->cell_culture ppe_high_risk High-Risk PPE: - Full-face respirator or half-mask w/ P100 - Goggles (if no full-face) - Disposable lab coat - Double nitrile gloves weighing->ppe_high_risk ppe_medium_risk Medium-Risk PPE: - Fume Hood - Safety glasses/goggles - Lab coat - Nitrile gloves solution_prep->ppe_medium_risk ppe_low_risk Low-Risk PPE: - Biosafety Cabinet - Lab coat - Safety glasses - Nitrile gloves cell_culture->ppe_low_risk

PPE selection workflow for this compound handling.

Disposal Plan:

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Unused or expired this compound powder must be disposed of in its original container or a clearly labeled, sealed container as hazardous chemical waste.

    • Contaminated materials such as weigh paper, pipette tips, and empty vials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Unused stock solutions and experimental solutions containing this compound should be collected in a sealed, clearly labeled hazardous liquid waste container. Do not dispose of down the drain.

  • Contaminated PPE:

    • All disposable PPE, including gloves, lab coats, and respirator cartridges, that have come into contact with this compound should be collected in a sealed bag and disposed of as hazardous waste.

  • Spill Management:

    • In case of a spill, evacuate the area and notify your institution's EHS department immediately.

    • For small spills of powder, gently cover with an absorbent material and carefully collect into a hazardous waste container. Avoid raising dust.

    • For liquid spills, absorb with a spill pillow or other absorbent material and collect into a hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol) and dispose of all cleaning materials as hazardous waste.

Disposal_Plan Disposal Plan for this compound Waste start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated labware) waste_type->solid_waste liquid_waste Liquid Waste (Stock solutions, experimental solutions) waste_type->liquid_waste ppe_waste Contaminated PPE (Gloves, lab coat) waste_type->ppe_waste collect_solid Collect in labeled, sealed hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in labeled, sealed hazardous liquid waste container liquid_waste->collect_liquid collect_ppe Collect in sealed bag for hazardous waste disposal ppe_waste->collect_ppe ehs_pickup Arrange for disposal through Institutional EHS collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_ppe->ehs_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.